10-Hydroxy Protriptyline
Description
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Properties
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKAPUZDMTRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675957 | |
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-57-3 | |
| Record name | 10-Hydroxyprotriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYPROTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4K47H6NLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of 10-Hydroxy Protriptyline: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the synthesis and characterization of 10-Hydroxy Protriptyline, a principal active metabolite of the tricyclic antidepressant Protriptyline. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines a validated synthetic pathway and the requisite analytical methodologies for structural elucidation and purity assessment. The information herein is critical for the generation of analytical standards necessary for pharmacokinetic, drug metabolism (DMPK), and toxicology studies.
Introduction: The Significance of a Metabolite
Protriptyline is a secondary amine tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine.[1][2] Like many TCAs, protriptyline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] A key metabolic pathway is the hydroxylation of the dibenzocycloheptene ring system, leading to the formation of this compound.[4][5]
This hydroxylated metabolite is not merely an inactive excretion product; studies on analogous TCAs have shown that hydroxylated metabolites can retain significant pharmacological activity, sometimes contributing to both the therapeutic efficacy and the side-effect profile of the parent drug.[4][5] Therefore, access to a pure, well-characterized standard of this compound is essential for:
-
Quantitative bioanalysis: Accurately measuring its concentration in plasma and other biological matrices to understand the pharmacokinetics of protriptyline.
-
Pharmacological profiling: Assessing its own activity at various receptors and transporters.
-
Toxicological assessment: Evaluating its potential contribution to the adverse effects of the parent drug.
-
Drug-drug interaction studies: Investigating how co-administered drugs might affect the metabolic pathway.[3]
This guide details a robust synthetic strategy and a comprehensive characterization workflow to produce and validate this compound as a high-purity reference standard.
Proposed Synthetic Pathway
A direct, single-step synthesis of this compound is not commonly reported in peer-reviewed literature. A more strategic and controllable approach involves a two-step process starting from a ketone precursor. This method offers superior control over the introduction of the hydroxyl group at the C-10 position. The general strategy is analogous to synthetic routes used for other hydroxylated TCAs like 10-hydroxynortriptyline.
The proposed pathway begins with the synthesis of an appropriate ketone intermediate, followed by a selective reduction to yield the target secondary alcohol.
Step 1: Synthesis of the Ketone Precursor
The pivotal starting material for this synthesis is 5-(3-(methylamino)propyl)-5H-dibenzo[a,d]cyclohepten-10-one. This intermediate can be synthesized via several established routes for tricyclic cores.[6] The process generally involves the construction of the dibenzosuberone core followed by the alkylation at the C-5 position with a protected 3-(methylamino)propyl side chain.
Step 2: Selective Reduction to this compound
The critical transformation is the reduction of the ketone at the C-10 position to a hydroxyl group. The choice of reducing agent is paramount to ensure selectivity, preventing the reduction of other functional groups or the aromatic rings.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the recommended reducing agent for this step. It is a mild and selective hydride donor, ideal for the reduction of ketones and aldehydes. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce esters, amides, or the aromatic system, ensuring a clean conversion to the desired alcohol. The reaction is typically performed in a protic solvent like methanol or ethanol at ambient or slightly reduced temperatures to control the reaction rate and minimize side products.
Diagram 1: Proposed Synthetic Pathway
Caption: Synthetic route from the ketone precursor to this compound.
Detailed Experimental Protocol: Reduction
This protocol describes the laboratory-scale synthesis of this compound from its ketone precursor.
Materials and Reagents:
-
5-(3-(methylamino)propyl)-5H-dibenzo[a,d]cyclohepten-10-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone precursor (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. The slow addition helps to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 9:1 mixture of DCM and methanol. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure this compound.
Characterization and Structural Elucidation
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.[7]
Diagram 2: Characterization Workflow
Caption: Workflow for the purification and analytical characterization of the final product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal.
-
Expected Result: The spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 280.4. This corresponds to the molecular formula C₁₉H₂₁NO, confirming the addition of two hydrogen atoms (reduction of C=O to CH-OH) to the ketone precursor.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.[9]
-
¹H NMR:
-
Disappearance of Signal: The characteristic signals for any protons adjacent to the ketone in the starting material will shift significantly.
-
Appearance of New Signals: A new doublet or multiplet will appear in the 4.5-5.5 ppm range, corresponding to the proton attached to the carbon bearing the newly formed hydroxyl group (the H-10 proton). A broad singlet corresponding to the hydroxyl proton (-OH) will also appear, which can be confirmed by D₂O exchange.
-
Aromatic Region: The signals in the aromatic region (typically 7.0-7.5 ppm) will remain, confirming the integrity of the dibenzocycloheptene core.
-
-
¹³C NMR:
-
Key Shift: The most significant change will be the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal in the 65-80 ppm range, corresponding to the C-10 carbon now bearing the hydroxyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of key functional groups.
-
Expected Changes:
-
Disappearance: The strong, sharp absorption band corresponding to the C=O stretch of the ketone (around 1680 cm⁻¹) in the starting material will be absent in the product spectrum.
-
Appearance: A broad, prominent absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound.[4] A reverse-phase method is most appropriate.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer (e.g., pH 5) | A buffered mobile phase ensures consistent ionization state and peak shape. |
| Detection | UV/DAD at ~254 nm or ~290 nm | The aromatic rings of the tricyclic core provide strong UV absorbance. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Purity Assessment | Integration of peak area | Purity is calculated as the area of the main peak relative to the total area of all peaks. |
The retention time of this compound will be shorter than that of the parent drug, protriptyline, due to its increased polarity from the hydroxyl group. The target purity for a reference standard should be ≥98%.
Conclusion
The synthesis of this compound via the reduction of a ketone precursor is a robust and controllable method for producing this critical metabolite. The combination of mass spectrometry, NMR, and FTIR spectroscopy provides a self-validating system for unambiguous structural confirmation. Finally, HPLC analysis ensures that the synthesized material meets the high-purity requirements for its use as an analytical reference standard in advanced pharmaceutical research and development.
References
- U.S. National Library of Medicine. (n.d.). 10-HYDROXYPROTRIPTYLINE. PubChem.
- Veeprho. (n.d.). This compound. Retrieved from a commercial supplier's product page.
- Nordin, C. (1995). Clinical Pharmacokinetics of Hydroxylated Metabolites of Tricyclic Antidepressants. Clinical Pharmacokinetics, 28(1), 26–40.
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Summary for CID 4976. Retrieved from [Link].
- Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
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Stahl, S. M. (2023). Protriptyline. StatPearls [Internet]. Retrieved from [Link] protriptyline/.
- Sjoqvist, F., et al. (1975). Epoxide metabolites of protriptyline in rat urine. Drug Metabolism and Disposition, 3(2), 80-84. (Note: A specific URL for the full text may require a subscription).
- Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and Molecular Neurobiology, 19(3), 373-390.
- Farag, R. S., & Ahmed, A. M. (2011). RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine. Asian Journal of Research in Chemistry, 4(1), 24-27.
- Tybring, G., et al. (1997). A method using Deuterium labelled internal standards for the quantification of nortriptyline and its 10-hydroxy metabolite in plasma.
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Potter, W. Z., et al. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Biological Psychiatry, 14(4), 601-613. Retrieved from [Link].
- Addiction Resource. (2020). Amitriptyline Withdrawal Symptoms, Timeline and Care.
- Mahboubi-Rabbani, M., et al. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-225.
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The Unseen Player: A Technical Guide to the Pharmacological Activity of 10-Hydroxy Protriptyline
This guide provides an in-depth technical exploration of 10-Hydroxy Protriptyline, a primary active metabolite of the tricyclic antidepressant (TCA) protriptyline. While the pharmacological profile of the parent drug is well-documented, its hydroxylated metabolite remains a less-discussed yet potentially significant contributor to the overall therapeutic and adverse effects observed in patients. This document will synthesize existing knowledge on protriptyline, draw logical inferences from structurally similar compounds, and present a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Beyond the Parent Compound
Protriptyline is a secondary amine tricyclic antidepressant recognized for its potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake. It is prescribed for the treatment of depression and has been explored for other conditions such as anxiety and attention deficit hyperactivity disorder (ADHD). Like other TCAs, protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the key metabolic pathways is aromatic hydroxylation, leading to the formation of this compound.
While often overlooked in clinical practice, emerging evidence for other TCAs suggests that such hydroxylated metabolites are not mere inactive byproducts but possess significant pharmacological activity, sometimes with a more selective profile than the parent compound. This guide will delve into the anticipated pharmacological activity of this compound, its formation, and its potential clinical implications.
Pharmacodynamics: A Tale of Two Transporters
The primary mechanism of action for protriptyline and its active metabolites is the blockade of monoamine transporters, leading to an increased concentration of neurotransmitters in the synaptic cleft.
Neurotransmitter Transporter Inhibition
Protriptyline exhibits a strong affinity for the norepinephrine transporter (NET) and a moderate affinity for the serotonin transporter (SERT). Studies on the hydroxylated metabolites of other TCAs, such as nortriptyline and imipramine, have demonstrated that they retain a high affinity for these transporters, often with comparable or even slightly altered selectivity. For instance, 10-hydroxynortriptyline has been suggested to be more selective for noradrenergic neurons than its parent drug, nortriptyline.
Based on this evidence, it is highly probable that This compound is a potent inhibitor of the norepinephrine transporter and a less potent inhibitor of the serotonin transporter . The introduction of a hydroxyl group can subtly alter the molecule's interaction with the transporter binding sites, potentially leading to a more selective inhibition of NET.
Below is a table summarizing the known binding affinities of the parent drug, protriptyline, which provides a basis for understanding the likely profile of its 10-hydroxy metabolite.
| Transporter | Protriptyline Ki (nM) | This compound (Predicted Ki) |
| Norepinephrine Transporter (NET) | 1.41 | Likely in the low nanomolar range |
| Serotonin Transporter (SERT) | 19.6 | Likely in the moderate nanomolar range |
| Dopamine Transporter (DAT) | 2100 | Likely to have low affinity |
Note: The Ki values for this compound are predicted based on the activity of hydroxylated metabolites of other TCAs and have not been empirically determined in publicly available literature.
Signaling Pathway
The inhibition of NET and SERT by this compound would lead to an accumulation of norepinephrine and serotonin in the synapse, enhancing neurotransmission. This enhanced signaling is believed to be the primary driver of the antidepressant effects of TCAs.
Pharmacokinetics: The Journey of a Metabolite
The formation and fate of this compound are critical to understanding its contribution to the overall pharmacological effect of the parent drug.
Metabolic Pathway
Protriptyline is metabolized in the liver, with hydroxylation at the 10-position of the dibenzocycloheptene ring being a major pathway. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2D6 being a primary candidate based on its known role in the metabolism of other TCAs. Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in plasma concentrations of both the parent drug and its hydroxylated metabolites.
Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound is scarce, we can infer some properties based on related compounds. Hydroxylated metabolites are generally more polar than their parent drugs, which can affect their volume of distribution and renal clearance. The half-life of 10-hydroxynortriptyline is in a similar range to nortriptyline, suggesting that this compound may also have a long half-life, contributing to the sustained therapeutic effect of protriptyline.
| Parameter | Protriptyline | This compound (Inferred) |
| Half-life | ~74 hours | Likely long, contributing to sustained activity |
| Metabolism | Hepatic (CYP-mediated hydroxylation) | Further metabolism via glucuronidation |
| Excretion | Primarily renal after metabolism | Renal, as the glucuronide conjugate |
Experimental Protocols for Activity Assessment
To definitively characterize the pharmacological activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Neurotransmitter Reuptake Inhibition Assay
This assay determines the potency of a compound in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.
Objective: To determine the IC50 values of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express human NET or SERT.
-
Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference compound (e.g., protriptyline or desipramine for NET, fluoxetine for SERT).
-
Assay Procedure:
-
Pre-incubate the cells with the test compound or vehicle.
-
Add a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).
-
Incubate to allow for transporter-mediated uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is an active metabolite that likely contributes to the therapeutic efficacy of its parent drug, protriptyline. Its anticipated high potency and potential selectivity for the norepinephrine transporter warrant further investigation. A thorough characterization of its pharmacological profile, including receptor binding affinities and functional activity at various monoamine transporters, would provide a more complete understanding of protriptyline's mechanism of action and could inform the development of novel antidepressants with improved efficacy and side-effect profiles. Future research should focus on the synthesis of this compound as a reference standard to enable direct pharmacological testing and the quantification of its plasma levels in patients undergoing protriptyline therapy.
References
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Protriptyline - StatPearls - NCBI Bookshelf - NIH. (2023, August 7). Retrieved from [Link]
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Protriptyline. In: Wikipedia. Retrieved from [Link]
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Protriptyline | C19H21N | CID 4976 - PubChem. (n.d.). Retrieved from [Link]
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Protriptyline kinetics. - ClinPGx. (n.d.). Retrieved from [Link]
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Protriptyline: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]
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What is the mechanism of Protriptyline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Protriptyline (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]
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Metabolism of tricyclic antidepressants. - ClinPGx. (n.d.). Retrieved from [Link]
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Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 7). Retrieved from [Link]
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Metabolism of Tricyclic Antidepressants - PMC - NIH. (n.d.). Retrieved from [Link]
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Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed. (n.d.). Retrieved from [Link]
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Synthesis and pharmacology of hydroxylated metabolites of methylphenidate - PubMed. (n.d.). Retrieved from [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. (n.d.). Retrieved from [Link]
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Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed. (n.d.). Retrieved from [Link]
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Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed. (n.d.). Retrieved from [Link]
An In-depth Technical Guide to the Mechanism of Action of 10-Hydroxy Protriptyline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 10-Hydroxy Protriptyline, the primary active metabolite of the tricyclic antidepressant (TCA) protriptyline. While protriptyline is recognized for its potent inhibition of the norepinephrine transporter (NET), the pharmacological contributions of its hydroxylated metabolite are crucial for a complete understanding of its therapeutic and adverse effect profiles. This document synthesizes preclinical and clinical data to elucidate the molecular interactions, pharmacological activity, and methodologies for studying this compound. We will delve into its role as a monoamine reuptake inhibitor, compare its activity to the parent compound, and provide detailed experimental protocols for its characterization.
Introduction: The Clinical and Pharmacological Context of Protriptyline
Protriptyline is a secondary amine tricyclic antidepressant that has been utilized in the management of major depressive disorder.[1][2] Unlike many other TCAs, protriptyline often exhibits energizing rather than sedating properties.[3] The therapeutic efficacy of TCAs has long been attributed to their ability to modulate synaptic concentrations of monoamine neurotransmitters, primarily norepinephrine and serotonin.[4][5] Protriptyline is distinguished by its high affinity for the norepinephrine transporter (NET), with comparatively weaker effects on the serotonin transporter (SERT).[6]
The metabolism of tricyclic antidepressants is a critical determinant of their overall pharmacological profile, often yielding metabolites with significant biological activity.[7] Hepatic metabolism, predominantly through the cytochrome P450 (CYP) enzyme system, is the primary route of biotransformation for TCAs.[4] A major metabolic pathway for protriptyline and other secondary amine TCAs is hydroxylation, leading to the formation of this compound.[7][8] Understanding the mechanism of action of this metabolite is paramount for a nuanced appreciation of protriptyline's clinical effects.
Core Mechanism of Action: Inhibition of Norepinephrine Reuptake
The principal mechanism of action of protriptyline, and by extension its active metabolites, is the blockade of the norepinephrine transporter (NET).[1] NET is a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[4] Inhibition of NET leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
The affinity of protriptyline for human NET is potent, with a reported inhibition constant (Ki) of 1.41 nM.[6] Its affinity for the serotonin transporter (SERT) is significantly lower, at 19.6 nM, and its effect on the dopamine transporter (DAT) is negligible (Ki = 2,100 nM).[6] This pharmacological profile underscores protriptyline's primary role as a norepinephrine reuptake inhibitor.
The Contribution of this compound
While direct pharmacological data for this compound is not extensively available in publicly accessible literature, compelling evidence from structurally similar TCAs indicates that hydroxylated metabolites are pharmacologically active.[8] Studies on 10-hydroxynortriptyline, the active metabolite of nortriptyline (another secondary amine TCA), have demonstrated that it is a potent inhibitor of norepinephrine uptake.[1][9] In fact, some research suggests that 10-hydroxynortriptyline may be more selective for noradrenergic neurons than its parent compound.[1] Given the structural and metabolic similarities, it is highly probable that this compound retains significant inhibitory activity at the norepinephrine transporter.
Furthermore, studies on various hydroxylated TCA metabolites have shown that they inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds.[8] This suggests that this compound likely contributes substantially to the overall therapeutic effect of protriptyline by augmenting the inhibition of norepinephrine reuptake.
Comparative Pharmacological Profile
A comprehensive understanding of this compound necessitates a comparison of its pharmacological properties with its parent compound.
| Compound | Primary Target | Affinity (Ki) for human NET | Affinity (Ki) for human SERT | Anticholinergic Activity |
| Protriptyline | Norepinephrine Transporter (NET) | 1.41 nM[6] | 19.6 nM[6] | Present |
| This compound | Likely Norepinephrine Transporter (NET) | Data not available (inferred to be potent) | Data not available (inferred to be weaker than NET affinity) | Likely reduced compared to protriptyline |
Table 1: Comparative Pharmacological Profile of Protriptyline and this compound. Data for this compound is inferred from studies on analogous compounds.
An important consideration is the potential for altered side effect profiles. Hydroxylated metabolites of TCAs, such as 10-hydroxynortriptyline, have been shown to possess significantly less anticholinergic activity than their parent compounds.[9] This suggests that the conversion of protriptyline to this compound may contribute to a reduction in side effects such as dry mouth, constipation, and blurred vision.
Experimental Methodologies for Characterization
The elucidation of the mechanism of action of this compound relies on a suite of in vitro and in vivo experimental techniques. The following protocols provide a framework for the comprehensive pharmacological profiling of this compound.
Radioligand Binding Assays for Transporter Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its molecular target. These assays measure the displacement of a radiolabeled ligand from a receptor or transporter by the test compound.
Objective: To determine the inhibition constant (Ki) of this compound for the norepinephrine transporter (NET) and serotonin transporter (SERT).
Experimental Workflow:
Figure 2: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol:
-
Cell Culture:
-
Plate HEK293 cells stably expressing human NET or SERT in a 96-well plate and allow them to adhere overnight. [10]
-
-
Uptake Assay:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) or a fluorescent substrate analog. [10][11] * Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To determine non-specific uptake, include control wells with a known potent inhibitor.
-
-
Termination and Measurement:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
If using a radiolabeled substrate, transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.
-
If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. [10][11]
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to determine specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophysiological Recordings
Electrophysiological techniques, such as whole-cell patch-clamp, can be used to directly measure the effect of transporter inhibitors on neuronal activity. These methods provide high temporal and spatial resolution of changes in membrane potential and ion currents.
Objective: To assess the functional consequences of NET inhibition by this compound on neuronal excitability.
Experimental Workflow:
Figure 3: Workflow for Whole-Cell Patch-Clamp Recording.
Detailed Protocol:
-
Brain Slice Preparation:
-
Patch-Clamp Recording:
-
Transfer a brain slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.
-
Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution. [13][14] * Establish a high-resistance seal between the pipette tip and the cell membrane and then rupture the membrane to achieve the whole-cell configuration. [15]
-
-
Data Acquisition:
-
In current-clamp mode, record the neuron's resting membrane potential and spontaneous firing activity.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential and record synaptic currents.
-
After establishing a stable baseline recording, bath-apply this compound at a known concentration.
-
Record the changes in neuronal activity in the presence of the compound.
-
-
Data Analysis:
-
Analyze the recordings to quantify changes in firing rate, membrane potential, input resistance, and the frequency and amplitude of synaptic currents.
-
Compare the neuronal activity before and after the application of this compound to determine its effect on neuronal excitability.
-
Conclusion
This compound is a significant and pharmacologically active metabolite of the tricyclic antidepressant protriptyline. Based on strong evidence from structurally related compounds, its primary mechanism of action is the potent inhibition of the norepinephrine transporter, which contributes significantly to the overall therapeutic effect of the parent drug. Furthermore, it is likely to possess a more favorable side effect profile, with reduced anticholinergic activity. The experimental methodologies detailed in this guide provide a robust framework for the further characterization of this compound and other novel monoamine reuptake inhibitors. A thorough understanding of the pharmacology of both parent drugs and their active metabolites is essential for the rational design and development of improved therapeutic agents for neuropsychiatric disorders.
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Protriptyline - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]
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- Pottie, E., Van den Eynde, J., Deventer, K., Stove, C., & Van der Eycken, E. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10476–10484.
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National Center for Biotechnology Information. (n.d.). 10-Hydroxynortriptyline, (E)-. PubChem. Retrieved January 23, 2024, from [Link]-
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An In-depth Technical Guide to the Physicochemical Properties of 10-Hydroxy Protriptyline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: From Parent Drug to Active Metabolite
Protriptyline is a tricyclic antidepressant (TCA) recognized for its energizing effects, distinguishing it from the more sedative members of its class.[1] It functions primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[1] Like many pharmaceuticals, protriptyline undergoes extensive hepatic metabolism following administration. A primary pathway of this biotransformation is aromatic hydroxylation, leading to the formation of its major active metabolite, 10-Hydroxy Protriptyline.
This technical guide provides a detailed examination of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to comprehending the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, its potential for blood-brain barrier penetration, and its overall contribution to the therapeutic and toxicological profile of the parent drug. As drug development increasingly focuses on metabolite activity and safety, a thorough characterization of key metabolites is paramount.
This document will first establish a baseline by detailing the properties of the parent compound, protriptyline. It will then delve into the specific properties of this compound, explaining how the introduction of a hydroxyl group fundamentally alters its behavior. Finally, we will provide standardized, field-proven protocols for the experimental determination of these critical parameters.
Section 1: Physicochemical Profile of the Parent Compound: Protriptyline
To appreciate the characteristics of this compound, one must first understand the parent molecule from which it is derived. Protriptyline is a dibenzocycloheptene derivative, a lipophilic structure with a secondary amine side chain that dictates its basicity.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₁N | [1] |
| Molecular Weight | 263.38 g/mol | [1] |
| Appearance (HCl Salt) | White to yellowish powder | [3] |
| Melting Point (HCl Salt) | 169-171 °C | [2] |
| pKa (Secondary Amine) | 8.2 | [4] |
| LogP (Octanol/Water) | 4.4 (Computed XLogP3) | [2] |
| Aqueous Solubility | Free Base: Very low (e.g., 1.04 mg/L) HCl Salt: Freely soluble in water | [2][3] |
The high lipophilicity (LogP of 4.4) and low intrinsic solubility of the free base are characteristic of many centrally-acting drugs, facilitating passage across the blood-brain barrier.[5] The secondary amine (pKa 8.2) is protonated at physiological pH, which allows for the formation of a highly water-soluble hydrochloride salt, explaining the discrepancy in solubility data between the free base and its salt form.[2][3]
Section 2: Physicochemical Profile of this compound
The metabolic introduction of a hydroxyl group onto the aromatic ring system of protriptyline creates this compound. This single chemical modification has profound consequences for the molecule's physicochemical properties. While extensive experimental data for this specific metabolite is not widely published, we can infer its properties based on well-established chemical principles.
| Property | Value / Predicted Change | Rationale |
| Chemical Formula | C₁₉H₂₁NO | Addition of one oxygen atom. |
| Molecular Weight | 279.38 g/mol | Calculated based on formula. |
| pKa (Phenolic OH) | ~10 (Predicted) | Aromatic hydroxyl groups are weakly acidic. |
| pKa (Secondary Amine) | ~8.0-8.2 (Predicted) | Minor inductive effects from the distant OH group. |
| LogP (Octanol/Water) | Decreased (Predicted: ~3.0-3.5) | The polar hydroxyl group significantly increases hydrophilicity. |
| Aqueous Solubility | Increased | The polar hydroxyl group enhances hydrogen bonding with water. |
Section 3: The Impact of Metabolic Hydroxylation on Physicochemical Properties and ADME
The conversion of protriptyline to this compound is a classic example of Phase I metabolism, wherein a lipophilic drug is converted into a more polar metabolite to facilitate excretion.[6][7]
-
Lipophilicity (LogP): The most significant change is the reduction in lipophilicity. The addition of a phenolic hydroxyl group typically reduces a molecule's LogP value by 1.0-1.5 units. This increased hydrophilicity means this compound is less likely than its parent compound to partition into lipid bilayers, which has direct implications for its volume of distribution and its ability to cross the blood-brain barrier.
-
Solubility: The new hydroxyl group provides an additional site for hydrogen bonding with water molecules, leading to a marked increase in aqueous solubility.[7] This is a primary driver for enhanced renal clearance of the metabolite compared to the parent drug.
-
Ionization (pKa): The introduction of the weakly acidic phenolic hydroxyl group (predicted pKa ~10) makes this compound an ampholytic compound, possessing both a basic and an acidic ionizable center. While the secondary amine will still be the dominant species protonated at physiological pH, the presence of the hydroxyl group offers a new handle for Phase II metabolic reactions.
-
ADME Implications: The collective effect of these changes is a fundamental shift in the ADME profile. The more polar this compound will have a lower volume of distribution, reduced central nervous system penetration, and be more readily excreted by the kidneys. Furthermore, the hydroxyl group is a prime target for glucuronidation (a Phase II conjugation reaction), which further increases water solubility and accelerates elimination from the body.
Section 4: Standardized Protocols for Physicochemical Characterization
To validate the predicted properties and provide a definitive profile for this compound, rigorous experimental determination is necessary. The following section details the standard operating procedures for measuring these key parameters.
Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: This method is considered the "gold standard" as it measures the equilibrium solubility of a compound in a specific medium, reflecting the true saturation point after sufficient time has been allowed for the dissolution of the solid-state crystal lattice.
Protocol:
-
Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid material.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Lipophilicity (LogP) Determination (Shake-Flask Method)
Causality: This protocol directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity. The ratio of concentrations at equilibrium defines the partition coefficient (P).
Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and aqueous buffer (e.g., PBS at pH 7.4). This is done by mixing the two phases, shaking vigorously, and allowing them to separate completely.
-
Compound Addition: Add a known amount of this compound stock solution to a vial containing a known volume of the pre-saturated buffer.
-
Partitioning: Add a known volume of pre-saturated n-octanol to the vial. The volume ratio is typically 1:1 but can be adjusted for highly lipophilic or hydrophilic compounds.
-
Equilibration: Seal the vial and shake gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.
-
Sampling: Carefully remove an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the aqueous ([C]aq) and n-octanol ([C]oct) phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq).
pKa Determination (Potentiometric Titration)
Causality: This method determines the pKa by monitoring the pH of a solution as a titrant (acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa, the pH at which the compound is 50% ionized.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Initial Titration (Base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Forward Titration (Acid): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. Add smaller increments near the expected equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. The pKa of the secondary amine will be found in the basic region, and the pKa of the phenolic hydroxyl will be in the acidic region of the titration with base. Specialized software is used to calculate the first or second derivative of the curve to pinpoint the equivalence points and derive the pKa values.
Conclusion
This compound, the primary active metabolite of protriptyline, possesses a distinct physicochemical profile shaped by the metabolic introduction of a polar hydroxyl group. This single transformation significantly increases its hydrophilicity and aqueous solubility while decreasing its lipophilicity compared to the parent drug. These alterations are not subtle; they fundamentally govern the metabolite's pharmacokinetic behavior, leading to reduced central nervous system exposure and more efficient renal clearance. The presence of both a basic amine and a newly introduced acidic phenol makes the molecule ampholytic, providing a key site for subsequent Phase II metabolic conjugation. For researchers in drug development, a comprehensive understanding and experimental validation of these properties are essential for building accurate pharmacokinetic models and fully assessing the safety and efficacy profile of protriptyline therapy.
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An In-depth Technical Guide to the Biological Targets of 10-Hydroxy Protriptyline
Introduction: The Clinical Significance of Protriptyline and its Active Metabolites
Protriptyline is a secondary amine tricyclic antidepressant (TCA) that has been utilized in the management of major depressive disorder.[1][2] Unlike many other TCAs, protriptyline often exhibits an energizing effect, which has led to its off-label use in conditions such as narcolepsy and sleep apnea.[1] The therapeutic and adverse effects of protriptyline are intrinsically linked to its interaction with a range of biological targets within the central nervous system. The primary mechanism of action for protriptyline is the inhibition of norepinephrine and serotonin reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2]
Protriptyline is extensively metabolized in the liver, primarily through N-demethylation to its active metabolite, norprotriptyline, and through hydroxylation.[3] One of the key hydroxylated metabolites is 10-Hydroxy Protriptyline. The formation of hydroxylated metabolites of TCAs is a critical aspect of their pharmacology, as these metabolites are often pharmacologically active and contribute significantly to the overall therapeutic effect and side-effect profile of the parent drug. This guide provides a detailed exploration of the known and putative biological targets of this compound, grounded in the established pharmacology of protriptyline and related TCAs.
Metabolism of Protriptyline to this compound
The biotransformation of protriptyline to this compound is a crucial step in its metabolism. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. For many tricyclic antidepressants, the CYP2D6 isoenzyme is responsible for the hydroxylation of the tricyclic ring system.[4][5] While the specific involvement of CYP2D6 in protriptyline hydroxylation is not as extensively documented as for other TCAs like amitriptyline and nortriptyline, it is the most probable catalyst for this metabolic step.[4][6]
Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in the rate of metabolism of TCAs, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This can directly impact the plasma concentrations of both the parent drug and its hydroxylated metabolites, influencing both efficacy and toxicity.
Caption: Metabolic conversion of Protriptyline to this compound.
Primary Biological Targets: Monoamine Transporters
The principal therapeutic action of protriptyline, and by extension its active metabolites, is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2]
Norepinephrine Transporter (NET)
Protriptyline exhibits a high affinity for the human norepinephrine transporter.[7] This inhibition of NET leads to an increased concentration of norepinephrine in the synapse, which is believed to be a key factor in its antidepressant and energizing effects.[8]
Serotonin Transporter (SERT)
Protriptyline has a lower affinity for the serotonin transporter compared to NET.[7] This preferential inhibition of norepinephrine reuptake over serotonin reuptake is a distinguishing feature of protriptyline among the TCAs.[3] The hydroxylated metabolites of other TCAs generally show a similar or slightly reduced affinity for SERT compared to the parent drug. It is therefore hypothesized that this compound is a less potent inhibitor of SERT than of NET, mirroring the profile of its parent compound.
Caption: Inhibition of monoamine transporters by Protriptyline and its metabolite.
Secondary and Off-Target Biological Interactions
Like other TCAs, protriptyline interacts with a variety of other receptors, which are largely responsible for its side-effect profile.[9] It is anticipated that this compound will have a similar, though potentially quantitatively different, off-target profile.
-
Muscarinic Acetylcholine Receptors: Protriptyline is an antagonist at muscarinic receptors, leading to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[10]
-
Histamine H1 Receptors: Antagonism of H1 receptors by protriptyline contributes to sedative effects, although protriptyline is generally less sedating than other TCAs.[10]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[10]
The affinity of this compound for these off-target receptors has not been well-characterized. However, hydroxylation can sometimes reduce the affinity for these receptors, potentially leading to a more favorable side-effect profile for the metabolite compared to the parent drug.
Quantitative Data on Biological Targets
The following table summarizes the known binding affinities of protriptyline for its primary targets. Data for this compound is largely unavailable and represents a significant area for future research.
| Target | Ligand | Ki (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | Protriptyline | 1.41 | Human | [7] |
| This compound | Data Not Available | |||
| Serotonin Transporter (SERT) | Protriptyline | 19.6 | Human | [7] |
| This compound | Data Not Available | |||
| Dopamine Transporter (DAT) | Protriptyline | 2100 | Human | [7] |
| This compound | Data Not Available |
Experimental Methodologies for Target Validation
To elucidate the precise biological targets and pharmacological profile of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To determine the Ki of this compound for NET, SERT, and other potential off-target receptors.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand with known high affinity for the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki is calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human transporter or receptor of interest (e.g., HEK293 cells transfected with hNET or hSERT).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
Add a constant concentration of a suitable radioligand (e.g., [3H]-Nisoxetine for NET, [3H]-Citalopram for SERT).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.
Objective: To determine the functional potency (IC50) of this compound as an inhibitor of NET and SERT.
Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-serotonin) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC50) is determined.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells expressing the transporter of interest (e.g., HEK293-hNET or JAR cells for endogenous hSERT) in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate the uptake by adding a constant concentration of the radiolabeled neurotransmitter.
-
Include control wells for total uptake (radiolabeled neurotransmitter and cells only) and non-specific uptake (in the presence of a known potent inhibitor).
-
-
Termination and Lysis:
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Detection and Data Analysis:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake against the log concentration of this compound to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a significant metabolite of the tricyclic antidepressant protriptyline. While direct quantitative data on its biological targets are sparse, a strong body of evidence from the pharmacology of its parent compound and structurally related hydroxylated TCA metabolites suggests that it is a pharmacologically active molecule. It is highly probable that this compound is a potent inhibitor of the norepinephrine transporter, contributing to the overall therapeutic effect of protriptyline. Its activity at the serotonin transporter and other off-target receptors is likely lower, but requires empirical validation.
The detailed experimental protocols provided in this guide offer a clear path for researchers to definitively characterize the pharmacological profile of this compound. Such studies are essential for a more complete understanding of the clinical pharmacology of protriptyline and could inform the development of future antidepressants with improved efficacy and side-effect profiles.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Protriptyline Hydrochloride? Retrieved from [Link]
- Biggs, J. T., & Ziegler, V. E. (1977). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 22(3), 269–273.
-
Wikipedia contributors. (2023, December 28). Protriptyline. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
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Drugs.com. (n.d.). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, April 5). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Saef, M., & Yilanli, M. (2023). Protriptyline. In StatPearls.
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Patsnap Synapse. (2024, June 14). What is Protriptyline Hydrochloride used for? Retrieved from [Link]
- Forstner, M. R., et al. (2012). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology, 81(2), 175-184.
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National Center for Biotechnology Information. (2017, March 23). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
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ClinPGx. (n.d.). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Retrieved from [Link]
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GSC Online Press. (n.d.). The role of CYP2D6 in the metabolism of antidepressants. Retrieved from [Link]
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Veeprho. (n.d.). Protriptyline Impurities and Related Compound. Retrieved from [Link]
- Venkatakrishnan, K., et al. (1999). Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. Journal of Clinical Pharmacology, 39(8), 803-814.
-
National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Database. Retrieved from [Link]
- Lahti, R. A., & Maickel, R. P. (1971). The tricyclic antidepressants--inhibition of norepinephrine uptake as related to potentiation of norepinephrine and clinical efficacy. Biochemical Pharmacology, 20(2), 482-486.
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
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Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Protriptyline. Retrieved from [Link]
- McConaghy, N., et al. (1965). A controlled trial comparing amitriptyline and protriptyline in the treatment of out-patient depressives. The Medical Journal of Australia, 2(10), 403-405.
-
ClinicalTrials.gov. (n.d.). Bioequivalency Study of Protriptyline 10 mg Tablets Under Fasted Conditions. Retrieved from [Link]
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An In-Depth Technical Guide to the Role of 10-Hydroxy Protriptyline in Antidepressant Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the tricyclic antidepressant protriptyline and its principal metabolite, 10-Hydroxy Protriptyline. Moving beyond a surface-level description, we will dissect the metabolic pathway, the pharmacogenomic implications, and the analytical methodologies essential for studying these compounds. The central thesis is that a complete understanding of protriptyline's therapeutic action and variability is unattainable without a thorough investigation of its hydroxylated metabolite.
Protriptyline: A Foundational Overview
Protriptyline is a secondary amine tricyclic antidepressant (TCA) that is structurally similar to nortriptyline.[1] Unlike most TCAs, which are often sedating, protriptyline exhibits energizing or activating properties, which has led to its use in specific clinical scenarios, including narcolepsy and attention deficit hyperactivity disorder (ADHD) in addition to major depressive disorder.[2][3]
Core Mechanism of Action
The primary antidepressant effect of protriptyline is mediated by its potent inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft.[1][4] It has a lesser, though still significant, effect on the serotonin transporter (SERT).[2][4] This dual action increases the availability of these key neurotransmitters, which is believed to underpin its therapeutic effects.[5][6] The long-term therapeutic response is thought to involve downstream adaptations, including the down-regulation of cerebral cortical β-adrenergic receptors and the sensitization of post-synaptic serotonergic receptors.[6]
However, its activity is not limited to these transporters. Like other TCAs, protriptyline interacts with a range of other receptors, including muscarinic, histaminergic, and alpha1-adrenergic receptors.[4][6] These off-target interactions do not contribute to its antidepressant efficacy but are responsible for its characteristic side-effect profile, which includes dry mouth, constipation, urinary retention, and orthostatic hypotension.[6]
Pharmacokinetic Profile
Protriptyline is well-absorbed from the gastrointestinal tract and is characterized by a long elimination half-life, averaging around 74 hours, but can range from 54 to 92 hours.[1][2][7] This necessitates a considerable period to reach steady-state plasma concentrations.[1] The drug undergoes hepatic metabolism, where the central narrative of its primary metabolite, this compound, begins.[2][8]
| Parameter | Value | Source |
| Bioavailability | 77–93% | [2] |
| Protein Binding | 92% | [2] |
| Elimination Half-Life | 54–92 hours (mean ~74 hours) | [1][2][7] |
| Time to Peak Plasma | 8–12 hours | [2][8] |
| Metabolism | Hepatic | [2][8] |
| Excretion | Primarily Urine (~50% over 16 days) | [2] |
The Metabolic Conversion: Emergence of this compound
The clinical pharmacology of protriptyline is intrinsically linked to its biotransformation. The primary metabolic pathway is aromatic hydroxylation at the 10-position of the dibenzocycloheptene ring system, yielding this compound.
The Role of Cytochrome P450 2D6 (CYP2D6)
This hydroxylation is catalyzed almost exclusively by the cytochrome P450 isozyme CYP2D6.[1][8] This is a point of critical clinical and research significance. The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes of enzyme activity within the population.[9][10]
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced metabolism of protriptyline. This leads to higher-than-expected plasma concentrations of the parent drug and lower concentrations of the 10-Hydroxy metabolite when given standard doses.[8][9]
-
Intermediate Metabolizers (IMs): Carry one reduced-function and/or one non-functional allele.
-
Extensive (Normal) Metabolizers (EMs): Possess two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Have multiple copies of the functional CYP2D6 gene, leading to accelerated metabolism. These individuals will have lower plasma concentrations of the parent drug and higher concentrations of this compound.[9]
The prevalence of these phenotypes varies among ethnic populations, with about 7-10% of Caucasians being classified as poor metabolizers.[8] This genetic variability is a primary driver of inter-individual differences in drug response and adverse effects.
The Uncharacterized Role of this compound
While the existence of this compound as the major metabolite is well-established, its specific contribution to the overall antidepressant effect of protriptyline therapy remains an area ripe for investigation. For many TCAs, such as amitriptyline, the hydroxylated metabolites are pharmacologically active.[9] It is highly probable that this compound is also an active metabolite that contributes to both efficacy and toxicity.
Key Research Questions:
-
Pharmacodynamic Activity: What are the binding affinities of this compound for NET, SERT, and the off-target receptors (muscarinic, histaminergic, adrenergic)? How do these compare to the parent compound?
-
Clinical Correlation: Do plasma concentrations of this compound, or the ratio of metabolite to parent drug, correlate more closely with clinical response or specific side effects than protriptyline alone?
-
Blood-Brain Barrier Penetration: Does the metabolite efficiently cross the blood-brain barrier to exert its effects within the central nervous system?
Answering these questions is fundamental to optimizing protriptyline therapy and is a key objective for drug development professionals in this space.
Methodologies for Investigation
For researchers, the quantification of both protriptyline and this compound is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring (TDM).
Therapeutic Drug Monitoring (TDM)
TDM is particularly relevant for TCAs due to their narrow therapeutic index and high inter-individual variability in plasma concentrations.[11] A robust TDM protocol allows for dose adjustments to maximize efficacy while minimizing toxicity, especially in patients with suspected CYP2D6 polymorphisms.
Protocol: Quantification via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol outlines a validated system for the simultaneous quantification of protriptyline and this compound in human plasma, based on established methodologies for TCAs.[12][13]
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To isolate the analytes from plasma matrix components.
-
Step 1: To 200 µL of patient plasma, add an internal standard (e.g., deuterated protriptyline).
-
Step 2: Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by deionized water.
-
Step 3: Load the plasma sample onto the SPE cartridge.
-
Step 4: Wash the cartridge with a weak organic solvent to remove interferences.
-
Step 5: Elute the analytes (protriptyline and this compound) using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Separation (HPLC)
-
Objective: To separate the parent drug from its metabolite and other potential isomers.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Detection and Quantification (Tandem Mass Spectrometry)
-
Objective: To provide sensitive and specific detection of each analyte.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Protriptyline: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Note: Specific mass transitions must be optimized in the laboratory.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The role of this compound in antidepressant therapy is a critical, yet underexplored, facet of this drug's clinical profile. While protriptyline's primary mechanism as a potent NET inhibitor is understood, the contribution of its major metabolite remains inferred rather than proven.
For researchers and drug development professionals, the path forward is clear:
-
Pharmacological Characterization: A full in vitro receptor binding and functional activity profile of this compound is required.
-
Clinical Correlation Studies: Prospective studies that correlate plasma levels of both parent and metabolite with therapeutic outcomes and adverse events are needed, particularly in genetically stratified patient populations (CYP2D6 PMs vs. UMs).
-
Preclinical Models: In vivo animal models could be used to directly compare the antidepressant-like effects and toxicity profiles of protriptyline and its hydroxylated metabolite.
By elucidating the specific role of this compound, we can move towards a more refined model of protriptyline pharmacology, enabling more precise dosing strategies, better patient outcomes, and a deeper understanding of the intricate relationship between drug metabolism and therapeutic response.
References
-
Khatri, N., & Gupta, M. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Wikipedia contributors. (2023). Protriptyline. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
WebMD. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Protriptyline. In PubChem Compound Database. Available from: [Link]
-
Patsnap. (2024). What is Protriptyline Hydrochloride used for?. In Patsnap Synapse. Available from: [Link]
-
Mayo Clinic. (n.d.). Protriptyline (Oral Route). Available from: [Link]
-
Drugs.com. (n.d.). Protriptyline: Package Insert / Prescribing Information. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
-
Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical Pharmacology and Therapeutics, 23(5), 580–584. Available from: [Link]
-
Ewadinger, L. J., Johnson-Davis, K. L., & McMillin, G. A. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing. Methods in molecular biology (Clifton, N.J.), 931, 373–382. Available from: [Link]
-
Dean, L. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Available from: [Link]
-
GSC Online Press. (n.d.). The role of CYP2D6 in the metabolism of antidepressants. Available from: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available from: [Link]
-
Jilani, K., & Saadabadi, A. (2022). Therapeutic Drug Monitoring. In StatPearls. StatPearls Publishing. Available from: [Link]
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- 11. Frontiers | Is Therapeutic Drug Monitoring Relevant for Antidepressant Drug Therapy? Implications From a Systematic Review and Meta-Analysis With Focus on Moderating Factors [frontiersin.org]
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Preliminary Investigations into 10-Hydroxy Protriptyline Effects: A Technical Framework
Topic: Preliminary Investigations into 10-Hydroxy Protriptyline Effects Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Protriptyline (N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine) is a unique tricyclic antidepressant (TCA) characterized by its activating kinetic profile and extended half-life (54–92 hours). While the parent compound’s pharmacodynamics are well-documented, its metabolic derivatives remain an under-explored frontier in precision psychiatry.
This guide focuses on This compound (10-OH-P) , a metabolite whose structural and pharmacological characterization is critical for understanding TCA-related cardiotoxicity, therapeutic windows, and inter-individual variability in CYP2D6 metabolizers.
Core Thesis: The investigation of 10-OH-P requires a distinct separation from the "class effect" assumptions of other hydroxy-TCAs (e.g., 10-OH-nortriptyline). Due to the unsaturated 10,11-bridge in the parent protriptyline structure, the formation and stability of 10-OH-P present unique stereochemical and toxicological challenges that demand a rigorous, self-validating experimental workflow.
Chemical & Metabolic Context
Structural Identity and The "Saturation Paradox"
Unlike amitriptyline or nortriptyline, which possess a saturated 10,11-dihydro bridge, protriptyline features a 10,11-double bond (cycloheptene ring). This structural distinction fundamentally alters the metabolic landscape.
-
Parent Formula:
-
Target Metabolite (10-OH-P):
(Based on hydration)
Technical Insight: The molecular formula
Putative Metabolic Pathway
The formation of 10-OH-P likely follows the oxidative pathway typical of alkene-containing tricyclics, involving Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Step 1: Epoxidation of the 10,11-double bond to form Protriptyline-10,11-epoxide .
-
Step 2: Hydrolysis via Epoxide Hydrolase to form the trans-diol, or reductive pathways leading to the monohydroxy metabolite.
Figure 1: Putative metabolic pathway for Protriptyline. The stability of the monohydroxy form (10-OH-P) versus the diol is a critical investigative checkpoint.
Pharmacodynamic Profiling: Experimental Frameworks
To validate the effects of 10-OH-P, researchers must move beyond simple binding affinity (Ki) and assess functional potency and safety.
Protocol A: Comparative Receptor Binding (NET/SERT)
Objective: Determine if 10-OH-P retains the norepinephrine reuptake inhibition (NRI) dominance of the parent drug.
Methodology:
-
System: Human recombinant transporters (hNET, hSERT) expressed in HEK-293 cells.
-
Radioligands:
- -Nisoxetine (for NET)
- -Citalopram (for SERT)
-
Controls: Protriptyline (Parent), Nortriptyline (Reference TCA).
-
Data Output: Calculate
values using the Cheng-Prusoff equation.
| Compound | Target NET | Target SERT | Selectivity Ratio (SERT/NET) |
| Protriptyline (Parent) | ~1.4 (High Affinity) | ~20 (Moderate) | ~14 (NET Selective) |
| 10-OH-Protriptyline | To Be Determined | To Be Determined | Hypothesis: Reduced Affinity |
| Nortriptyline | 4.4 | 18 | ~4 |
Hypothesis: Hydroxylation typically reduces lipophilicity, potentially lowering affinity for the hydrophobic pockets of MAT (Monoamine Transporters). A
Protocol B: Cardiotoxicity Screening (hERG Inhibition)
Rationale: Hydroxylated metabolites of TCAs have been implicated in QTc prolongation. The polarity of 10-OH-P may alter its interaction with the hERG potassium channel pore compared to the lipophilic parent.
Workflow:
-
Assay: Automated Patch Clamp (Whole-cell configuration).
-
Cell Line: CHO cells stably expressing hERG (
). -
Concentration Range: 0.1
M to 100 M. -
Endpoint:
for tail current inhibition. -
Safety Threshold: An
< 10 M flags the metabolite as a high-risk contributor to cardiotoxicity.
Analytical Workflow: Quantification & Stability
Accurate measurement of 10-OH-P in biological matrices is complicated by the potential for stereoisomers (E/Z isomers at the 10-position).
LC-MS/MS Method Development
Column: C18 Reverse Phase (High pH stability required). Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH is preferred for basic TCAs to improve peak shape and sensitivity.
Transitions (MRM):
-
Precursor:
280.2 (Consistent with ) -
Product Ions: Identification requires fragmentation analysis. Common TCA fragments include the tropylium ion derivative (
91) or the side chain loss.
Stereochemical Resolution
Since the hydroxylation creates a chiral center at C10 (and potentially cis/trans isomerism relative to the side chain), chiral chromatography is mandatory.
Protocol:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/DEA (Normal Phase) or equivalent Reverse Phase chiral selector.
-
Objective: Separate (+) and (-) enantiomers to determine if metabolism is stereoselective (common in CYP2D6 substrates).
Strategic Investigation Roadmap
The following diagram outlines the logical flow for a research program targeting 10-OH-P.
Figure 2: Strategic roadmap for characterizing this compound, moving from synthesis to clinical relevance.
References
-
Protriptyline Monograph . Drugs.com.[1] Available at: [Link]
-
Protriptyline Kinetics and Metabolism . ClinPGx (Clinical Pharmacogenetics Implementation Consortium). Available at: [Link]
-
This compound Chemical Data . National Institutes of Health (NIH) - GSRS. Available at: [Link]
-
Tricyclic Antidepressant Pharmacology . Neurotransmitter.net. Available at: [Link]
-
Photophysical and Electrochemical Properties of Protriptyline . Journal of Physical Chemistry B. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for 10-Hydroxy Protriptyline in Neuropharmacological Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in neuropharmacological research. This guide provides an in-depth understanding of 10-Hydroxy Protriptyline, an active metabolite of the tricyclic antidepressant protriptyline, and details its application in experimental settings.
Introduction: The Significance of Active Metabolites in Neuropharmacology
The therapeutic and side-effect profiles of many centrally acting drugs are not solely attributable to the parent compound but are often a complex interplay between the drug and its metabolites.[1] In the realm of tricyclic antidepressants (TCAs), hepatic metabolism, particularly hydroxylation via cytochrome P450 (CYP) enzymes, gives rise to pharmacologically active metabolites.[2] These metabolites can contribute significantly to the overall clinical effect and adverse reaction profile of the parent drug.[2]
This compound is a primary active metabolite of protriptyline, a secondary amine TCA.[3] Protriptyline is known for its potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake.[4][5] Understanding the specific pharmacological properties of this compound is crucial for a complete comprehension of protriptyline's mechanism of action and for exploring the potential of this metabolite as a pharmacological tool or therapeutic agent in its own right.
This guide will delve into the neuropharmacological profile of this compound and provide detailed protocols for its application in both in vitro and in vivo research settings.
Part 1: Neuropharmacological Profile and Mechanism of Action
This compound exists as two geometric isomers, (E)- and (Z)-10-Hydroxy Protriptyline. Both are active and exhibit a potent inhibitory effect on the reuptake of norepinephrine, with a lesser effect on serotonin reuptake. This profile is consistent with the general mechanism of action of many TCAs, which exert their antidepressant effects by increasing the synaptic availability of these key neurotransmitters.[2]
In Vitro Potency at Monoamine Transporters
The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). The in vitro inhibitory potencies of the (E)- and (Z)-isomers of this compound have been characterized and are compared to the parent compound, protriptyline, in the table below.
| Compound | IC₅₀ for Norepinephrine Uptake (nM) | IC₅₀ for Serotonin Uptake (nM) |
| Protriptyline | 1.4 | 49 |
| (E)-10-Hydroxy Protriptyline | 3.6 | 120 |
| (Z)-10-Hydroxy Protriptyline | 4.4 | 150 |
Data synthesized from Bylund, D.B. & Snyder, S.H. (1976).
As the data indicates, while both isomers of this compound are potent inhibitors of norepinephrine reuptake, they are slightly less potent than the parent compound, protriptyline. All three compounds show significantly lower potency for the serotonin transporter, highlighting a preferential activity at noradrenergic synapses.
The decision to use this compound in research is often driven by the need to dissect the specific contribution of this metabolite to the overall pharmacological effects of protriptyline. By studying the metabolite in isolation, researchers can investigate its unique pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its specific interactions with neuronal circuits.
Signaling Pathways
The inhibition of norepinephrine reuptake by this compound leads to an accumulation of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission subsequently modulates downstream signaling pathways implicated in mood regulation, cognition, and arousal.
Part 2: In Vitro Application Protocols
In vitro assays are fundamental for characterizing the potency and selectivity of this compound at its molecular targets.
Protocol 1: Norepinephrine and Serotonin Reuptake Inhibition Assay
This protocol describes a method to determine the IC₅₀ values of this compound for the norepinephrine and serotonin transporters using rat brain synaptosomes.
Rationale: Synaptosomes are resealed nerve terminals that contain functional neurotransmitter transporters, providing a physiologically relevant system to study reuptake inhibition.
Materials:
-
Rat brain tissue (cortex for NET, whole brain minus cerebellum for SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 10 µM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂
-
[³H]-Norepinephrine and [³H]-Serotonin
-
This compound (E and Z isomers, and/or racemic mixture)
-
Desipramine (for NET positive control) and Fluoxetine (for SERT positive control)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer to a final protein concentration of approximately 1-2 mg/mL.
-
-
Reuptake Assay:
-
Prepare serial dilutions of this compound, desipramine, and fluoxetine in Krebs-Ringer buffer.
-
In a 96-well plate, add 50 µL of buffer (for total uptake), non-labeled transporter blocker (for non-specific uptake), or test compound dilutions.
-
Add 50 µL of the synaptosome preparation to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of [³H]-Norepinephrine or [³H]-Serotonin (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters and wash three times with ice-cold buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the drug concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Part 4: Analytical Considerations
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Sample Preparation from Brain Tissue:
-
Homogenization: Homogenize weighed brain tissue samples in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.
Conclusion
This compound is a pharmacologically active metabolite of protriptyline that acts as a potent norepinephrine reuptake inhibitor. Its study is vital for a comprehensive understanding of the clinical effects of its parent drug. The protocols outlined in this guide provide a framework for researchers to investigate the neuropharmacological properties of this compound in both in vitro and in vivo settings. By elucidating the specific contributions of this metabolite, the scientific community can gain deeper insights into the mechanisms of antidepressant action and potentially identify new avenues for therapeutic intervention.
References
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The forced swim test: a new perspective on the tail suspension test. Journal of visualized experiments : JoVE, (59), e3563. [Link]
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Drugs.com. (n.d.). Protriptyline. Retrieved from [Link]
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Medscape. (n.d.). protriptyline (Rx). Retrieved from [Link]
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WebMD. (n.d.). Protriptyline. Retrieved from [Link]
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May, M., Batkai, S., Zoerner, A. A., Tsikas, D., Jordan, J., & Engeli, S. (2013). Enhanced human tissue microdialysis using hydroxypropyl-ß-cyclodextrin as molecular carrier. PloS one, 8(4), e60628. [Link]
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Summary for CID 4976. Retrieved from [Link]
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StatPearls. (2023). Protriptyline. StatPearls Publishing. [Link]
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Potter, W. Z., & Hollister, L. E. (1997). The role of metabolites of antidepressants in the treatment of depression. CNS drugs, 7(4), 273–281. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]
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Castagnoli, N., Jr, & Alvan, G. (1997). Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clinical pharmacokinetics, 33(3), 179–196. [Link]
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- Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics of clomipramine in man. European journal of clinical pharmacology, 11(5), 337–343.
- Gram, L. F., & Christiansen, J. (1975). First-pass metabolism of nortriptyline in man. Clinical pharmacology and therapeutics, 17(5), 554–563.
- Gram, L. F., Søndergaard, I., Christiansen, J., & Overø, K. F. (1977). Steady-state kinetics of imipramine in patients. Psychopharmacology, 54(3), 255–261.
- Gram, L. F., Andreasen, P. B., Fredricson Overø, K., & Christiansen, J. (1976). Comparison of the protein binding of imipramine, nortriptyline and their 2-hydroxy metabolites in human plasma. Acta pharmacologica et toxicologica, 38(4), 332–339.
- Kragh-Sørensen, P., Hansen, C. E., Baastrup, P. C., & Hvidberg, E. F. (1976). Self-inhibiting action of nortriptyline's antidepressant effect at high plasma levels. A randomized double-blind study. Psychopharmacologia, 45(3), 305–312.
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Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–390. [Link]
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- Ziegler, V. E., Biggs, J. T., Wylie, L. T., & Coryell, W. H. (1978). Protriptyline and imipramine effects on cardiac conduction.
- Ziegler, V. E., Co, B. T., & Biggs, J. T. (1977). Plasma nortriptyline levels and EKG findings.
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Application Note & Protocols: Determining the Potency of 10-Hydroxy Protriptyline using Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 10-Hydroxy Protriptyline, an active metabolite of the tricyclic antidepressant (TCA) Protriptyline. We detail robust, cell-based methodologies to determine its potency by quantifying its inhibitory activity on key monoamine transporters. The protocols herein emphasize scientific integrity, providing self-validating systems through rigorous controls and orthogonal assay formats. We present a primary high-throughput fluorescent method for determining functional inhibition (IC50), complemented by a classic radiometric uptake assay for validation and a competitive binding assay to ascertain binding affinity (Ki). These protocols are designed to be adaptable for characterizing other potential monoamine reuptake inhibitors.
Introduction: The Scientific Imperative
Protriptyline is a tricyclic antidepressant that exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine (NE) and, to a lesser degree, serotonin (5-HT) from the synaptic cleft.[1][2][3] This action increases the concentration and duration of these neurotransmitters, enhancing neurotransmission.[4][5] Like many TCAs, protriptyline is extensively metabolized in the liver, with 10-hydroxylation being a key metabolic pathway. The resulting metabolite, this compound, is not an inert byproduct; it is pharmacologically active and contributes to the overall therapeutic and side-effect profile of the parent drug.
Therefore, accurately determining the potency of this compound at its primary molecular targets—the norepinephrine transporter (NET) and the serotonin transporter (SERT)—is critical for a complete understanding of its pharmacological activity. This application note provides detailed protocols for quantifying this potency using established and reliable cell-based assay platforms.
Rationale for Assay Selection
To build a comprehensive pharmacological profile, we employ a multi-assay strategy:
-
Functional Inhibition Assays (IC50 Determination): These assays directly measure the ability of a compound to inhibit the primary function of the transporter—the uptake of its respective neurotransmitter. This provides a direct measure of functional potency (IC50). We will describe both a modern, fluorescence-based method ideal for high-throughput screening and a classic, gold-standard radiometric method.[6][7]
-
Binding Affinity Assays (Ki Determination): These assays quantify how strongly a compound binds to the transporter protein.[8] This provides a measure of binding affinity (Ki), which is a valuable complementary parameter to functional potency. It helps to discern whether a compound's effect is due to high-affinity binding at the target site.
The primary targets for characterization are the human norepinephrine transporter (hNET) and the human serotonin transporter (hSERT), based on the known mechanism of the parent compound, Protriptyline, which shows high affinity for NET (Ki = 1.41 nM) and moderate affinity for SERT (Ki = 19.6 nM).[1]
Core Methodologies & Protocols
The foundation of these assays is the use of immortalized mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been stably transfected to express a single human monoamine transporter (e.g., hNET or hSERT).[8][9] This approach provides a clean, reproducible biological system, isolating the activity of the specific transporter of interest.
Essential Reagents & Cell Models
| Component | Description & Rationale | Recommended Supplier |
| Cell Lines | HEK293 or CHO cells stably expressing hNET or hSERT. These lines provide high, consistent expression of the target transporter with low endogenous activity, ensuring a robust assay window. | ATCC, MilliporeSigma, or generated in-house |
| Culture Medium | DMEM or F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. | Gibco, Corning |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. Provides a physiologically relevant ionic environment for the assay. | Gibco, Sigma-Aldrich |
| Test Compound | This compound Hydrochloride. Should be dissolved in an appropriate vehicle (e.g., DMSO or water) to create a high-concentration stock solution. | Cayman Chemical, Toronto Research Chemicals |
| Control Inhibitors | Desipramine or Nisoxetine (for hNET) and Fluoxetine or Imipramine (for hSERT). Used as positive controls to validate assay performance. | Sigma-Aldrich, Tocris Bioscience |
Protocol 1: High-Throughput Fluorescent Uptake Inhibition Assay
This assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[6][10] When the substrate is transported into the cell via NET or SERT, its fluorescence dramatically increases. An inhibitor like this compound will block this transport, resulting in a dose-dependent reduction in the fluorescent signal.[9] This no-wash, mix-and-read format is ideal for high-throughput screening (HTS).[11]
Caption: Workflow for the fluorescent neurotransmitter uptake assay.
-
Cell Plating:
-
The day before the assay, seed hNET- or hSERT-expressing cells into black, clear-bottom 96-well or 384-well microplates.
-
Causality: Plating cells 18-24 hours in advance allows them to adhere and form a uniform, confluent monolayer, which is crucial for consistent transporter activity across all wells.[9]
-
Typical Seeding Density (96-well): 40,000 - 60,000 cells/well in 100 µL of culture medium.[9]
-
Typical Seeding Density (384-well): 15,000 - 25,000 cells/well in 25 µL of culture medium.[9]
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer. Also prepare dilutions for positive controls (e.g., Desipramine for hNET, Fluoxetine for hSERT) and a vehicle-only control (e.g., 0.1% DMSO).
-
Causality: A wide range of concentrations is necessary to generate a full dose-response curve, allowing for accurate calculation of the 50% inhibitory concentration (IC50).
-
-
Assay Execution:
-
On the day of the assay, gently remove the culture medium from the cell plates.
-
Wash each well once with 100 µL (96-well) or 25 µL (384-well) of pre-warmed (37°C) assay buffer.
-
Add 50 µL (96-well) or 12.5 µL (384-well) of the diluted test compounds, controls, or vehicle to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Causality: This pre-incubation step allows the inhibitor to bind to the transporters before the substrate is introduced, leading to a more accurate measurement of inhibition.
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
-
Add 50 µL (96-well) or 12.5 µL (384-well) of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a bottom-read fluorescence microplate reader pre-heated to 37°C.
-
Read the plate in kinetic mode for at least 30 minutes, taking a measurement every 60-90 seconds.
-
Typical Settings: Excitation: ~440 nm, Emission: ~520 nm.[9]
-
Causality: A kinetic read provides rich data, allowing for the analysis of the rate of uptake (slope) or the area under the curve (AUC), both of which are robust measures of transporter activity.[9]
-
Protocol 2: Radiometric Uptake Inhibition Assay (Orthogonal Validation)
This classic assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine for hNET or [³H]-Serotonin for hSERT). It serves as a gold-standard method to validate the findings from the primary fluorescent assay.
-
Cell Plating: Plate cells in standard 96-well tissue culture plates as described in Protocol 1.
-
Compound Incubation:
-
Wash cells once with pre-warmed assay buffer.
-
Add 50 µL of diluted this compound, controls, or vehicle and pre-incubate for 20 minutes at 37°C.
-
-
Substrate Addition:
-
Add 50 µL of assay buffer containing a mixture of radiolabeled substrate (e.g., [³H]-Norepinephrine) and unlabeled substrate to achieve a final concentration near the known Km value for the transporter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Causality: The incubation time must be optimized to be within the linear range of uptake to ensure the measured rate is proportional to transporter activity.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the wells 3-4 times with ice-cold assay buffer.
-
Causality: The rapid, ice-cold washes stop the transport process and remove all extracellular radiolabel, leaving only the internalized substrate.
-
Lyse the cells by adding 100 µL of a lysis buffer (e.g., 1% SDS) to each well.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Protocol 3: Competitive Radioligand Binding Assay (Affinity Determination)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.
Caption: Workflow for the competitive radioligand binding assay.
-
Membrane Preparation: Prepare membranes from cells overexpressing hNET or hSERT according to standard protocols involving homogenization and differential centrifugation.[12] Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Assay Setup:
-
In a 96-well plate, combine in each well:
-
50 µL of diluted test compound (this compound) or controls.
-
50 µL of a fixed concentration of radioligand (e.g., [³H]-Nisoxetine for hNET) near its Kd value.
-
100 µL of the cell membrane preparation (5-20 µg of protein).
-
-
Controls: Include wells for "Total Binding" (radioligand + vehicle) and "Non-specific Binding" (radioligand + a high concentration of a known inhibitor, e.g., 10 µM Desipramine).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration:
-
Rapidly harvest the plate contents onto a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Causality: The glass fiber filter traps the membranes (with bound radioligand), while unbound radioligand passes through. The rapid, cold wash minimizes dissociation of the bound radioligand.
-
-
Quantification: Dry the filter mat, add scintillant, and count radioactivity using a microplate scintillation counter.
Data Analysis, Interpretation & Quality Control
Data Analysis
-
Uptake Assays:
-
For kinetic fluorescent data, calculate the rate of uptake (slope of the linear phase) or the Area Under the Curve (AUC) for each well.
-
For radiometric data, use the raw DPM counts.
-
Normalize the data: % Inhibition = 100 * (1 - (Valuetest - Valuemin) / (Valuemax - Valuemin))
-
Valuemax = Signal from vehicle-only wells (maximum uptake).
-
Valuemin = Signal from wells with a saturating concentration of a known inhibitor (minimum uptake).
-
-
-
Binding Assays:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Normalize the data: % Inhibition = 100 * (1 - (SpecificBindingtest / SpecificBindingmax))
-
-
Curve Fitting: Plot % Inhibition versus the log concentration of this compound. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Interpretation of Results
| Parameter | Assay Type | Definition | Interpretation |
| IC50 | Uptake Inhibition | The concentration of an inhibitor that reduces the transporter's functional response by 50%. | A direct measure of the compound's functional potency . A lower IC50 value indicates higher potency. |
| Ki | Competitive Binding | The inhibition constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of other ligands. | A measure of the compound's binding affinity . A lower Ki indicates a higher affinity for the transporter. |
For binding assays, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.
Self-Validating System: Mandatory Controls
The integrity of each assay plate is validated by the performance of its controls.
| Control | Purpose | Expected Outcome |
| Vehicle Control | Represents 0% inhibition (maximum transporter activity). | High signal (fluorescence or DPM). |
| Positive Control | A known, potent inhibitor (e.g., Desipramine). | Produces a full inhibition curve with an IC50 value within the expected literature range. |
| Max Inhibition Control | A saturating concentration of a potent inhibitor. | Represents 100% inhibition (minimum transporter activity/non-specific signal). |
| Z'-factor | A statistical measure of assay quality. | A Z' value > 0.5 indicates an excellent assay with a large separation band between high and low controls, suitable for HTS. |
Mechanism of Action: Synaptic Reuptake Inhibition
The assays described are designed to quantify the potency of this compound at its molecular target. The underlying biological mechanism is the blockade of neurotransmitter reuptake at the presynaptic terminal.
Caption: Inhibition of neurotransmitter reuptake by this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for determining the potency of this compound as an inhibitor of the norepinephrine and serotonin transporters. By integrating a high-throughput fluorescent assay for primary screening with radiometric functional and binding assays for orthogonal validation, researchers can generate a high-confidence pharmacological profile. This multi-faceted approach ensures both accuracy and efficiency, providing critical data for drug development programs and fundamental research into the mechanism of action of tricyclic antidepressants and their metabolites.
References
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Application Note]. Retrieved from [Link]
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Wikipedia. (2023). Protriptyline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Summary for CID 4976. Retrieved from [Link]
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Ghanbari, R., & Dording, C. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]
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Podevin, G., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 248-255. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Protriptyline Hydrochloride?. Synapse. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Advanced Analytical Techniques for the Detection of 10-Hydroxy Protriptyline: An Application Note and Protocol Guide
Introduction: The Clinical and Forensic Imperative for Precise 10-Hydroxy Protriptyline Quantification
Protriptyline is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. Its therapeutic efficacy is intrinsically linked to its metabolism, primarily through hydroxylation, leading to the formation of active metabolites such as this compound. The concentration of this metabolite in biological matrices is of significant interest in therapeutic drug monitoring (TDM) and forensic toxicology. Accurate and sensitive quantification is crucial for optimizing dosing regimens, ensuring patient safety, and in the medico-legal investigation of drug-related cases. This application note provides a comprehensive guide to advanced analytical methodologies, with a primary focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the robust detection of this compound in biological samples.
Principles of Detection: Why LC-MS/MS is the Gold Standard
The detection of this compound in complex biological matrices like plasma or urine presents analytical challenges due to its low concentrations and the presence of numerous endogenous interferences. While older techniques like Gas Chromatography (GC) have been used for TCA analysis, they often require extensive sample clean-up and derivatization[1][2].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior sensitivity, selectivity, and specificity.[3] The underlying principle involves three key stages:
-
Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography system. A C18 reversed-phase column is typically employed to separate this compound from its parent drug, other metabolites, and matrix components based on their differential partitioning between the stationary and mobile phases. This separation is critical for resolving isobaric interferences.[4]
-
Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common technique for TCAs, where a high voltage is applied to the eluent, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase.
-
Tandem Mass Spectrometry (MS/MS) Detection: The ionized analyte is guided into the mass spectrometer, which consists of two mass analyzers (quadrupoles) separated by a collision cell. In the first quadrupole (Q1), ions with a specific mass-to-charge ratio (m/z) corresponding to the protonated this compound molecule (the precursor ion) are selected. These precursor ions are then fragmented in the collision cell (q2) by collision with an inert gas. The resulting fragment ions (product ions) are then separated in the second quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as the instrument is only monitoring for specific precursor-to-product ion transitions unique to the target analyte.[3][5]
Materials and Reagents
-
Standards: this compound certified reference material, Protriptyline-d3 (or other suitable stable isotope-labeled internal standard).
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate, zinc sulfate.
-
Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials, solid-phase extraction (SPE) cartridges (e.g., Strata™-X) or protein precipitation plates.
Detailed Protocol 1: Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Protriptyline-d3 at 1 µg/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature and organic solvent will cause the proteins to denature and precipitate.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 3,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
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Application Notes and Protocols for In Vivo Studies of 10-Hydroxy Protriptyline
Introduction: Unveiling the Therapeutic Potential of a Key Metabolite
Protriptyline is a well-established tricyclic antidepressant (TCA) primarily known for its potent inhibition of norepinephrine reuptake.[1][2] Like many TCAs, protriptyline undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[3] One such key metabolite is 10-Hydroxy Protriptyline, formed through the oxidation of the 10,11-double bond of the parent compound. The exploration of active metabolites of antidepressants is a critical area of research, as these compounds can significantly contribute to the overall therapeutic efficacy and side-effect profile of the parent drug.
Studies on analogous hydroxylated metabolites of other TCAs, such as E-10-hydroxynortriptyline (a metabolite of nortriptyline), have demonstrated that these metabolites can be pharmacologically active, exhibiting antidepressant properties in their own right.[4][5] Specifically, E-10-hydroxynortriptyline has been shown to inhibit noradrenaline uptake in vivo and displays antidepressant-like effects in preclinical models.[1][4] This provides a strong rationale for the dedicated in vivo investigation of this compound. The following application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting robust in vivo studies to elucidate the pharmacokinetic and pharmacodynamic profile of this compound.
Experimental Design Philosophy: A Multi-faceted Approach to Characterization
The experimental design outlined herein is structured to provide a comprehensive understanding of this compound's in vivo properties. This is achieved through a multi-pronged approach encompassing pharmacokinetic profiling and a battery of behavioral assays to assess antidepressant-like activity. The causality behind this experimental choice is to first understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for interpreting the results of the subsequent pharmacodynamic and behavioral studies.
A key aspect of this protocol is the utilization of well-validated animal models and behavioral tests that are industry standards for screening potential antidepressant compounds.[6] This ensures the reliability and reproducibility of the generated data. Furthermore, the inclusion of both acute and chronic administration paradigms allows for the investigation of immediate and long-term effects of this compound, mirroring the clinical application of antidepressants.
Pharmacokinetic Profiling of this compound
A thorough understanding of the pharmacokinetic profile of this compound is fundamental to designing and interpreting subsequent efficacy studies. This section outlines a protocol for a single-dose pharmacokinetic study in rodents.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are a commonly used strain for pharmacokinetic studies due to their genetic homogeneity.
-
Housing and Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Allow for an acclimation period of at least one week prior to the experiment.
-
Formulation of this compound:
-
Due to the likely hydrophobic nature of this compound, a suspension is often a suitable formulation for oral administration.
-
A common vehicle is 0.5% (w/v) methylcellulose in sterile water.[7]
-
To prepare the formulation, accurately weigh the required amount of this compound and levigate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
-
Dose Selection:
-
Administration:
-
Administer a single dose of the this compound suspension via oral gavage using a ball-tipped feeding needle. The volume of administration should not exceed 10 mL/kg.[11]
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Value |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h | |
| CL/F | mL/h/kg | |
| Vd/F | L/kg |
This table should be populated with the mean ± SD values obtained from the experimental data.
Behavioral Phenotyping: Assessing Antidepressant-Like Activity
A battery of behavioral tests is essential to comprehensively evaluate the potential antidepressant-like effects of this compound. The following protocols describe three widely used and validated assays: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
The FST is a behavioral despair test used to screen for potential antidepressant activity.[1] The principle is that animals will eventually adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place each mouse into the cylinder of water for a 6-minute session.[4]
-
Record the entire session using a video camera for later analysis.
-
After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
An automated video tracking system can be used for unbiased scoring.
-
Tail Suspension Test (TST)
Similar to the FST, the TST is another behavioral despair model used to assess antidepressant-like activity.[7] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to decrease the duration of immobility.
-
Apparatus: A suspension bar or a dedicated tail suspension chamber.
-
Procedure:
-
Data Analysis:
-
Score the duration of immobility during the entire 6-minute test. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure.[13] Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as a sign of anhedonia. Antidepressants are expected to reverse this deficit.
-
Habituation:
-
For 48 hours, present each mouse with two identical bottles, both containing a 1% sucrose solution.
-
-
Baseline Measurement:
-
For the next 24 hours, present each mouse with one bottle of 1% sucrose solution and one bottle of water.
-
Measure the consumption from each bottle by weighing them.
-
-
Test Procedure (following treatment):
-
After the desired treatment period with this compound, repeat the 24-hour two-bottle choice test (1% sucrose vs. water).
-
-
Data Analysis:
-
Calculate the sucrose preference as follows:
-
Sucrose Preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100
-
-
Chronic Unpredictable Mild Stress (CUMS) Model
To investigate the efficacy of this compound in a more translationally relevant model of depression, the Chronic Unpredictable Mild Stress (CUMS) model can be employed.[2] This model involves exposing rodents to a series of mild and unpredictable stressors over several weeks to induce a depressive-like phenotype, including anhedonia.[10]
Protocol: CUMS Model in Mice
-
Stressors: A variety of mild stressors should be applied in a random and unpredictable manner for a period of 4-6 weeks. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Wet bedding
-
Food and water deprivation (for a defined period)
-
Reversal of light/dark cycle
-
Forced swimming in cool water (18°C)
-
-
Treatment: this compound or vehicle can be administered daily during the last 2-3 weeks of the CUMS procedure.
-
Behavioral Assessment: The Sucrose Preference Test is a key outcome measure in the CUMS model to assess anhedonia. Other behavioral tests like the FST and TST can also be performed at the end of the stress period.
Visualization of Experimental Workflow
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Expected Outcomes and Interpretation
-
Pharmacokinetics: The pharmacokinetic study will provide essential information on the oral bioavailability and elimination kinetics of this compound. A favorable pharmacokinetic profile would be characterized by adequate oral absorption and a half-life that supports a once or twice-daily dosing regimen.
-
Behavioral Assays:
-
In the FST and TST, a significant decrease in immobility time in the this compound-treated group compared to the vehicle control group would indicate an antidepressant-like effect.
-
In the SPT, a reversal of the stress-induced decrease in sucrose preference in the CUMS model by this compound would provide strong evidence for its anti-anhedonic and antidepressant-like properties.
-
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vivo characterization of this compound. Positive findings from these studies would warrant further investigation, including dose-response studies, comparison with the parent drug protriptyline and other standard antidepressants, and exploration of the underlying neurobiological mechanisms of action. A comprehensive understanding of the pharmacological profile of this compound will be invaluable for its potential development as a novel therapeutic agent for depressive disorders.
References
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Nordin, C., & Krijzer, F. (1996). Antidepressant and anxiolytic profiles of E-10-hydroxynortriptyline on electrocorticograms of rats. Neuropsychobiology, 34(1), 44–48. [Link]
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Bjerkenstedt, L., Flyckt, L., Overo, K. F., & Eneroth, P. (1995). Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics. Psychopharmacology, 118(1), 10-15. [Link]
- Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of CMS. Neuropsychobiology, 52(2), 90–110.
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790.
- Hirayama, F., & Uekama, K. (1999). Cyclodextrin-based controlled drug release system. Advanced Drug Delivery Reviews, 36(1), 125-141.
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Potter, W. Z., Manji, H. K., & Rudorfer, M. V. (1995). Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clinical Pharmacokinetics, 28(1), 26–40. [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.8.
- Strekalova, T., Spanagel, R., & Bartsch, D. (2004). Stress-induced anhedonia in mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.10C.
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
- D'Mello, A. P., & Argenti, D. (1994). The pharmacodynamics of desipramine and desmethyldesipramine in rats. The Journal of Pharmacology and Experimental Therapeutics, 270(2), 512–519.
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]
-
JSM Central. (n.d.). Amitriptyline Activity is Associated with Synaptic Marker Changes in the Hippocampus of Mice Exposed to Experimental Models of Depression. [Link]
- de Vos, J. W., & Sitsen, J. M. (1987). Pharmacokinetics of tricyclic antidepressants. Acta Psychiatrica Scandinavica. Supplementum, 335, 47–56.
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LITFL. (2021, March 10). Pharm 101: Tricyclic Antidepressants. [Link]
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Maciag, C. M., Piel, D. A., & Tiong, J. W. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 135. [Link]
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Reddit. (2023, May 20). Mice p.o. application drug solubility problem?. [Link]
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Research Animal Training. (n.d.). Oral Gavage in the Mouse. [Link]
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Application Note & Protocol: The Role of 10-Hydroxy Protriptyline in Modern DMPK Studies
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
In the landscape of drug development, a thorough understanding of a candidate's Drug Metabolism and Pharmacokinetics (DMPK) profile is paramount for ensuring safety and efficacy.[1][2][3] This involves not only characterizing the parent drug but also identifying and quantifying its major metabolites.[4] 10-Hydroxy Protriptyline, the primary active metabolite of the tricyclic antidepressant Protriptyline, serves as a critical tool in this process. Its formation is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), making it an essential biomarker for assessing both metabolic pathways and the potential for drug-drug interactions (DDIs).[5][6][7] This document provides a comprehensive guide, including detailed protocols, for leveraging this compound in both in vitro and in vivo DMPK studies to elucidate metabolic stability, reaction phenotyping, and pharmacokinetic properties.
Introduction: Why Metabolites Matter in DMPK
Drug Metabolism and Pharmacokinetics (DMPK) is the discipline dedicated to understanding what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2] Metabolism, the enzymatic conversion of drugs into new compounds (metabolites), is a critical focal point.[1] Metabolites can be inactive, possess similar or greater pharmacological activity than the parent drug, or be responsible for adverse toxicological effects.[4] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) require rigorous evaluation of major metabolites to fully assess a drug's safety profile and DDI potential.[8][9][10]
Protriptyline is a tricyclic antidepressant that undergoes hepatic metabolism.[11][12] A key metabolic pathway is the hydroxylation at the 10th position, yielding this compound. This reaction is analogous to the well-documented 10-hydroxylation of the structurally similar drug, Nortriptyline, which is mediated with high affinity by CYP2D6.[5][13]
The Critical Role of CYP2D6: CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of all clinically used drugs, particularly those targeting the central nervous system.[14][15][16] Genetic variations in the CYP2D6 gene can lead to distinct patient phenotypes, including Poor, Intermediate, Normal (Extensive), and Ultrarapid Metabolizers.[6][17]
-
Poor Metabolizers (PMs): May experience exaggerated plasma concentrations of the parent drug (Protriptyline) upon standard dosing, leading to a higher risk of toxicity.
-
Ultrarapid Metabolizers (UMs): May clear the drug too quickly, potentially reducing its therapeutic efficacy at standard doses.[7]
Therefore, studying the formation of this compound is not just about characterizing a metabolite; it is a direct window into the activity of the clinically vital CYP2D6 enzyme.
Visualizing the Metabolic Conversion
The enzymatic conversion of Protriptyline to its 10-hydroxy metabolite is a key step in its clearance pathway.
In Vitro Applications: Reaction Phenotyping and Inhibition Assays
In vitro assays are the cornerstone of early DMPK profiling, providing a rapid and cost-effective means to predict a drug's metabolic fate and DDI risk.[1] Using human liver microsomes (HLMs), which are rich in CYP enzymes, allows researchers to determine which specific enzymes are responsible for a drug's metabolism (reaction phenotyping).
The following protocol details how to use this compound as an analytical standard to identify the enzymes responsible for its formation from Protriptyline.
Experimental Workflow for In Vitro CYP Inhibition
A structured workflow ensures reproducible and reliable data for determining a compound's inhibitory potential against key metabolizing enzymes.
Protocol: CYP450 Reaction Phenotyping for Protriptyline 10-Hydroxylation
Objective: To determine the relative contribution of major CYP isozymes to the formation of this compound from Protriptyline.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Protriptyline
-
This compound (analytical standard)
-
NADPH-Regenerating System (e.g., BD Gentest™)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Specific CYP Inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4, etc.)
-
Internal Standard (IS) for LC-MS/MS (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
96-well incubation plates and analytical plates
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Protriptyline (e.g., 10 mM in DMSO) and serially dilute to create working solutions.
-
Prepare stock solutions of each specific CYP inhibitor.
-
Prepare a 1 mg/mL HLM suspension in phosphate buffer.
-
Scientist's Note: Using pooled HLMs from multiple donors averages out inter-individual variability in enzyme expression, providing a more representative metabolic profile.
-
-
Incubation Setup (performed in triplicate):
-
In a 96-well plate, add 5 µL of the appropriate inhibitor solution (or vehicle for control).
-
Add 175 µL of the HLM suspension (final concentration ~0.25 mg/mL).
-
Add 5 µL of Protriptyline working solution (final concentration should be near its Km, if known, or typically 1-10 µM for screening).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to its target enzyme before the metabolic reaction begins, which is especially important for time-dependent inhibitors.[18]
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding 15 µL of pre-warmed NADPH-regenerating system to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, effectively stopping all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well analytical plate.
-
Analyze the samples via a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the rate of this compound formation for the uninhibited control.
-
For each inhibitor, calculate the percentage of remaining activity: (% Activity) = (Rate with Inhibitor / Rate of Control) * 100.
-
The contribution of each CYP isozyme is inferred from the degree of inhibition caused by the specific inhibitor. For example, if Quinidine (a potent CYP2D6 inhibitor) reduces metabolite formation by 90%, it strongly implies that CYP2D6 is the primary enzyme responsible.
-
Representative Data
| Chemical Inhibitor | Target CYP Isozyme | % Remaining Activity of Protriptyline 10-Hydroxylation (Example) |
| Vehicle (Control) | None | 100% |
| α-Naphthoflavone | CYP1A2 | 98% |
| Ticlopidine | CYP2C19 | 95% |
| Quinidine | CYP2D6 | 8% |
| Ketoconazole | CYP3A4 | 85% |
Interpretation: The significant reduction in metabolite formation exclusively in the presence of Quinidine provides strong evidence that CYP2D6 is the principal enzyme mediating the 10-hydroxylation of Protriptyline.[5]
In Vivo Applications: Pharmacokinetic Profiling
In vivo studies are essential to understand how a drug and its metabolites behave in a complete biological system.[19] By administering Protriptyline to an animal model (e.g., rat, dog) and measuring plasma concentrations of both the parent drug and this compound over time, we can determine key pharmacokinetic parameters.
Experimental Workflow for In Vivo PK Study
A typical pharmacokinetic study involves sequential steps from animal preparation and dosing to bioanalysis and data modeling.
Protocol: Single-Dose PK of Protriptyline and this compound in Rats
Objective: To characterize the plasma concentration-time profiles and determine key pharmacokinetic parameters for Protriptyline and its metabolite, this compound, following a single oral dose in rats.
Animals: Male Sprague-Dawley rats (n=3-5 per group), equipped with jugular vein cannulas to facilitate stress-free serial blood sampling.
Materials:
-
Protriptyline formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Anticoagulant (e.g., K2-EDTA) collection tubes.
-
Centrifuge, pipettes, and storage vials.
-
Bioanalytical equipment (LC-MS/MS) and validated analytical method.
Methodology:
-
Animal Dosing:
-
Fast animals overnight (with water ad libitum) prior to dosing.
-
Administer a single oral dose of Protriptyline (e.g., 10 mg/kg) via gavage. Record the exact time of dosing.
-
Scientist's Note: An oral dose is often chosen to assess absorption and first-pass metabolism, which is highly relevant for orally administered drugs.[13][20] An intravenous (IV) satellite group can be included to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) via the jugular vein cannula at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant.
-
Rationale: A rich sampling schedule, especially in the initial hours, is crucial for accurately defining the absorption phase and the peak concentration (Cmax).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Thaw plasma samples and extract Protriptyline, this compound, and the IS using protein precipitation with acetonitrile.
-
Quantify the concentrations of both analytes using a validated LC-MS/MS method against a standard curve prepared in control rat plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentrations of Protriptyline and this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters.
-
Representative Pharmacokinetic Data
| Parameter | Protriptyline (Parent) | This compound (Metabolite) | Unit |
| Tmax (Time to Peak) | 2.0 | 4.0 | hours |
| Cmax (Peak Concentration) | 150 | 45 | ng/mL |
| AUC(0-t) (Area Under the Curve) | 1250 | 550 | hr*ng/mL |
| t½ (Half-life) | 6.5 | 8.0 | hours |
Interpretation: The data show that the metabolite, this compound, appears in circulation after the parent drug, reaches a lower peak concentration, and has a slightly longer half-life.[20] The ratio of the metabolite's AUC to the parent's AUC (Metabolite-to-Parent Ratio) can provide insights into the extent of metabolism and potential for accumulation upon multiple dosing.
Conclusion and Future Directions
The study of this compound is indispensable for a comprehensive DMPK evaluation of its parent drug, Protriptyline. As a key metabolite formed by the clinically significant and polymorphic CYP2D6 enzyme, its characterization provides critical insights into metabolic clearance, reaction phenotyping, and potential drug-drug interactions. The protocols detailed herein offer a robust framework for researchers to generate high-quality in vitro and in vivo data, aligning with modern drug development standards and regulatory expectations.[8][10] These studies are fundamental to predicting a drug's behavior in humans, ensuring the development of safer and more effective medicines.
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Protriptyline - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Biggs, J. T., & Ziegler, V. E. (1977). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 22(3), 269-273. Retrieved January 27, 2026, from [Link]
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Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2000). Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. Journal of Clinical Pharmacology, 40(4), 345-353. Retrieved January 27, 2026, from [Link]
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Protriptyline: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 27, 2026, from [Link]
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Thaker, V., & Nookala, V. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved January 27, 2026, from [Link]
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Moody, J. P., Whyte, S. F., & Naylor, G. J. (1977). Pharmacokinetic aspects of protriptyline plasma levels. European Journal of Clinical Pharmacology, 11(1), 51-56. Retrieved January 27, 2026, from [Link]
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Protriptyline | C19H21N | CID 4976. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Dean, L. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved January 27, 2026, from [Link]
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Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants. British Journal of Clinical Pharmacology, 64(3), 275-286. Retrieved January 27, 2026, from [Link]
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Drug Interactions | Relevant Regulatory Guidance and Policy Documents. (2024). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
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Isoherranen, N. (2025). Role of metabolites in drug-drug interactions. Drug Metabolism and Pharmacokinetics, 66, 101511. Retrieved January 27, 2026, from [Link]
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Bertilsson, L., Dahl, M. L., Dalén, P., & Al-Shurbaji, A. (2002). Molecular genetics of CYP2D6: clinical relevance with focus on psychotropic drugs. British Journal of Clinical Pharmacology, 53(2), 111–122. Retrieved January 27, 2026, from [Link]
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CYP2D6 Overview: Allele and Phenotype Frequencies. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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CYP2D6 - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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What is DMPK and how does it fit into drug development? (2020). BioIVT. Retrieved January 27, 2026, from [Link]
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The Importance of Metabolite Pharmacokinetics Studies in Drug Development. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
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Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Danaher Life Sciences. Retrieved January 27, 2026, from [Link]
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Zhang, L., Huang, S. M., & Lesko, L. J. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and an Industry Perspective. The AAPS Journal, 14(3), 507-516. Retrieved January 27, 2026, from [Link]
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A Review of the Important Role of CYP2D6 in Pharmacogenomics. (2022). MDPI. Retrieved January 27, 2026, from [Link]
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Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. (2012). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 27, 2026, from [Link]
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- 10. ICH M12 Drug-Drug Interaction Studies Final Guidance - 10/09/2024 | FDA [fda.gov]
- 11. Protriptyline - Wikipedia [en.wikipedia.org]
- 12. Protriptyline: Package Insert / Prescribing Information [drugs.com]
- 13. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP2D6 - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotechfarm.co.il [biotechfarm.co.il]
- 20. ClinPGx [clinpgx.org]
"high-throughput screening assays for modulators of 10-Hydroxy Protriptyline"
Application Note: High-Throughput Screening Strategies for Modulators of 10-Hydroxy Protriptyline
Executive Summary & Rationale
This compound is the active metabolite of the tricyclic antidepressant (TCA) protriptyline. While the parent drug is a potent inhibitor of the norepinephrine transporter (NET) with secondary effects on the serotonin transporter (SERT), the metabolite retains significant pharmacological activity. In modern drug development, screening for "modulators" of this metabolite involves two distinct but critical workflows:
-
Pharmacodynamic Modulation (Target Engagement): Identifying compounds that competitively displace or allosterically modulate the binding of this compound at its primary target, NET .
-
Pharmacokinetic Modulation (Metabolic Stability): Identifying compounds that inhibit CYP2D6 , the enzyme primarily responsible for the hydroxylation of protriptyline and the subsequent clearance of the 10-hydroxy metabolite.
This guide provides high-throughput screening (HTS) protocols for both workflows, utilizing fluorescence-based, non-radioactive methodologies suitable for 384-well automation.
Module A: Pharmacodynamic Screen (NET Uptake Assay)
Objective: To quantify the ability of library compounds to modulate NET activity in the presence of this compound, or to benchmark new compounds against this compound as a reference inhibitor.
Mechanism: This assay utilizes ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that mimics norepinephrine.[1] ASP+ is a substrate for NET. When transported into the cell, its fluorescence intensity increases significantly due to the lipid-rich intracellular environment (Stokes shift). Inhibitors (like this compound) prevent ASP+ uptake, maintaining low fluorescence.
Assay Principle Diagram
Caption: Workflow for the Fluorescent NET Uptake Assay using ASP+ substrate.
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | HEK-293 stably expressing hNET | Expression of target transporter. |
| Substrate | ASP+ (Sigma/Aldrich) | Fluorescent norepinephrine mimic. |
| Reference | This compound | Positive control / Reference ligand. |
| Buffer | HBSS + 20mM HEPES (pH 7.4) | Physiological assay buffer. |
| Masking Dye | Extracellular Quench Dye | Reduces background fluorescence (optional but recommended). |
| Plate | 384-well, Black-wall, Clear-bottom | Optical clarity for bottom-reading. |
Detailed Protocol
-
Cell Preparation:
-
Seed HEK-hNET cells at 15,000 cells/well in 25 µL of complete medium into a poly-D-lysine coated 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Remove culture media and wash once with Assay Buffer (HBSS/HEPES).
-
Add 20 µL of Test Compound or Reference (this compound) diluted in Assay Buffer.
-
Note: Final DMSO concentration must be < 1%.
-
Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
-
Substrate Addition:
-
Add 20 µL of 10 µM ASP+ solution (Final concentration: 5 µM).
-
Critical: If using a masking dye kit (e.g., Molecular Devices), add it at this step to quench extracellular ASP+ fluorescence.[2]
-
-
Detection:
-
Transfer immediately to a fluorescence microplate reader (e.g., FLIPR or EnVision).
-
Mode: Kinetic.[2]
-
Settings: Excitation 475 nm / Emission 609 nm.
-
Duration: Read every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the Slope (RFU/min) of the linear uptake phase (usually 2–10 mins).
-
Normalize data:
-
0% Inhibition: Buffer + ASP+ (Max Slope).
-
100% Inhibition: 10 µM Desipramine or Saturated 10-OH Protriptyline (Min Slope).
-
-
Module B: Metabolic Modulation (CYP2D6 Inhibition)[3]
Objective: To screen for compounds that inhibit CYP2D6, thereby modulating the accumulation or clearance of this compound.
Mechanism: Since Protriptyline is hydroxylated to this compound primarily by CYP2D6 , inhibitors of this enzyme will alter the metabolite's exposure. This assay uses a fluorogenic substrate (e.g., AMMC) that is non-fluorescent until metabolized by recombinant CYP2D6.
Metabolic Pathway Diagram
Caption: Metabolic trajectory of Protriptyline mediated by CYP2D6.
Detailed Protocol
-
Enzyme Mix Preparation:
-
Prepare a 2X Enzyme/Substrate Mix in Potassium Phosphate Buffer (100 mM, pH 7.4):
-
Recombinant Human CYP2D6 (10 nM final).
-
Fluorogenic Substrate (e.g., AMMC, 3 µM final).
-
-
-
Compound Addition:
-
Dispense 10 µL of Test Compounds into a black 384-well plate.
-
Add 20 µL of the 2X Enzyme/Substrate Mix.
-
Incubate for 10 minutes at 37°C (Pre-incubation allows for mechanism-based inhibition).
-
-
Reaction Initiation:
-
Add 10 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Detection:
-
Incubate at 37°C for 30–45 minutes.
-
Stop Solution: Add 20 µL of 0.5 M Tris-base (pH 10.5) / Acetonitrile (80:20) to terminate the reaction and enhance fluorescence.
-
Read: Excitation 390 nm / Emission 460 nm (for AMMC product).
-
Validation & Quality Control (Self-Validating Systems)
To ensure the trustworthiness of the data, every plate must contain internal controls to calculate the Z-Factor (Z'). A Z' > 0.5 is required for a valid HTS assay.[3]
Formula:
| Parameter | Definition | Acceptance Criteria |
| Mean of Positive Control (Max Signal) | High RFU (Buffer only) | |
| Mean of Negative Control (Min Signal) | Low RFU (Known Inhibitor) | |
| Standard Deviation | < 10% of Mean | |
| Z' | Assay Robustness Score | > 0.5 |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Signal Window | Low NET expression or ASP+ degradation. | Use fresh ASP+ (light sensitive). Re-select stable clones. |
| High Background | Extracellular ASP+ fluorescence. | Increase masking dye concentration or perform wash steps. |
| Edge Effects | Evaporation during incubation. | Use breathable plate seals; avoid outer wells if possible. |
References
-
PubChem. (n.d.). Protriptyline Compound Summary. National Library of Medicine. Retrieved January 27, 2026, from [Link]
-
Molecular Devices. (2023). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved January 27, 2026, from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved January 27, 2026, from [Link]
-
Corning. (n.d.). CYP450 Inhibition Screening using Fluorometric Substrates. Retrieved January 27, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 10-Hydroxy Protriptyline in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the measurement of 10-Hydroxy Protriptyline in biological samples. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and reproducibility of your data.
Introduction to the Challenge: The Instability of this compound
This guide will walk you through the potential pitfalls and provide clear, actionable protocols to mitigate the degradation of this compound in your biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the handling and analysis of this compound.
Q1: My measured concentrations of this compound are lower than expected or inconsistent across replicates. What could be the cause?
A1: This is a classic sign of analyte degradation. Several factors could be at play:
-
Sample Handling Delays: The time between sample collection and processing is critical. Endogenous enzymes in blood can continue to metabolize the analyte, and exposure to room temperature and light can accelerate degradation.
-
Improper Storage: Storing samples at inappropriate temperatures (e.g., -20°C instead of -80°C) can lead to significant degradation over time.
-
Multiple Freeze-Thaw Cycles: Each freeze-thaw cycle can cause a decrease in the concentration of certain metabolites. It has been observed that some organic compounds can degrade by 3-4% with each cycle.[1]
-
Oxidation: The hydroxyl group on the molecule is a prime target for oxidation. Exposure to air (oxygen) and certain metal ions can catalyze this degradation.
-
Incorrect pH: The pH of the sample matrix can influence the stability of the analyte.
Troubleshooting Steps:
-
Review your sample collection and processing workflow. Was the plasma or serum separated from whole blood promptly? Was the sample immediately placed on ice?
-
Check your storage conditions. Are your samples consistently stored at -80°C? How many times have the specific aliquots been thawed?
-
Consider the addition of antioxidants. For analytes susceptible to oxidation, adding an antioxidant at the time of collection can be beneficial.
-
Evaluate your analytical method. Ensure your extraction and reconstitution solvents are appropriate and that the analytical run time is minimized.
Q2: I am seeing unexpected peaks in my chromatogram close to the retention time of this compound. What could these be?
A2: These could be degradation products. Oxidation of the hydroxyl group can lead to the formation of ketone or other oxidized species. To confirm this, you can perform forced degradation studies on a stock solution of this compound (e.g., by exposing it to a mild oxidizing agent) and compare the resulting chromatogram with your sample chromatogram.
Q3: Can I store my samples at -20°C for a short period?
A3: While short-term storage at -20°C is better than refrigeration or room temperature, it is not ideal for long-term stability of many metabolites. For optimal preservation, especially for sensitive compounds like this compound, storage at -80°C is strongly recommended as soon as possible after collection and processing.[2]
Q4: What anticoagulant should I use for plasma collection?
A4: For metabolomics studies, sodium heparin is often recommended.[3] It is crucial to be consistent with the choice of anticoagulant across all samples in a study, as different anticoagulants can have varying effects on the sample matrix and analyte stability.
Core Experimental Protocols
To ensure the highest stability of this compound, a meticulous and standardized workflow is essential. The following protocols are designed to be self-validating by minimizing the opportunities for degradation.
Protocol 1: Blood Sample Collection and Initial Processing
This protocol outlines the critical first steps in preserving the integrity of this compound.
Materials:
-
Pre-chilled sodium heparin-containing blood collection tubes.
-
Ice bath.
-
Refrigerated centrifuge (set to 4°C).
-
Cryovials for plasma aliquoting.
-
Liquid nitrogen or a -80°C freezer for snap-freezing.
-
(Optional but Recommended) Antioxidant solution (e.g., 0.1 M ascorbic acid or a solution of ascorbic acid and sodium metabisulfite).
Procedure:
-
Pre-cool all materials: Before blood collection, place the collection tubes and any subsequent processing tubes on ice.
-
Blood Collection: Collect whole blood directly into the pre-chilled sodium heparin tubes.
-
(Optional) Add Antioxidant: Immediately after collection, if using, add a pre-determined volume of the antioxidant solution to the whole blood. Gently invert the tube several times to mix.
-
Immediate Cooling: Place the blood collection tube immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1300g for 10 minutes at 4°C to separate the plasma.[2]
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) to pre-chilled cryovials. It is crucial to aliquot the plasma into multiple smaller volumes to avoid the need for multiple freeze-thaw cycles of the entire sample.
-
Snap-Freezing: Immediately snap-freeze the plasma aliquots in liquid nitrogen or by placing them in a -80°C freezer.[2]
-
Storage: Store the frozen plasma aliquots at -80°C until analysis.
Causality Behind Experimental Choices
| Procedural Step | Scientific Rationale |
| Pre-chilling tubes | Reduces enzymatic activity and slows down chemical degradation from the moment of collection. |
| Use of Sodium Heparin | Prevents coagulation without significantly interfering with many downstream analytical methods.[3] |
| Addition of Antioxidants | The hydroxyl group of this compound is susceptible to oxidation. Ascorbic acid and sodium metabisulfite are effective antioxidants that can protect catecholamine-like structures from degradation.[4][5][6] |
| Immediate Cooling & Prompt Centrifugation | Minimizes the activity of enzymes present in the blood that could potentially metabolize the analyte. |
| Aliquoting Plasma | Prevents the need for repeated freeze-thaw cycles on the entire sample, which can lead to cumulative degradation of the analyte.[1][7] |
| Snap-Freezing and -80°C Storage | Rapidly halts enzymatic and chemical reactions. Long-term storage at ultra-low temperatures is the gold standard for preserving the integrity of biological samples for metabolomics.[2] |
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of this compound from plasma prior to analysis.
Materials:
-
Frozen plasma aliquot of this compound.
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound).
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).
-
Vortex mixer.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solvent (compatible with the initial mobile phase of the LC method).
-
LC-MS/MS system.
Procedure:
-
Thawing: Thaw the plasma aliquot rapidly in a room temperature water bath and immediately place it on ice.[8]
-
Spiking with Internal Standard: Add a precise volume of the IS solution to the plasma sample.
-
Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (typically 3-4 times the plasma volume).
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizing the Workflow
To provide a clear overview of the critical steps in maintaining the stability of this compound, the following workflow diagrams have been created.
Caption: Workflow for blood sample collection and initial processing to ensure this compound stability.
Caption: Step-by-step workflow for the preparation of plasma samples for LC-MS/MS analysis.
Potential Degradation Pathway
Understanding the likely degradation pathway of this compound is key to preventing it. The primary concern is oxidation.
Caption: A simplified representation of the oxidative degradation of this compound.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can significantly improve the stability of this compound in biological samples, leading to more accurate and reliable experimental outcomes.
References
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. PubMed. Available at: [Link]
-
Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed Central. Available at: [Link]
-
Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: Application to a human pharmacokinetic study. ResearchGate. Available at: [Link]
-
Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]
-
Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study. PubMed. Available at: [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI. Available at: [Link]
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Effect of Sodium Metabisulphite and Disodium Ethylenediaminetetraacetic acid (EDTA) on the Stability of Ascorbic Acid in Vitamin C Syrup. ResearchGate. Available at: [Link]
-
Harvesting Protocol for Plasma and Serum. Gigantest. Available at: [Link]
-
Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. PubMed. Available at: [Link]
-
Ascorbic Acid Mitigates the Sodium Metabisulphite Induced Neonatal Pathophysiology: Study Reveals in Rodents. Longdom Publishing. Available at: [Link]
-
What is Freeze thaw (Thermal cycling) study?. Vici Health Sciences. Available at: [Link]
-
Metabolites in Safety Testing: Issues and Approaches to the Safet. Longdom Publishing. Available at: [Link]
-
CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]
-
The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). National Institutes of Health. Available at: [Link]
-
Ascorbic acid inhibits spinal meningeal catechol-o-methyl transferase in vitro, markedly increasing epinephrine bioavailability. PubMed. Available at: [Link]
-
Portable Point-of-Care Uric Acid Detection System with Cloud-Based Data Analysis and Patient Monitoring. MDPI. Available at: [Link]
-
Determination of tricyclic antidepressants in plasma. Agilent. Available at: [Link]
- System for stabilizing ascorbic acid based on a phosphonic acid derivative and on a metabisulfite. Google Patents.
-
Freeze Thaw Stability Study for Pharmaceutical Products. YouTube. Available at: [Link]
-
Plasma 10-hydroxynortriptyline in elderly depressed patients. PubMed. Available at: [Link]
-
High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma. PubMed. Available at: [Link]
Sources
- 1. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harvesting Protocol for Plasma and Serum » Gigantest [gigantest.com]
- 3. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 4. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ascorbic acid inhibits spinal meningeal catechol-o-methyl transferase in vitro, markedly increasing epinephrine bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"troubleshooting low yield in 10-Hydroxy Protriptyline synthesis"
Welcome to the technical support center for the synthesis of 10-Hydroxy Protriptyline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important metabolite and active pharmaceutical ingredient (API). Low yield is a frequent and multifaceted challenge in this process. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose problems, optimize your reaction conditions, and improve your overall yield and purity.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically achieved via the controlled oxidation of the protriptyline parent molecule.
Question 1: My reaction shows very low conversion of the protriptyline starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a classic issue often pointing to problems with the reagents, reaction setup, or conditions. The primary cause is typically an insufficiently reactive system. Let's break down the potential culprits and solutions.
Causality Analysis:
-
Oxidizing Agent Potency: Many oxidizing agents are susceptible to degradation over time, especially if not stored under inert atmosphere or protected from moisture. An aged or improperly stored reagent will have lower activity, leading to incomplete conversion.
-
Reaction Stoichiometry: While a 1:1 stoichiometry might seem logical, the oxidant can be consumed by side reactions or trace impurities. Furthermore, the amine group in protriptyline can interact with certain oxidants, necessitating a slight excess of the reagent.
-
Solvent Effects: The choice of solvent is critical. It must fully solubilize the protriptyline free base and be compatible with the chosen oxidant. A poor solvent can lead to a heterogeneous reaction mixture, severely limiting reaction rates.
-
Temperature Control: Oxidation reactions can be exothermic. However, starting at too low a temperature might prevent the reaction from initiating (i.e., the activation energy is not overcome). Conversely, insufficient cooling can lead to runaway reactions and degradation.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low conversion.
Recommended Protocol: Small-Scale Test Reaction
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve a small amount of protriptyline (e.g., 100 mg) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cooling: Cool the solution to the recommended starting temperature (e.g., 0°C or -78°C, depending on the oxidant).
-
Reagent Addition: Add a freshly opened or titrated solution of your oxidizing agent dropwise.
-
Monitoring: Monitor the reaction every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: If no conversion is observed after 1-2 hours, allow the reaction to slowly warm to a higher temperature (e.g., room temperature) and continue monitoring.
Question 2: My reaction produces multiple spots on TLC, and the final product is a mixture of this compound, the 10,11-Epoxide, and the 10,11-Diol. How can I improve selectivity?
Answer:
The formation of epoxide and diol byproducts is a common challenge resulting from the over-oxidation of the electron-rich 10,11-double bond of the dibenzocycloheptene ring.[1] The key to solving this is to control the reactivity of the system and choose an appropriate oxidant.
Mechanistic Insight:
The desired reaction is the allylic hydroxylation at the C10 position. However, the double bond is also susceptible to electrophilic attack by the oxidant, leading to epoxidation. This epoxide can then be hydrolyzed during aqueous workup to form the 10,11-dihydroxy (diol) byproduct.[1][2]
Caption: Competing reaction pathways in protriptyline oxidation.
Strategies for Improving Selectivity:
-
Choice of Oxidant: The choice of oxidizing agent is paramount. Agents known for epoxidation, such as m-CPBA used in excess, will favor byproduct formation. Consider oxidants that have a higher propensity for allylic hydroxylation.
-
Controlled Stoichiometry: Use no more than 1.0-1.1 equivalents of the oxidizing agent. Adding the oxidant slowly and at a low temperature helps to prevent localized high concentrations that can lead to over-oxidation.
-
Temperature Management: Maintain strict temperature control. Lower temperatures (e.g., -78°C to 0°C) generally favor the desired kinetic product over thermodynamic byproducts.
Data Table: Oxidant Selection Guide
| Oxidant System | Typical Use | Selectivity Considerations |
| Selenium Dioxide (SeO₂) | Allylic Oxidation | Highly toxic. Stoichiometric use required. Can give good selectivity for allylic hydroxylation. |
| N-Bromosuccinimide (NBS) / H₂O | Allylic Halogenation/Hydrolysis | Forms a bromohydrin intermediate which can be converted to the alcohol. Selectivity can be variable. |
| Chromium-based reagents (e.g., PCC, PDC) | Alcohol Oxidation | While typically used to oxidize alcohols, some Cr(VI) reagents can perform allylic oxidation. Highly toxic and environmentally hazardous. |
| m-CPBA (meta-Chloroperoxybenzoic acid) | Epoxidation | Primarily an epoxidizing agent. Using carefully controlled, sub-stoichiometric amounts at low temperature might yield some desired product but is prone to byproduct formation. |
Question 3: I have a good crude yield, but I lose a significant amount of product during purification. I suspect it's degrading on the silica gel column. What should I do?
Answer:
Product loss during purification is frequently due to the instability of the this compound molecule, particularly its tertiary alcohol and amine functionalities. Standard silica gel is acidic and can cause degradation.
Degradation Pathways:
-
Acid-Catalyzed Dehydration: The tertiary alcohol at the C10 position is prone to elimination (loss of water) under acidic conditions, which can be provided by standard silica gel. This would lead to the formation of a conjugated diene system within the tricyclic core.
-
Strong Adsorption: The basic nitrogen of the aminopropyl side chain can bind irreversibly to the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor recovery.
Purification Protocol & Optimization:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base.
-
Step 1: Prepare a slurry of your silica gel in your chosen eluent system.
-
Step 2: Add 1-2% triethylamine (or another volatile amine like pyridine) to the slurry.
-
Step 3: Stir for 15-20 minutes, then pack the column as usual. The mobile phase used for elution should also contain a small percentage (0.5-1%) of the amine to maintain the neutrality of the column throughout the separation.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized reverse-phase silica gel.
-
Avoid Chlorinated Solvents: Dichloromethane, a common eluent, can degrade over time to produce trace amounts of HCl, which can accelerate product degradation. If you must use it, use a freshly opened bottle or pass it through a plug of basic alumina before use.
-
pH-Controlled Workup: During the aqueous extraction (workup) phase, avoid strongly acidic conditions. Maintain the pH of the aqueous layer between 7.5 and 9 to ensure the product is stable and the amine is in its free base form for efficient extraction into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the protriptyline starting material that I should verify? A1: The quality of your starting material is crucial. Ensure your protriptyline is free from impurities that could interfere with the oxidation. Key concerns are residual reagents from its own synthesis, such as Grignard-related byproducts if that route was used.[3][4] Run a high-purity analysis (e.g., HPLC, NMR) to confirm its identity and purity (>99%) before starting the oxidation step.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 9:1 Dichloromethane:Methanol with 0.5% triethylamine. The starting material (protriptyline) will be less polar (higher Rf) than the hydroxylated product. Staining with potassium permanganate can help visualize the spots, as the product and byproducts may react with the stain. For more precise monitoring, use LC-MS to track the disappearance of the starting material peak and the appearance of the product and byproduct peaks.[5][6]
Q3: Can this hydroxylation be achieved using enzymatic or photolytic methods? A3: Yes, these are alternative routes, though less common in standard preparative synthesis. The hydroxylation of related tricyclic antidepressants is known to be mediated by cytochrome P450 enzymes in vivo, specifically CYP2D6.[7][8] Replicating this in vitro can be complex but offers high selectivity. Additionally, photolytic oxidation has been reported to produce 10-hydroxyprotriptyline, often alongside the epoxide, by reaction with photochemically generated singlet oxygen or superoxide intermediates.[1] However, controlling the selectivity of photochemical reactions can be challenging.
Q4: My final product appears to be unstable upon storage. What are the recommended storage conditions? A4: this compound, like many tertiary alcohols and secondary amines, can be sensitive to air, light, and temperature. For long-term storage, it is best to store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20°C. This minimizes exposure to oxygen and light, which can cause oxidative degradation.
References
-
Photophysical, Electrochemical, and Theoretical Study of Protriptyline in Several Solvents. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. Analytical Letters - Taylor & Francis. Available at: [Link]
-
Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. Available at: [Link]
-
Protriptyline Impurities and Related Compound. Veeprho. Available at: [Link]
-
10,11-Dihydro-10,11-Dihydroxy Protriptyline. Axios Research. Available at: [Link]
-
Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. PubMed. Available at: [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC - NIH. Available at: [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. DSpace@MIT. Available at: [Link]
-
Protriptyline. PubChem - NIH. Available at: [Link]
-
Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. PubMed. Available at: [Link]
-
Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes. PubMed. Available at: [Link]
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- 2. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for 10-Hydroxy Protriptyline
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for 10-Hydroxy Protriptyline. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of this key metabolite of protriptyline. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you develop a robust and reliable SPE method.
Introduction: The Challenge of this compound Extraction
This compound is a major metabolite of the tricyclic antidepressant (TCA) protriptyline.[1][2] As a hydroxylated metabolite, it is more polar than its parent compound, which presents specific challenges for extraction from complex biological matrices like plasma or urine. A successful SPE method must effectively isolate this polar, basic analyte from endogenous interferences (e.g., phospholipids, proteins) to ensure accurate and precise quantification, typically by LC-MS/MS.[3] This guide provides the expertise to navigate these challenges.
Section 1: Understanding the Analyte & SPE Strategy
The molecular structure of this compound contains two key functional groups that dictate the SPE strategy: a secondary amine, which is basic (ionizable), and a hydroxyl group, which increases its polarity compared to the parent drug, protriptyline.
Key Physicochemical Properties (Protriptyline Base)
| Property | Value | Implication for SPE |
| Molecular Formula | C₁₉H₂₁N | The presence of the nitrogen atom is key for ion exchange. |
| Molecular Weight | 263.38 g/mol [2] | - |
| LogP | 4.7[4] | Indicates non-polar character, suitable for reversed-phase retention. |
| pKa | ~9.5-10.0 (estimated for secondary amine) | The amine will be positively charged at acidic to neutral pH, enabling strong cation exchange. |
The addition of a hydroxyl group in this compound makes it more polar than protriptyline, which can weaken its retention on purely reversed-phase sorbents. Therefore, a mixed-mode SPE sorbent , which combines both reversed-phase and ion-exchange retention mechanisms, is often the most effective choice.[5] Strong cation exchange (SCX) mixed with a reversed-phase backbone (e.g., C8 or a polymeric sorbent) is ideal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
For a basic compound like this compound, a mixed-mode strong cation exchange (SCX) sorbent is highly recommended.[5] This type of sorbent offers a dual retention mechanism:
-
Reversed-Phase: Interacts with the non-polar dibenzocycloheptene ring structure.
-
Ion-Exchange: Forms a strong ionic bond with the positively charged secondary amine at acidic pH.
This dual mechanism provides superior selectivity and cleanup compared to single-mechanism sorbents like C18, as it allows for more rigorous wash steps to remove neutral and acidic interferences.
Q2: Why is pH control so critical for this extraction?
pH control is the most critical parameter for a successful and reproducible extraction.[6][7]
-
During Loading: The sample should be acidified to a pH at least 2 units below the analyte's pKa (e.g., pH ≤ 6) to ensure the secondary amine is fully protonated (positively charged). This is essential for strong retention on a cation exchange sorbent.
-
During Elution: To elute the analyte from a cation exchange sorbent, the charge must be disrupted. This is achieved by using an elution solvent containing a base (e.g., ammonium hydroxide) to neutralize the amine, breaking the ionic bond with the sorbent.
Q3: What are typical starting conditions for method development with a mixed-mode sorbent?
A good starting point for a mixed-mode SPE method is as follows:
-
Sample Pre-treatment: Dilute plasma 1:1 with an acidic buffer (e.g., 2% formic acid or 100mM ammonium acetate at pH 6).[6]
-
Conditioning: 1 mL Methanol.
-
Equilibration: 1 mL Acidic Buffer (same as used for sample pre-treatment).
-
Load: Load the pre-treated sample.
-
Wash 1 (Polar Interferences): 1 mL Acidic Buffer.
-
Wash 2 (Non-Polar Interferences): 1 mL Methanol.
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
These conditions can then be systematically optimized.
Q4: Can I use a generic reversed-phase (e.g., C18) method instead?
While possible, it is not ideal. A C18 sorbent relies solely on non-polar interactions.[8] Since this compound is relatively polar, its retention may be weak. To achieve adequate retention, the sample pH would need to be raised to deprotonate the amine, making the analyte more non-polar. However, this can reduce the ability to wash away basic interferences and may lead to dirtier extracts and significant matrix effects.[3] If you must use C18, careful optimization of the wash solvent is critical to avoid premature elution of the analyte.[9]
Section 3: In-Depth Troubleshooting Guide
Even with a good starting method, you may encounter issues. The most common problems in SPE are low recovery and poor reproducibility.[10]
Problem: Low Analyte Recovery
Low recovery is the most frequent issue in SPE method development.[9] The key is to systematically identify which step is causing the analyte loss.
Workflow for Diagnosing Low Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
Q: My recovery is low, and I've found the analyte in the load flow-through. What should I check?
This indicates a failure in analyte retention.
-
Check Sample pH: This is the most likely cause. Ensure your sample is acidified to a pH of 6 or lower to guarantee the analyte is positively charged for binding to an SCX sorbent.
-
Check Flow Rate: A loading flow rate that is too high reduces the contact time between the analyte and the sorbent, leading to poor retention.[8] Aim for a slow, consistent flow of 1-2 drops per second (or ≤ 1mL/min).[11]
-
Sorbent Drying (for Silica-Based Sorbents): Do not let silica-based sorbent beds dry out between the conditioning, equilibration, and sample loading steps, as this can deactivate the surface and severely reduce recovery. Polymeric sorbents are not susceptible to this issue.
Q: I'm losing my analyte during the organic wash step. How can I fix this?
This means your wash solvent is too strong and is prematurely eluting the analyte along with the interferences.
-
Reduce Organic Content: Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash step. For example, if you are using 100% methanol, try a wash with 20-40% methanol in water first.
-
Maintain pH: Ensure the wash solvent maintains the correct pH to keep the analyte charged and bound to the sorbent via ion exchange. For an SCX sorbent, the wash should be acidic or neutral.
Q: The analyte seems to be stuck on the cartridge; my elution is incomplete. What's wrong?
This points to an issue with disrupting the sorbent-analyte interaction.
-
Increase Elution Solvent Strength:
-
For Ion-Exchange: Your elution solvent must be basic enough to neutralize the analyte. Increase the concentration of ammonium hydroxide (e.g., from 2% to 5%) or try a stronger base.
-
For Reversed-Phase: If strong secondary interactions are occurring, you may need a stronger organic solvent or a combination (e.g., methanol/acetonitrile).
-
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to fully wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.
Problem: Poor Reproducibility (%RSD > 15%)
High variability between replicate samples undermines the validity of your results.[10] Q: My recovery is inconsistent between samples. What are the common causes?
-
Inconsistent Flow Rates: Manually processing cartridges with a vacuum manifold can lead to variable flow rates if the vacuum is not well-controlled. Positive pressure manifolds offer more consistent flow.
-
Sorbent Bed Drying: Inconsistent drying of the sorbent bed before sample loading (for silica sorbents) can cause high variability.[9]
-
Sample Inhomogeneity: Ensure samples are fully thawed and vortexed before aliquoting. If there is precipitation, it must be addressed (e.g., centrifugation).
-
Exceeding Cartridge Capacity: Overloading the sorbent can lead to inconsistent breakthrough. If you suspect this, reduce the sample volume or use a cartridge with a higher sorbent mass.[11]
Section 4: Experimental Protocols
Protocol 1: Baseline Mixed-Mode Cation Exchange (MCX) SPE Method
This protocol provides a robust starting point for extracting this compound from human plasma.
SPE Workflow Diagram
Caption: General workflow for solid-phase extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 500 µL of 2% (v/v) formic acid in water.
-
Vortex for 10 seconds to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode SCX cartridge (e.g., 30 mg/1 mL) onto a vacuum or positive pressure manifold.
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Wash Steps:
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove highly polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences (e.g., phospholipids).
-
Dry the cartridge thoroughly under high vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of elution solvent (5% ammonium hydroxide in methanol) to the cartridge.
-
Allow the solvent to soak for 30 seconds, then slowly pass it through the sorbent to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Systematic Optimization of Wash and Elution Solvents
This protocol uses a systematic approach to refine the wash and elution steps for maximum recovery and sample cleanliness.
-
Wash Solvent Optimization:
-
Process six identical, pre-treated spiked samples using the baseline protocol.
-
For the second wash step, use six different solvent strengths:
-
Tube 1: 100% Aqueous (e.g., 2% Formic Acid)
-
Tube 2: 20% Methanol in aqueous
-
Tube 3: 40% Methanol in aqueous
-
Tube 4: 60% Methanol in aqueous
-
Tube 5: 80% Methanol in aqueous
-
Tube 6: 100% Methanol
-
-
Elute all cartridges with the standard elution solvent.
-
Analyze the final eluates. The optimal wash solvent is the one with the highest organic content that does not result in a significant loss of analyte recovery.
-
-
Elution Solvent Optimization:
-
Process six identical, pre-treated spiked samples using the baseline protocol with the newly optimized wash step.
-
For the elution step, use six different elution solvents:
-
Tube 1: 1% NH₄OH in Methanol
-
Tube 2: 2% NH₄OH in Methanol
-
Tube 3: 5% NH₄OH in Methanol
-
Tube 4: 1% NH₄OH in Acetonitrile
-
Tube 5: 2% NH₄OH in Acetonitrile
-
Tube 6: 5% NH₄OH in Acetonitrile
-
-
Analyze the final eluates. The optimal elution solvent is the one that provides the highest analyte recovery.
-
Section 5: Data Presentation Examples
Clear data presentation is crucial for making informed decisions during method development.
Table 1: Example Data for Wash Solvent Optimization
| Wash Solvent Composition | Analyte Peak Area | % Recovery | Matrix Peak Area (Interference) |
| 100% Aqueous | 1,520,000 | 98% | 5,400,000 |
| 20% Methanol | 1,510,000 | 97% | 2,100,000 |
| 40% Methanol | 1,485,000 | 96% | 550,000 |
| 60% Methanol | 1,150,000 | 74% | 490,000 |
| 80% Methanol | 450,000 | 29% | 470,000 |
| 100% Methanol | 120,000 | 8% | 460,000 |
| Conclusion: A wash with 40% methanol provides the best balance, significantly reducing interferences while maintaining high analyte recovery. |
Table 2: Example Data for Elution Solvent Optimization
| Elution Solvent Composition | Analyte Peak Area | % Recovery |
| 1% NH₄OH in Methanol | 980,000 | 63% |
| 2% NH₄OH in Methanol | 1,350,000 | 87% |
| 5% NH₄OH in Methanol | 1,505,000 | 97% |
| 1% NH₄OH in Acetonitrile | 890,000 | 57% |
| 2% NH₄OH in Acetonitrile | 1,210,000 | 78% |
| 5% NH₄OH in Acetonitrile | 1,410,000 | 91% |
| Conclusion: 5% Ammonium Hydroxide in Methanol provides the most complete elution and highest recovery. |
References
-
ResearchGate. (2025). The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum. [Link]
-
PubMed. (2011). Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. [Link]
-
PubMed. (2005). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. [Link]
-
MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Drugs.com. (n.d.). Protriptyline: Package Insert / Prescribing Information. [Link]
-
Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. [Link]
-
Hawach. (2023). Common Trouble-Shooting About SPE Cartridge. [Link]
-
PubChem - NIH. (n.d.). Protriptyline Hydrochloride. [Link]
-
Wikipedia. (n.d.). Protriptyline. [Link]
-
PubChem - NIH. (n.d.). Protriptyline. [Link]
Sources
- 1. Protriptyline Hydrochloride | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protriptyline - Wikipedia [en.wikipedia.org]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 4. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. welch-us.com [welch-us.com]
- 10. hawach.com [hawach.com]
- 11. specartridge.com [specartridge.com]
Technical Support Center: Ion Suppression in 10-Hydroxy Protriptyline LC-MS Analysis
Welcome to the technical support center. As Senior Application Scientists, we understand the challenges you face in developing robust and reliable bioanalytical methods. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and expert insights to specifically address and minimize ion suppression in the LC-MS analysis of 10-Hydroxy Protriptyline.
Ion suppression is a critical matrix effect that can severely compromise the accuracy, precision, and sensitivity of your assay.[1] It occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This guide will walk you through diagnosing, troubleshooting, and ultimately mitigating these effects.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common issues encountered during method development and sample analysis.
Q1: My this compound signal is low, inconsistent, and my calibration curve is not linear. How can I confirm if ion suppression is the cause?
A1: These are classic symptoms of ion suppression. While other issues like system contamination or poor analyte stability can cause similar problems, ion suppression is a primary suspect in complex biological matrices.[4] The most definitive way to diagnose ion suppression is by performing a post-column infusion experiment .
This experiment allows you to visualize precisely where in your chromatographic run the suppression is occurring. You continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample (e.g., plasma). A stable, flat baseline is expected. Any dips or regions of signal loss in this baseline directly correspond to the elution of matrix components that are suppressing your analyte's signal.[4]
Q2: I've confirmed ion suppression is happening early in my gradient. What is the most effective way to address this through sample preparation?
A2: The most effective way to combat ion suppression is to remove the interfering matrix components before they ever reach the LC-MS system.[2][5] For this compound, a basic compound, in a complex matrix like plasma, your choice of sample preparation is critical.
Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Pros | Cons | Efficacy for 10-HP |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[6] | Fast, simple, inexpensive. | Non-selective; leaves phospholipids, salts, and other small molecules in the supernatant, which are major sources of ion suppression.[4][7] | Low-Moderate: Prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases based on polarity and pH. | Can provide a very clean extract if optimized correctly. | More labor-intensive, uses larger volumes of organic solvents.[4] | Good: Can effectively remove highly polar (salts) and non-polar (lipids) interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[4] | Highly selective, provides excellent cleanup and concentration. | More expensive, requires method development. | Excellent: Mixed-mode or polymeric cation exchange SPE can specifically target the basic nature of 10-HP, leading to minimal ion suppression.[7][8] |
| Phospholipid Removal (PLR) | Specific sorbents or plates designed to remove phospholipids from the sample.[9][10] | Extremely effective at removing a major class of suppressive agents. Can be combined with PPT. | Adds cost and a step to the workflow. | Excellent: Directly targets a primary cause of ion suppression in plasma/serum analysis. |
Expert Recommendation: For robust, reproducible results, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is the superior choice. It leverages both reversed-phase and ion-exchange mechanisms to provide a highly specific and clean extract.[7] If speed is essential, combining Protein Precipitation with a dedicated Phospholipid Removal (PLR) plate is also a highly effective strategy.
Q3: My sample prep is optimized, but I still see some suppression. How can I use chromatography to solve this?
A3: Chromatographic separation is your next line of defense. The goal is to ensure that your this compound peak elutes in a "quiet" region of the chromatogram, away from the major zones of matrix interference.[1][3]
-
Optimize the Gradient: If your post-column infusion experiment shows suppression at the beginning of the run (where phospholipids often elute), modify your gradient. Start with a lower percentage of organic mobile phase and hold it for a few minutes to allow these interferences to elute before your analyte. Then, ramp up the gradient to elute the this compound.
-
Change Column Selectivity: Not all C18 columns are the same. If you are using a standard C18, consider switching to a column with a different bonding chemistry or one designed for polar-modified reversed-phase. A column like the XSelect Premier HSS T3 has been shown to be effective for separating tricyclic antidepressants and their metabolites.[11]
-
Adjust Mobile Phase pH and Additives: this compound is a basic compound and will be positively charged at low pH. Using a mobile phase containing 0.1% formic acid is highly recommended. It provides a proton source for efficient electrospray ionization (ESI) in positive mode and helps produce sharp peak shapes.[2] Avoid additives like trifluoroacetic acid (TFA), as it is known to cause significant signal suppression in ESI-MS.[2]
Q4: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound, but my QC results are still failing. Isn't the SIL-IS supposed to fix this?
A4: This is an excellent and crucial question. While a SIL-IS is the gold standard for compensating for matrix effects, it is not a magic bullet.[1][12] The fundamental assumption is that the analyte and the SIL-IS behave identically during sample prep, chromatography, and ionization.[13] If this assumption is violated, you will see inaccurate results.
Here’s why this might be happening:
-
Chromatographic Separation of Analyte and IS: Even a slight difference in retention time between your analyte and its deuterated internal standard can expose them to different matrix components, leading to differential ion suppression.[14] This is a known phenomenon, sometimes referred to as the "isotope effect," where the deuterium-labeled compound elutes slightly earlier than the native compound.
-
High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.
-
Internal Standard Concentration: An excessively high concentration of the deuterated internal standard itself can cause self-suppression and interfere with the ionization of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SIL-IS failures.
Part 2: Frequently Asked Questions (FAQs)
-
What are the most common sources of ion suppression in bioanalysis? The most notorious sources are endogenous compounds from the biological matrix itself, such as phospholipids, salts, proteins, and lipids.[2][4][8] Exogenous sources can also contribute, including mobile phase additives, polymers leached from plasticware, and co-administered drugs.[2]
-
What is the underlying mechanism of ion suppression in an ESI source? Ion suppression in Electrospray Ionization (ESI) is primarily a competition-based process.[3] Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization, compete for the available charge on the droplet, or alter the physical properties of the droplet (like surface tension and viscosity), which hinders the efficient formation of gas-phase analyte ions.[2][3]
-
When is it absolutely necessary to use a Stable Isotope-Labeled Internal Standard (SIL-IS)? A SIL-IS is strongly recommended, and often required by regulatory bodies, for all quantitative bioanalytical methods intended for pharmacokinetic studies or clinical diagnostics.[1][13] Its use is critical because it co-elutes and shares near-identical physicochemical properties with the analyte, allowing it to accurately track and compensate for variations in sample extraction, matrix effects, and instrument response.[15][16][17]
Part 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This protocol is designed to identify regions of ion suppression in your chromatographic method.
Objective: To visualize matrix-induced ion suppression across the entire chromatographic gradient.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-junction
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 Methanol:Water)
-
Extracted blank matrix sample (prepared using your intended sample preparation method)
-
Mobile phases A and B
Procedure:
-
System Setup: Connect the output of the LC column to one inlet of a tee-junction. Connect the syringe pump containing the this compound solution to the other inlet of the tee. Connect the outlet of the tee to the MS ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
MS Method: Set up the mass spectrometer to monitor the primary MRM transition for this compound.
-
Establish Baseline: Start the LC flow with your method's initial conditions. Once the flow is stable, you should observe a high, stable signal for your analyte in the MS. This is your baseline.
-
Injection: Inject the extracted blank matrix sample onto the LC column and start your chromatographic gradient.
-
Data Analysis: Monitor the infused this compound signal throughout the run. Any significant drop from the stable baseline indicates a region of ion suppression.
Caption: Schematic for a post-column infusion experiment.
Protocol 2: Recommended Solid-Phase Extraction (SPE) Protocol
Objective: To selectively extract this compound from plasma while removing proteins and phospholipids.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE plate/cartridges
-
Plasma sample containing this compound
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge, positive pressure manifold or vacuum manifold
Procedure:
-
Pre-treat Sample: To 200 µL of plasma, add 200 µL of 4% phosphoric acid. Vortex to mix. This step precipitates proteins and ensures the analyte is in its cationic form. Centrifuge at high speed for 10 minutes.
-
Condition SPE Plate: Condition the SPE wells with 1 mL of Methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load Sample: Load the supernatant from the pre-treated sample onto the SPE plate.
-
Wash 1 (Interference Elution): Wash the sorbent with 1 mL of water.
-
Wash 2 (Phospholipid Removal): Wash the sorbent with 1 mL of Methanol. This removes many hydrophobic interferences, including phospholipids.
-
Elute Analyte: Elute the this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of your initial mobile phase.
References
-
Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
CGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Remane, D., & Maurer, H. H. (2012). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Clinical Applications of Mass Spectrometry. Humana Press. [Link]
-
Grech-Sollars, M., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography, 33(11), e4679. [Link]
-
Wilson, J. M., Williamson, L. J., & Raisys, V. A. (1977). Analysis of tricyclic antidepressants in human plasma by GLC--chemical-ionization mass spectrometry with selected ion monitoring. Clinical Chemistry, 23(6), 1012-1017. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Ravinder, M., et al. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 831-839. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Jemal, M., Schuster, A., & Whigan, D. B. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 17(16), 1723-1734. [Link]
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- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. waters.com [waters.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Refining Cell Culture Protocols for 10-Hydroxy Protriptyline Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Hydroxy Protriptyline in cell culture. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you refine your experimental protocols and achieve reliable, reproducible results.
I. Understanding this compound in a Cellular Context
This compound is a primary active metabolite of Protriptyline, a tricyclic antidepressant (TCA).[1] Protriptyline itself functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain.[2][3][4] While direct and extensive research on the specific cellular effects of this compound is not as abundant as for its parent compound, we can infer its likely mechanisms of action and potential for cytotoxicity based on the behavior of Protriptyline and other TCAs.
Protriptyline has been shown to induce calcium-independent cell death. Furthermore, studies on other TCAs, such as amitriptyline, have demonstrated cytotoxic effects in human fibroblasts, including decreased cell proliferation, mitochondrial damage, and increased oxidative stress.[5] Therefore, when designing cell culture experiments with this compound, it is crucial to consider these potential outcomes.
Here is a representation of the chemical structure of this compound:
Caption: Chemical structure of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your experiments with this compound.
Q1: What is the best solvent to use for dissolving this compound, and how should I prepare my stock solution?
A1: The hydrochloride salt of Protriptyline is freely soluble in water and dilute HCl.[6] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent and then dilute it to the final working concentration in your culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving many compounds for cell-based assays. However, it's crucial to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation:
-
Calculate the amount of this compound needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolve the compound in the chosen solvent (e.g., DMSO) by vortexing. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q2: I'm observing significant cell death even at low concentrations of this compound. What could be the issue?
A2: Unexpectedly high cytotoxicity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Confirm Stock Concentration: An error in the initial calculation or weighing of the compound can lead to a much higher actual concentration than intended. It is advisable to re-verify your calculations and, if possible, confirm the concentration of your stock solution using an appropriate analytical method.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. The cell line you are using may be particularly susceptible to the effects of this compound. Consider performing a dose-response experiment with a wider range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of your solvent in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) in your experiments.
-
Compound Stability: The compound may be degrading in the culture medium over time, potentially forming more toxic byproducts. Assess the stability of this compound in your specific culture medium and incubation conditions.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can cause cell stress and death, which may be exacerbated by the addition of a cytotoxic compound. Regularly check your cell cultures for any signs of contamination.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Lack of reproducibility is a common challenge in cell-based assays. Here are key areas to focus on for improvement:
-
Cell Health and Passage Number: Ensure you are using cells that are in a consistent, logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for an excessive number of passages, as this can lead to phenotypic and genotypic drift.
-
Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Optimize and standardize your cell seeding density for each experiment.
-
Reagent Preparation and Handling: Prepare fresh dilutions of your compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Incubation Times: Standardize all incubation times, including cell seeding, compound exposure, and assay reagent incubation.
-
Plate Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and your test compound, leading to a phenomenon known as the "edge effect." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Serum Variability: If you are using serum-containing medium, be aware that batch-to-batch variability in serum can affect cell growth and drug response. It is good practice to test a new batch of serum before using it for critical experiments.
III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the cellular effects of this compound.
A. Determining Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for a 96-Well Plate Format:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Troubleshooting the MTT Assay:
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| Low absorbance readings | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time. |
| Inconsistent replicates | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension and careful pipetting. |
B. Assessing Oxidative Stress: The DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).
Caption: Workflow of the DCFDA assay for ROS detection.
Protocol for a 96-Well Plate Format:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in pre-warmed, serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7][8][9]
C. Detecting Apoptosis: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.
Protocol for a 96-Well Plate Format (Luminescent Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[10]
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.
D. Monitoring Mitochondrial Health: JC-1 Assay
The JC-1 assay is used to monitor mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
Protocol for a 96-Well Plate Format:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[11]
-
Washing: After incubation, gently wash the cells twice with assay buffer.
-
Fluorescence Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence intensity for both red (Ex/Em: ~550/600 nm) and green (Ex/Em: ~485/535 nm) signals using a fluorescence microplate reader.[12]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
IV. Data Interpretation and Further Steps
The following table summarizes the expected outcomes and their interpretations from the assays described above:
| Assay | Parameter Measured | Expected Outcome with Cytotoxic Compound | Interpretation |
| MTT | Cell Viability/Metabolic Activity | Decreased absorbance | Reduced cell viability and proliferation. |
| DCFDA | Intracellular ROS | Increased fluorescence | Induction of oxidative stress. |
| Caspase-3/7 | Apoptosis | Increased luminescence | Activation of the apoptotic pathway. |
| JC-1 | Mitochondrial Membrane Potential | Decreased red/green fluorescence ratio | Disruption of mitochondrial function. |
Based on the results of these initial assays, you can delve deeper into the specific mechanisms of this compound-induced cytotoxicity. For example, if you observe a significant increase in ROS, you may want to investigate the expression of antioxidant enzymes. If apoptosis is confirmed, further studies could explore the involvement of specific pro- and anti-apoptotic proteins.
V. References
-
Protriptyline - StatPearls - NCBI Bookshelf - NIH. (2023, August 7). Retrieved from [Link]
-
Protriptyline - Wikipedia. (n.d.). Retrieved from [Link]
-
Vivactil (protriptyline) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]
-
Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 7). Retrieved from [Link]
-
Protriptyline | C19H21N | CID 4976 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Protriptyline: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]
-
Vivactil® Tablets(Protriptyline HCl, USP). (n.d.). Retrieved from [Link]
-
Protriptyline (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. (n.d.). Retrieved from [Link]
-
3.3.4. DCF-DA Assay Protocol. (n.d.). Retrieved from [Link]
-
MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates - Real Research. (n.d.). Retrieved from [Link]
-
10-HYDROXYPROTRIPTYLINE - gsrs. (n.d.). Retrieved from [Link]
-
Cytotoxic effects of amitriptyline in human fibroblasts - PubMed. (n.d.). Retrieved from [Link]
-
Bioequivalency Study of Protriptyline 10 mg Tablets Under Fasted Conditions - ClinicalTrials.gov. (n.d.). Retrieved from [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC - NIH. (2019, January 5). Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - NIH. (2021, January 5). Retrieved from [Link]
-
MTT (Assay protocol - Protocols.io. (2023, February 27). Retrieved from [Link]
-
The Problems with the Cells Based Assays - SciTechnol. (n.d.). Retrieved from [Link]
-
MitoPT® JC-1 Assay Kit - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
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- 4. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Derivatization of 10-Hydroxy Protriptyline for GC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the derivatization of 10-Hydroxy Protriptyline. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, detailed protocols, and robust troubleshooting for successful GC-MS analysis. Our goal is to move beyond simple instructions and explain the causality behind each step, ensuring your methods are both accurate and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: Why is derivatization mandatory for the GC-MS analysis of this compound?
A1: this compound, like many tricyclic antidepressants (TCAs) and their metabolites, possesses polar functional groups—specifically, a secondary amine and a hydroxyl group.[1] These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet and column.[2] Derivatization is a chemical modification process that masks these polar groups, achieving three critical goals:
-
Increases Volatility: By replacing active hydrogens with non-polar groups (e.g., a trimethylsilyl group), the molecule's boiling point is lowered, allowing it to travel through the GC system.
-
Enhances Thermal Stability: The resulting derivatives are less likely to break down at high temperatures, preventing analyte loss and inaccurate quantification.[2][3]
-
Improves Chromatography: Derivatization reduces the potential for the analyte to interact with active sites on the GC liner and column, resulting in more symmetrical, sharper peaks and improved resolution.[4][5]
Q2: What are the target functional groups on this compound, and how do they react?
A2: this compound has two active sites that must be derivatized for optimal results:
-
Hydroxyl (-OH) Group: This is a primary target. It is highly polar and readily participates in hydrogen bonding. Silylating reagents react efficiently with hydroxyl groups.[6]
-
Secondary Amine (-NH) Group: This group is also polar and can cause peak tailing. It is generally less reactive than a hydroxyl group but must be derivatized.[6]
Failure to derivatize both sites can lead to incomplete reactions, poor chromatography, and a mix of partially and fully derivatized products, complicating analysis.
Q3: What are the most common and effective derivatization techniques for this compound?
A3: The two primary techniques are silylation and acylation.
-
Silylation: This is the most widely recommended method for hydroxylated and amine-containing compounds. It involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely effective.[6][7][8][9] MSTFA is a particularly strong TMS donor, and its byproducts are highly volatile, minimizing chromatographic interference.[10]
-
Acylation: This technique uses reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride to introduce an acyl group.[1][7][11] While effective for amines, silylation is generally superior for achieving comprehensive derivatization of both the hydroxyl and amine groups in a single step.
For this compound, silylation is the preferred method due to its high efficiency for both functional groups.
Q4: Which silylating reagent is best: MSTFA or BSTFA?
A4: Both MSTFA and BSTFA are excellent choices. However, MSTFA is often favored for several reasons. It is considered one of the most volatile and potent silylating agents available.[10] Its reaction byproducts, N-methyltrifluoroacetamide and trimethylsilane, are very volatile and typically do not interfere with the chromatography. For complex analyses or trace-level detection, using a pure, high-quality reagent like MSTFA is critical.[8][12] Adding a catalyst, such as 1% Trimethylchlorosilane (TMCS), is often recommended to accelerate the reaction, especially for the less reactive secondary amine.[6][7]
Section 2: Recommended Derivatization Protocol - Silylation with MSTFA
This section provides a detailed, field-proven protocol for the derivatization of this compound extracted from a biological matrix.
Experimental Workflow Diagram
Caption: Standard workflow for sample preparation, derivatization, and analysis.
Step-by-Step Methodology
This protocol assumes the analyte has already been extracted and dried down.
-
Reagent Preparation:
-
Use a high-quality derivatization grade N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% trimethylchlorosilane (TMCS) included as a catalyst. If not included, it can be added separately.
-
Safety Note: Work in a well-ventilated fume hood. Silylating reagents are sensitive to moisture and can be harmful.
-
-
Sample Reconstitution:
-
Reconstitute the dried sample extract in 50 µL of a dry, aprotic solvent like Ethyl Acetate or Acetonitrile.
-
Causality: Using a dry solvent is critical. Any moisture will consume the derivatizing reagent, leading to incomplete reactions.[13]
-
-
Derivatization Reaction:
-
Add 50 µL of MSTFA (+ 1% TMCS) to the reconstituted sample.
-
Cap the vial tightly. Ensure the cap has a PTFE-lined septum to prevent contamination and evaporation.
-
Vortex gently for 10-15 seconds to ensure thorough mixing.
-
Incubate the vial in a heating block or oven at 70-80°C for 30 minutes .
-
Causality: Heating provides the activation energy needed to drive the reaction to completion, particularly for the sterically hindered secondary amine.[6] The time and temperature represent a robust starting point; optimization may be needed depending on your matrix.[14]
-
-
Cooling and Injection:
-
Allow the vial to cool to room temperature before opening.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
-
Quality Control (Self-Validation):
-
Always run a "reagent blank" (solvent + derivatizing agent) to identify any background peaks originating from the reagent itself.
-
Analyze a known standard of this compound alongside your samples to confirm successful derivatization and establish its retention time and mass spectrum.
-
Section 3: Data Interpretation & Expected Results
Successful derivatization of this compound results in the addition of two trimethylsilyl (TMS) groups. This leads to a predictable increase in the molecular weight of the analyte.
| Compound | Molecular Weight ( g/mol ) | Derivatization Site(s) | Derivative | Change in Mass | Expected MW of Derivative ( g/mol ) |
| This compound | 279.4 | Hydroxyl (-OH) | Mono-TMS | +72 | 351.4 |
| Secondary Amine (-NH) & Hydroxyl (-OH) | Di-TMS | +144 | 423.4 |
Note: The mass of a TMS group (-Si(CH₃)₃) replacing a hydrogen atom is approximately 72.1 Da.
The primary ion to monitor in your mass spectrum should correspond to the fully derivatized (Di-TMS) product. The presence of a significant peak for the mono-TMS product is a key indicator of an incomplete reaction.
Section 4: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Troubleshooting Decision Tree
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- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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- 8. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur , = 98.5 24589-78-4 [sigmaaldrich.com]
- 9. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
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- 14. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
"eliminating cross-reactivity in immunoassays for 10-Hydroxy Protriptyline"
Here is the technical support center for .
Technical Support Center: Immunoassays for 10-Hydroxy Protriptyline
A Guide to Overcoming Cross-Reactivity Challenges
This guide is designed to provide you with a comprehensive understanding of why cross-reactivity occurs in this compound assays and to offer practical, field-proven solutions to eliminate it. We will move from foundational concepts to advanced troubleshooting protocols, ensuring you have the tools to generate data you can trust.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering potential cross-reactivity issues.
Q1: What exactly is cross-reactivity in an immunoassay?
A: Cross-reactivity occurs when the antibodies in your assay, which are intended to bind exclusively to this compound, also bind to other structurally similar molecules present in the sample.[1] This non-specific binding leads to a false-positive signal, causing an overestimation of the true this compound concentration.[2] The root cause is often the structural similarity between the target analyte and other compounds, such as the parent drug, other metabolites, or even structurally related drugs administered concurrently.[3][4]
Q2: My this compound immunoassay is showing unexpectedly high results. Could this be cross-reactivity?
A: Yes, this is a classic symptom of cross-reactivity. If the measured concentrations are not aligning with expected pharmacokinetic profiles or data from other analytical methods, interference from a cross-reacting substance is a primary suspect. Other tricyclic antidepressants (TCAs) and their metabolites are common culprits in this type of assay.[5] For instance, drugs like quetiapine have been reported to cause false-positive results in TCA immunoassays due to structural similarities.[4][6][7]
Q3: What are the most likely cross-reactants for this compound?
A: The most common cross-reactants are molecules that share a similar tricyclic ring structure. These include:
-
Protriptyline: The parent drug from which this compound is metabolized.
-
Other Protriptyline Metabolites: Molecules like 10,11-Dihydro-10,11-Dihydroxy Protriptyline can interfere.[8]
-
Other Tricyclic Antidepressants: Compounds such as Amitriptyline, Nortriptyline, Imipramine, and Desipramine are structurally related and can be sources of interference.[9][10]
-
Structurally Similar Drugs: Certain muscle relaxants (e.g., Cyclobenzaprine) and atypical antipsychotics (e.g., Quetiapine) have been shown to cross-react with TCA immunoassays.[6][7][11]
Q4: How can I perform a quick preliminary check for a cross-reactivity issue?
A: A simple spike-in experiment can provide a strong indication. Obtain a certified standard of the suspected cross-reactant (e.g., Protriptyline). Spike a known concentration of this compound into a negative control sample (a matrix known to be free of this compound). Analyze this spiked sample with your immunoassay. If you observe a significant positive signal, it confirms that your antibody is cross-reacting with that compound.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer approach to diagnosing and solving specific cross-reactivity problems.
Problem: Suspected Cross-Reactivity with Parent Drug (Protriptyline)
Q: My assay is detecting Protriptyline. Why is this happening and how can I be sure?
A: The "Why": this compound is a direct metabolite of Protriptyline, meaning their chemical structures are nearly identical, differing primarily by a single hydroxyl group. This high degree of structural similarity makes it challenging for an antibody to distinguish between the two molecules, especially if the epitope (the part of the molecule the antibody binds to) is located on a shared region of the structure.
A: How to Confirm:
-
Quantitative Cross-Reactivity Assessment: Perform a competitive ELISA experiment where you test the reactivity of Protriptyline at various concentrations. This will allow you to calculate a precise cross-reactivity percentage (see Protocol 1).
-
Confirmatory Analysis: Analyze a subset of your samples using a highly specific reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] LC-MS/MS can physically separate and independently quantify this compound and Protriptyline, providing definitive proof of cross-reactivity if the immunoassay results are consistently higher.[12]
A: How to Eliminate:
-
Select a More Specific Antibody: The most effective solution is to use a highly specific monoclonal antibody.[1] Monoclonal antibodies are designed to recognize a single, unique epitope.[1] For this application, you need an antibody that specifically targets the region of the molecule containing the 10-hydroxy group, ensuring it does not bind to the parent drug. When sourcing antibodies, demand detailed cross-reactivity data from the vendor.
-
Sample Pre-treatment: If changing the antibody is not feasible, you can physically remove the interfering parent drug from the sample before running the immunoassay. Solid-Phase Extraction (SPE) is a powerful technique for this purpose (see Protocol 2).[13] By using an SPE cartridge with a sorbent that has differential affinity for Protriptyline and its hydroxylated metabolite, you can selectively elute the target analyte while retaining the cross-reactant.[14]
Workflow for Diagnosing Parent Drug Cross-Reactivity
Caption: Troubleshooting workflow for parent drug cross-reactivity.
Problem: Interference from Other TCAs or Structurally Related Drugs
Q: My samples may contain other TCAs. How do I address this potential interference?
A: The "Why": All tricyclic antidepressants share a common three-ring chemical backbone.[15][16] An antibody generated against one TCA can easily show affinity for others if the core structure was part of the antigen used for antibody development. This is a well-documented issue in toxicology screening assays.[3]
A: How to Confirm: Test your assay's specificity against a panel of relevant compounds. This panel should include other TCAs (Amitriptyline, Imipramine, etc.) and drugs known to interfere with TCA assays (Cyclobenzaprine, Quetiapine).[7][11] Prepare serial dilutions of each compound and run them in your assay to determine the concentration at which they produce a false-positive signal.
A: How to Mitigate:
-
Assay Buffer Optimization: Some interference is due to low-affinity, non-specific binding. Using specialized assay diluents or blocking buffers can minimize these interactions.[17] These buffers often contain proprietary blocking agents that reduce non-specific binding and matrix effects, thereby improving assay specificity.[17]
-
Adjust Assay Conditions: Modifying kinetic or equilibrium conditions, such as incubation time or temperature, can sometimes favor the binding of the high-affinity target analyte over low-affinity cross-reactants.[18][19] However, this requires extensive optimization and validation.
-
Antibody Selection: As with parent drug interference, the ultimate solution is a more specific antibody. A monoclonal antibody is strongly preferred over a polyclonal antibody, as polyclonal preparations contain a mixture of antibodies that may bind to different epitopes, increasing the likelihood of cross-reactivity.[1]
Data Summary: Common Cross-Reactants in TCA Immunoassays
| Compound | Class | Relationship to Protriptyline | Common Reason for Cross-Reactivity |
| Protriptyline | Parent Drug | Direct Precursor | High Structural Similarity |
| Amitriptyline | TCA | Structurally Related | Shared Tricyclic Core |
| Nortriptyline | TCA / Metabolite | Structurally Related | Shared Tricyclic Core |
| Cyclobenzaprine | Muscle Relaxant | Structurally Related | Nearly Identical Tricyclic Core |
| Quetiapine | Antipsychotic | Structurally Related | Similar Three-Dimensional Shape |
Section 3: Key Protocols and Methodologies
Here we provide detailed, actionable protocols for the key validation and troubleshooting experiments discussed.
Protocol 1: Performing a Cross-Reactivity Assessment
This protocol determines the percentage of cross-reactivity of a potential interfering compound in a competitive ELISA format.
Principle of Competitive Immunoassay
Caption: Competitive immunoassay showing how both analyte and cross-reactant can block labeled analyte binding, leading to a similar signal output.
Methodology:
-
Prepare Standards: Create a standard curve for this compound (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of the suspected cross-reactant (e.g., Protriptyline) over a broad concentration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Run the Assay: Analyze both the this compound standards and the cross-reactant solutions in your immunoassay according to the manufacturer's protocol.
-
Determine IC50 Values: For both the target analyte and the cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (the IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Interpretation: A cross-reactivity value >1% is often considered significant and requires further investigation or mitigation.
Protocol 2: Sample Pre-treatment using Solid-Phase Extraction (SPE)
This protocol provides a general framework for removing interfering compounds from a biological matrix (e.g., plasma) prior to immunoassay.[13]
SPE Workflow
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Select SPE Cartridge: Choose a cartridge chemistry appropriate for separating Protriptyline from its hydroxylated metabolite. A mixed-mode or cyanopropyl-bonded silica column may be effective.[13]
-
Condition the Cartridge: Wash the cartridge with an activation solvent (e.g., methanol) as recommended by the manufacturer.
-
Equilibrate the Cartridge: Flush the cartridge with a buffer that matches the pH and ionic strength of your sample.
-
Load the Sample: Dilute your sample (e.g., 50 µL of plasma) as required and slowly pass it through the cartridge.[20]
-
Wash Step: Pass a weak wash buffer through the cartridge. This buffer should be strong enough to remove weakly bound interferents (like the parent drug) but weak enough to leave your target analyte (this compound) bound to the sorbent. This step is critical and requires optimization.
-
Elution Step: Pass a stronger elution solvent through the cartridge to release the 1-Hydroxy Protriptyline. Collect this eluate.
-
Dry and Reconstitute: Evaporate the elution solvent (e.g., under a stream of nitrogen) and reconstitute the dried extract in your immunoassay buffer.
-
Analyze: Run the reconstituted sample in your immunoassay.
Self-Validation: To ensure the protocol is working, you must validate the recovery of this compound and the removal of the cross-reactant by analyzing pre- and post-SPE samples with a reference method like LC-MS/MS.
Section 4: Advanced Solutions & Best Practices
Developing a Highly Specific Monoclonal Antibody
For long-term projects or commercial kit development, the most robust solution is to develop a custom monoclonal antibody with exceptionally high specificity.[21][22] This process involves:
-
Hapten Design: Synthesizing an antigen (hapten) where the carrier protein is conjugated to the this compound molecule at a position distant from the critical hydroxyl group. This ensures the immune response is directed towards the unique feature of the metabolite.
-
Immunization and Hybridoma Production: Generating antibody-producing cells (hybridomas) from an immunized animal.[22]
-
Rigorous Screening: Screening thousands of antibody clones against both this compound and a panel of cross-reactants (especially Protriptyline) to select the clone with the highest specificity. This is a critical step in modern antibody development.[23]
The Indispensable Role of Confirmatory Methods
Throughout your troubleshooting process, an orthogonal, highly specific analytical method is invaluable. LC-MS/MS is the gold standard for this purpose.[12] It should be used not as a replacement for the immunoassay, but as a tool to:
-
Definitively confirm the presence and concentration of cross-reactants in your samples.
-
Validate the effectiveness of your troubleshooting steps (e.g., confirm removal of interferents after SPE).
-
Serve as a reference method during the validation of a new, more specific immunoassay.[24]
By combining a well-validated immunoassay with a robust troubleshooting strategy and the judicious use of confirmatory methods, you can eliminate cross-reactivity and produce highly accurate and reliable data for your research.
References
-
Coles, J. et al. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. The Journal of Emergency Medicine. Available at: [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Available at: [Link]
-
Krasowski, M. D. et al. (2014). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. Available at: [Link]
-
ResearchGate. Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant). ResearchGate. Available at: [Link]
-
O'Donnell, J. et al. (2006). Quetiapine Cross-Reactivity Among Three Tricyclic Antidepressant Immunoassays. Journal of Medical Toxicology. Available at: [Link]
-
Bremer, P. T. et al. (2022). Development of an Effective Monoclonal Antibody against Heroin and Its Metabolites Reveals Therapies Have Mistargeted 6-Monoacetylmorphine and Morphine over Heroin. ACS Central Science. Available at: [Link]
-
Maguire, K. P. et al. (1988). Enantiomer Analysis of E- And Z-10-hydroxyamitriptyline in Human Urine. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Available at: [Link]
-
Al-Asmari, A. I. (2015). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. Available at: [Link]
-
O'Donnell, J. et al. (2006). Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays. PubMed. Available at: [Link]
-
Lin, Y. et al. (2019). Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development. Clinical and Translational Science. Available at: [Link]
-
Dasgupta, A. (2016). Immunoassays for therapeutic drug monitoring and clinical toxicology. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Waters. (2022). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]
-
Gorovits, B. et al. (2021). Anti-drug Antibody Validation Testing and Reporting Harmonization. The AAPS Journal. Available at: [Link]
-
Dzantiev, B. B. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Yin, J. (2018). Predictions of Antibody Biophysical Properties for Improving Drug Development. University of Kansas. Available at: [Link]
-
Poklis, A. et al. (1997). Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine. Journal of Toxicology. Clinical Toxicology. Available at: [Link]
-
Waters. (2022). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]
-
Mire-Sluis, A. et al. (2004). Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies. PubMed. Available at: [Link]
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Antibodies-online.com. Protriptyline HCl. Antibodies-online.com. Available at: [Link]
-
Ansh Labs. Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]
-
Andreasson, U. et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]
-
GenScript. (2022). Making Therapeutic Antibodies Simple, Fast and Safe. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. Amitriptyline. PubChem. Available at: [Link]
-
Setapar, S. H. M. et al. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. Available at: [Link]
-
Dasgupta, A. (2016). Immunoassays and Issues With Interference in Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]
-
Washington State Patrol. (2019). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol Forensic Laboratory Services Bureau. Available at: [Link]
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Technical Support Center: Optimizing Chromatographic Separation of Protriptyline and its Hydroxylated Metabolites
Welcome to the dedicated technical support guide for the chromatographic analysis of protriptyline and its hydroxylated metabolites. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and efficient separation methods for these compounds. As a secondary amine tricyclic antidepressant (TCA), protriptyline, and its active metabolites present unique challenges in reversed-phase chromatography, primarily due to their basic nature.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize your methods, and achieve reliable, high-quality data.
Understanding the Analytes: Physicochemical Properties
Protriptyline is a basic compound with a pKa of approximately 8.2. This means its ionization state is highly dependent on the mobile phase pH. Its primary metabolites, such as 10-hydroxyprotriptyline, retain this basic amine functional group and are also subject to pH-dependent behavior. The addition of a hydroxyl group slightly increases the polarity of the metabolites compared to the parent drug.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (approx.) | Key Structural Feature |
| Protriptyline | C₁₉H₂₁N | 263.38 | 8.2 | Secondary Amine |
| 10-Hydroxyprotriptyline | C₁₉H₂₁NO | 279.38 | ~8.2 (Predicted) | Secondary Amine, Hydroxyl Group |
Understanding these properties is the first step in diagnosing and solving separation challenges.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses the most common issues encountered during the separation of protriptyline and its metabolites in a question-and-answer format, providing a logical path from problem identification to resolution.
Issue 1: My Protriptyline Peak is Tailing Severely. What's Causing This and How Do I Fix It?
Answer:
Severe peak tailing for protriptyline is the most frequently reported issue and is almost always caused by unwanted secondary interactions between the positively charged analyte and the stationary phase.
Causality: Protriptyline, being a basic compound with a pKa of 8.2, will be protonated (positively charged) in typical reversed-phase mobile phases (pH < 7). Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At pH levels above approximately 3.5, some of these silanols become deprotonated and negatively charged (Si-O⁻). The positively charged protriptyline molecules can then interact strongly with these negative sites via an ion-exchange mechanism. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, leading to a "tailing" effect as the molecules slowly elute from these active sites.
-
Lower the Mobile Phase pH: The most effective first step is to suppress the ionization of the silanol groups.
-
Action: Adjust your aqueous mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer or acidifier. Formic acid (0.1%) or a phosphate buffer are common choices.
-
Mechanism: At low pH, the silanol groups are fully protonated (Si-OH), neutralizing the negative sites and minimizing the secondary ionic interactions. This ensures that retention is governed primarily by the intended reversed-phase mechanism.
-
-
Use a Modern, High-Purity, End-Capped Column: Not all C18 columns are created equal.
-
Action: Switch to a column specifically designed for the analysis of basic compounds. Look for columns described as "high-purity silica," "fully end-capped," or those with embedded polar groups or charged surface modifications.
-
Mechanism: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane), effectively shielding them from interaction with the analyte. Newer generation silica is also less acidic, reducing the number of problematic silanol sites from the start.
-
-
Add a Competing Base (Use with Caution): This is a more traditional approach, sometimes referred to as using a "silanol blocker."
-
Action: Add a small concentration (e.g., 0.1-0.5%) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the pH.
-
Mechanism: The competing base, also positively charged, will preferentially interact with the negatively charged silanol sites, effectively "masking" them from the protriptyline molecules. This approach can be very effective but may suppress ionization in MS detection and is less favored in modern labs with access to better column technology.
-
-
Increase Buffer Concentration: The ionic strength of the mobile phase can play a role.
-
Action: If using a buffer, try increasing its concentration from 10mM to 25-50mM.
-
Mechanism: A higher concentration of buffer ions can also help shield the silanol sites and reduce the undesirable analyte-surface interactions, leading to improved peak shape.
-
Below is a workflow diagram to guide you through troubleshooting peak tailing.
Issue 2: Protriptyline and its Hydroxylated Metabolite are Co-eluting or Have Poor Resolution. How Can I Separate Them?
Answer:
Achieving separation between a parent drug and its hydroxylated metabolite can be challenging because they are structurally very similar. The addition of a hydroxyl group makes the metabolite slightly more polar, which is the key to achieving separation.
Causality: In reversed-phase chromatography, less polar compounds are retained longer. Therefore, the more polar 10-hydroxyprotriptyline should elute before the parent protriptyline. If they are co-eluting, your current method lacks the selectivity needed to differentiate between their small polarity difference.
-
Optimize the Organic Modifier Percentage: This is the most fundamental parameter for adjusting retention and resolution.
-
Action: If using a gradient, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) and/or make the gradient slope shallower. For an isocratic method, systematically decrease the percentage of the organic modifier in the mobile phase.
-
Mechanism: Reducing the elution strength of the mobile phase will increase the retention time of both compounds. This longer residence time on the column allows for more interactions with the stationary phase, often amplifying the small differences in their polarity and leading to better separation.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivity.
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. You may need to adjust the percentage to achieve similar overall retention times, as acetonitrile is a stronger eluting solvent than methanol in reversed-phase HPLC.
-
Mechanism: These solvents interact differently with the analytes and the stationary phase through various mechanisms (e.g., dipole-dipole interactions, hydrogen bonding). This can change the relative retention of the two compounds, potentially resolving the co-elution.[1]
-
-
Fine-Tune the Mobile Phase pH: While low pH is good for peak shape, slight adjustments can alter selectivity.
-
Action: Make small, controlled adjustments to the mobile phase pH within a stable range (e.g., from pH 2.8 to 3.2).
-
Mechanism: Even small pH changes can subtly alter the conformation or residual charge of the analytes or the stationary phase surface, which can be enough to improve the separation between the closely related structures of protriptyline and its metabolite.
-
-
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, the column chemistry is the next target.
-
Action: Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded column.
-
Mechanism: A Phenyl-Hexyl phase provides alternative selectivity through π-π interactions with the aromatic rings of the tricyclic structure. A polar-embedded phase can offer different hydrogen bonding capabilities. These alternative interaction mechanisms can often resolve compounds that are difficult to separate on a C18 phase, which relies primarily on hydrophobic interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing an HPLC or UPLC-MS/MS method for protriptyline?
A1: A robust starting point for method development would be a reversed-phase UPLC-MS/MS method, which offers excellent sensitivity and selectivity.[2][3]
| Parameter | Recommendation | Rationale |
| Column | C18, sub-2 µm particle size (e.g., 2.1 x 50 mm) | Provides good hydrophobic retention and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, strong organic modifier. |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1 mm ID column) | Typical for UPLC systems, providing good efficiency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 min | A generic screening gradient to determine elution times. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Detection | ESI+ MRM | Protriptyline is a basic amine, ideal for positive ion electrospray. MRM provides high selectivity and sensitivity. |
Q2: Can I use a phosphate buffer with my LC-MS system?
A2: It is strongly advised not to use non-volatile buffers like phosphate or sulfate with a mass spectrometer. These buffers will precipitate in the MS source, causing significant contamination, ion suppression, and instrument downtime. For LC-MS applications, stick to volatile buffers and modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q3: My peaks are fronting instead of tailing. What does this mean?
A3: Peak fronting is typically a sign of column overload or a sample solvent issue.
-
Mass Overload: You may be injecting too much sample mass onto the column. Try diluting your sample 10-fold and re-injecting.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile), it can cause the peak to distort. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: My retention times are drifting from one injection to the next. What should I check?
A4: Retention time instability usually points to a problem with the HPLC system or mobile phase preparation.
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage. A small leak can cause pressure fluctuations and retention time drift.
-
Ensure Proper Pumping: Degas your mobile phases thoroughly to prevent air bubbles from entering the pump. Ensure the pump is delivering a consistent flow rate.
-
Mobile Phase Inconsistency: If you are manually mixing your mobile phases, ensure the composition is accurate for each batch. If using an on-line mixer, ensure the proportioning valves are working correctly.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A good rule of thumb is to equilibrate with at least 10 column volumes.
References
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Retrieved from [Link]
-
Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]
-
Cheminat, M., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved from [Link]
-
Wojnicz, A., & Wiergowski, M. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Retrieved from [Link]
-
Sutfin, T. A., & Jusko, W. J. (1984). Liquid chromatographic separation of antidepressant drugs: I. Tricyclics. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Azzopardi, J., & Serracino-Inglott, A. (2018). Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyline. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Saffar, F. J., et al. (2020). UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. Arabian Journal of Chemistry. Retrieved from [Link]
-
Merck Index. (n.d.). Protriptyline. Royal Society of Chemistry. Retrieved from [Link]
-
Bock, M. G., et al. (1987). Simultaneous determination of amitriptyline, nortriptyline and their respective isomeric 10-hydroxy metabolites in plasma by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Restek. Retrieved from [Link]
-
Ruiz-Angel, M. J., et al. (2012). Reversed-phase liquid chromatography without organic solvent for determination of tricyclic antidepressants. Journal of Separation Science. Retrieved from [Link]
-
Hage, D. S., & Tweed, S. A. (2010). UPLC-MS/MS for the determination of tricyclic antidepressants in human urine. Journal of Analytical Toxicology. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioanalytical Methods for 10-Hydroxy Protriptyline
Welcome to a comprehensive guide on the validation of bioanalytical methods for the quantification of 10-Hydroxy Protriptyline in biological matrices. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for this critical analyte. We will delve into the scientific principles, regulatory expectations, and practical considerations for developing and validating a bioanalytical method that can withstand scientific and regulatory scrutiny.
Introduction: The Significance of this compound Quantification
Protriptyline is a tricyclic antidepressant used in the treatment of depression and, in some cases, narcolepsy.[1] Its metabolism in the liver leads to the formation of several metabolites, including this compound. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and toxicokinetic studies, helping to understand the drug's disposition, potential for drug-drug interactions, and its contribution to the overall pharmacological and toxicological profile.
A validated bioanalytical method ensures that the data generated is reliable, reproducible, and accurate, which is a cornerstone of any drug development program. This guide will compare common analytical techniques and provide a detailed roadmap for the validation process, grounded in current regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
A Comparative Analysis of Bioanalytical Techniques
The choice of analytical technique is a critical first step in method development. The ideal method should offer a balance of sensitivity, selectivity, throughput, and cost-effectiveness. Here, we compare the most common techniques for the analysis of this compound.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by chromatography followed by mass-based detection of precursor and product ions. | Separation by chromatography followed by detection based on UV absorbance. | Separation of volatile compounds followed by mass-based detection. |
| Selectivity | Very High: Capable of distinguishing between structurally similar compounds and metabolites.[2][5] | Moderate: Prone to interference from co-eluting compounds with similar UV absorbance. | High: Good for separating and identifying compounds, but may require derivatization. |
| Sensitivity | Very High: Typically in the low ng/mL to pg/mL range.[5] | Low to Moderate: Generally in the high ng/mL to µg/mL range. | High: Can achieve good sensitivity, often in the ng/mL range.[6] |
| Sample Prep | Often requires protein precipitation or solid-phase extraction (SPE).[7][8][9] | Can be demanding to remove interferences. | Often requires derivatization to increase volatility and thermal stability. |
| Throughput | High: Modern systems can have run times of a few minutes per sample. | Moderate: Longer run times are often necessary for adequate separation. | Low to Moderate: Typically has longer run times than LC-MS/MS. |
| Matrix Effects | A significant consideration that requires careful evaluation and mitigation.[10][11][12] | Less susceptible to ion suppression/enhancement, but matrix can interfere with detection. | Can be affected by non-volatile matrix components. |
| Recommendation | The gold standard for quantitative bioanalysis of drugs and metabolites due to its superior sensitivity and selectivity.[5] | A viable, lower-cost alternative if high sensitivity is not required and the matrix is relatively clean. | A suitable option, but often less preferred than LC-MS/MS due to the potential need for derivatization and longer analysis times. |
For the remainder of this guide, we will focus on LC-MS/MS as the recommended platform for the bioanalysis of this compound, given its widespread adoption and superior performance characteristics for this application.
The Bioanalytical Method Validation Workflow: A Visual Overview
A successful validation process follows a structured workflow, ensuring all critical parameters are thoroughly investigated.
Caption: A high-level overview of the bioanalytical method development, validation, and application process.
Deep Dive into Validation Parameters: Protocols and Rationale
A full validation of a bioanalytical method is a comprehensive process that examines multiple parameters to ensure the method is fit for its intended purpose.[13] Below are the key validation experiments, their acceptance criteria based on FDA and EMA guidelines, and step-by-step protocols.
Selectivity and Specificity
-
Scientific Rationale: This experiment is designed to demonstrate that the method can differentiate and quantify the analyte of interest without interference from endogenous matrix components, metabolites, or other co-administered drugs. For this compound, it's crucial to ensure no interference from the parent drug, Protriptyline, or other potential metabolites.
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.
-
Experimental Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma) from individual donors.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ.
-
Compare the chromatograms of the blank samples to the LLOQ sample to identify any interfering peaks.
-
Linearity, Calibration Curve, and Range
-
Scientific Rationale: This establishes the relationship between the instrument response and the concentration of the analyte. The calibration curve is used to calculate the concentration of the analyte in unknown samples. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria:
-
A minimum of six non-zero calibration standards should be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound.
-
The concentration range should be chosen to cover the expected concentrations in study samples.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Perform a linear regression analysis to determine the best fit for the data.
-
Accuracy and Precision
-
Scientific Rationale: Accuracy measures the closeness of the measured concentration to the true value, while precision measures the degree of scatter between repeated measurements. These are assessed at multiple concentration levels to ensure the method is reliable across its entire range.
-
Acceptance Criteria (EMA/FDA):
-
Intra-run (within a single analytical run): The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).[4]
-
Inter-run (between different analytical runs): The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).[4]
-
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-run accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
For inter-run accuracy and precision: Analyze at least three separate analytical runs on at least two different days.
-
Calculate the mean, standard deviation, %CV, and % bias for each QC level.
-
Matrix Effect
-
Scientific Rationale: This is a critical parameter for LC-MS/MS methods. The matrix effect refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix.[10][11][12] It can significantly impact the accuracy and precision of the method if not properly assessed and controlled.
-
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across different lots of matrix should not be greater than 15%.
-
Experimental Protocol:
-
Obtain at least six different lots of blank matrix from individual donors.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte spiked in a pure solution (no matrix).
-
Set B: Blank matrix is extracted, and the analyte is spiked into the post-extracted sample.
-
-
Calculate the matrix factor for each lot: Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A) .
-
Calculate the %CV of the matrix factors across all lots.
-
Caption: A simplified workflow for the quantitative assessment of matrix effects.
Stability
-
Scientific Rationale: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process, from collection to analysis.[14][15][16] This ensures that the measured concentration reflects the true concentration at the time of sample collection.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Experimental Protocols:
-
Bench-Top Stability: Low and high QC samples are kept at room temperature for a period that exceeds the expected sample handling time, then analyzed.
-
Freeze-Thaw Stability: Low and high QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.
-
Long-Term Stability: Low and high QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Stock Solution Stability: The stability of the analyte in the stock solution at room temperature and refrigerated conditions is assessed.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Acceptance Criteria (based on FDA/EMA) |
| Selectivity | Demonstrate no interference from matrix components. | Interference < 20% of LLOQ response in at least 6 matrix lots. |
| Calibration Curve | Establish the concentration-response relationship. | r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Reproducibility of measurements. | %CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix on ionization. | IS-normalized matrix factor %CV ≤ 15% across at least 6 matrix lots. |
| Stability | Ensure analyte integrity during handling and storage. | Mean concentration of stability samples within ±15% of nominal. |
| Dilution Integrity | Verify that diluting a sample does not affect accuracy. | Accuracy and precision within ±15% for diluted QCs. |
| Carryover | Ensure no residual analyte affects subsequent samples. | Response in blank after ULOQ should be < 20% of LLOQ response. |
Conclusion: A Pathway to a Defensible Bioanalytical Method
The validation of a bioanalytical method for this compound is a rigorous but essential process for generating reliable data in drug development. By leveraging the power of LC-MS/MS and adhering to the principles outlined in this guide, researchers can develop and validate a method that is not only scientifically sound but also meets the stringent requirements of regulatory agencies. A thorough understanding of the scientific rationale behind each validation experiment is key to troubleshooting issues and ensuring the long-term robustness of the method.
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Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation.
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Protriptyline. Wikipedia.
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High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health (NIH).
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Protriptyline plasma levels and antidepressant response. PubMed.
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
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Stability Assessments in Bioanalytical Method Validation. Celegence.
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
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Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. PubMed.
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Protriptyline. PubChem.
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Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
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Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works.
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH).
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Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Taylor & Francis Online.
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Guideline on bioanalytical method validation. European Medicines Agency (EMA).
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Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub.
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Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone.
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Pharmacokinetic aspects of protriptyline plasma levels. PubMed.
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10,11-Dihydro-10,11-Dihydroxy Protriptyline. SRIRAMCHEM.
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Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services.
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Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.
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Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate.
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Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH).
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Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters.
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CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol.
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A Comparative Pharmacological Profile of Protriptyline and its Putative Active Metabolite, 10-Hydroxy Protriptyline: A Guide for Preclinical Research
Introduction: The Rationale for a Deeper Pharmacological Dive
Protriptyline is a second-generation tricyclic antidepressant (TCA) characterized by a distinct psychomotor activating profile, distinguishing it from the more sedative members of its class.[1] Its primary therapeutic action is attributed to the potent inhibition of norepinephrine reuptake, with a lesser effect on serotonin reuptake.[2] As with all TCAs, protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] While N-demethylation is a common metabolic pathway for TCAs, hydroxylation of the dibenzocycloheptene ring system represents another critical route of biotransformation. This guide provides a comparative pharmacological profile of protriptyline and its hydroxylated metabolite, 10-hydroxy protriptyline.
Given the limited availability of direct experimental data for this compound, this guide will draw upon established findings for 10-hydroxynortriptyline, the analogous and well-characterized active metabolite of nortriptyline. The structural similarity between protriptyline and nortriptyline provides a strong scientific rationale for using 10-hydroxynortriptyline as a surrogate to infer the likely pharmacological characteristics of this compound. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate the pharmacological nuances of protriptyline and its metabolites.
Metabolic Pathway: From Parent Drug to Hydroxylated Metabolite
The biotransformation of protriptyline to this compound is a critical consideration in understanding its overall pharmacological effect. This hydroxylation reaction is catalyzed by cytochrome P450 enzymes in the liver. Based on data from structurally similar TCAs, particularly nortriptyline, the primary enzyme responsible for this 10-hydroxylation is CYP2D6.[4] The activity of CYP2D6 is subject to significant genetic polymorphism, leading to variations in metabolic rates across the population, which can impact the plasma concentrations of both the parent drug and its metabolites.[3]
Caption: Metabolic pathway of protriptyline to this compound.
Comparative Pharmacological Profile
The following table summarizes the anticipated comparative pharmacological profile of protriptyline and this compound, with data for the latter being extrapolated from studies on 10-hydroxynortriptyline due to the scarcity of direct experimental results.
| Target | Protriptyline (Ki, nM) | This compound (Predicted Ki, nM) | Pharmacological Implication |
| Norepinephrine Transporter (NET) | ~1.5 | Potentially < 1.5 | Both compounds are potent NET inhibitors, contributing to the primary antidepressant effect. The metabolite may have equal or greater potency. |
| Serotonin Transporter (SERT) | ~20 | Likely > 20 | Protriptyline has moderate affinity for SERT. The hydroxylated metabolite is expected to have lower affinity, suggesting a more selective noradrenergic profile. |
| Dopamine Transporter (DAT) | ~2100 | High (low affinity) | Neither compound is a potent DAT inhibitor. |
| Muscarinic M1 Receptor | ~25 | Significantly > 25 (e.g., ~450 for 10-OH-nortriptyline) | This compound is predicted to have substantially lower anticholinergic activity, potentially leading to a more favorable side-effect profile (less dry mouth, blurred vision, etc.). |
| Histamine H1 Receptor | ~7-25 | Likely higher (lower affinity) | The metabolite may have reduced sedative effects compared to the parent compound. |
| Alpha-1 Adrenergic Receptor | ~25 | Likely higher (lower affinity) | A potential for reduced orthostatic hypotension with the metabolite. |
Note: Ki values for protriptyline are approximate and collated from various sources. Predicted values for this compound are based on the known pharmacology of 10-hydroxynortriptyline.
Experimental Protocols for Pharmacological Profiling
To empirically determine and compare the pharmacological profiles of protriptyline and this compound, the following in vitro and in vivo experimental workflows are recommended.
In Vitro Assays
1. Radioligand Binding Assays for Monoamine Transporters and Receptors
This assay quantifies the binding affinity (Ki) of a test compound to a specific transporter or receptor.
Caption: Workflow for radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), muscarinic M1 receptor, or other targets of interest. Prepare crude membrane fractions through homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]nisoxetine for NET), and a range of concentrations of the test compound (protriptyline or this compound).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
2. Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the potency (IC50) of a compound to inhibit the uptake of a neurotransmitter into cells.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-hNET) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of the test compounds (protriptyline or this compound) for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) to each well to initiate uptake.
-
Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration.
In Vivo Behavioral Assays
1. Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral model to assess antidepressant-like activity.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male mice or rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer protriptyline, this compound, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at appropriate doses 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each animal in a glass cylinder filled with water (23-25°C) for a 15-minute pre-swim session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the animals back in the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
2. Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model for screening antidepressant compounds.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male mice to the testing environment.
-
Drug Administration: Administer the test compounds or vehicle i.p. 30-60 minutes prior to the test.
-
Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Behavioral Scoring: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movement.
-
Data Analysis: Compare the immobility times across treatment groups. A significant decrease in immobility is interpreted as an antidepressant-like effect.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative pharmacological profiling of protriptyline and its metabolite, this compound. Based on strong evidence from the analogous compound 10-hydroxynortriptyline, it is hypothesized that this compound is an active metabolite that contributes to the overall therapeutic effect of protriptyline, potentially with an improved side-effect profile due to reduced anticholinergic activity.
The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses. A thorough characterization of this compound's pharmacology will not only enhance our understanding of protriptyline's mechanism of action but could also inform the development of novel antidepressants with optimized efficacy and tolerability. Future research should focus on the synthesis and purification of this compound to enable direct in vitro and in vivo testing, as well as investigating the stereoselectivity of its formation and pharmacological activity.
References
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Protriptyline - StatPearls - NCBI Bookshelf - NIH. (2023, August 7). Retrieved from [Link]
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Protriptyline: Package Insert / Prescribing Information. (2026, January 2). Retrieved from [Link]
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Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. (2024, January 1). Retrieved from [Link]
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Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. (1997, May). Retrieved from [Link]
-
Photophysical, Electrochemical, and Theoretical Study of Protriptyline in Several Solvents. (2002, August 28). Retrieved from [Link]
-
Time-dependent Inhibition of Human Drug Metabolizing Cytochromes P450 by Tricyclic Antidepressants. (2008, January 15). Retrieved from [Link]
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The binding affinity of amino acid-protein: Hydroxyproline binding site I on human serum albumin. (2012). Retrieved from [Link]
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CYP3A4 + nortriptyline. (n.d.). Retrieved from [Link]
-
Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. (2008, May 9). Retrieved from [Link]
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Protriptyline - Wikipedia. (n.d.). Retrieved from [Link]
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Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. (n.d.). Retrieved from [Link]
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Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. (n.d.). Retrieved from [Link]
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Protriptyline - LiverTox - NCBI Bookshelf - NIH. (2020, April 5). Retrieved from [Link]
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Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. (1995). Retrieved from [Link]
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Photophysical, Electrochemical, and Theoretical Study of Protriptyline in Several Solvents. (2025, August 7). Retrieved from [Link]
-
10-HYDROXYPROTRIPTYLINE. (n.d.). Retrieved from [Link]
-
Pharmacogenomics of Antidepressants. (2015, September 15). Retrieved from [Link]
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Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Retrieved from [Link]
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This compound. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 10-Hydroxy Protriptyline
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of drug metabolites is paramount. 10-Hydroxy Protriptyline, the active metabolite of the tricyclic antidepressant protriptyline, requires robust analytical methodologies to ensure reliable clinical data. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for its quantification in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental choices, thereby providing a framework for developing and validating analytical methods in your own laboratories.
The Importance of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] When multiple analytical methods are used to generate data for the same analyte within a study or across different studies, a cross-validation is essential. It serves to demonstrate that the different methods provide comparable and reliable data. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[1][2][4][5][6]
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used and cost-effective technique for the quantification of analytes that possess a UV chromophore, such as tricyclic antidepressants.[7] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on the absorption of UV light at a specific wavelength.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: Biological matrices such as plasma or urine are complex and contain numerous endogenous compounds that can interfere with the analysis. SPE is a crucial step to clean up the sample and concentrate the analyte of interest.
-
Procedure:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of plasma/urine sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
2. Chromatographic Conditions
-
Rationale: The choice of stationary and mobile phases is critical for achieving good separation and peak shape. A reversed-phase C18 column is commonly used for non-polar to moderately polar compounds like this compound.[8] The mobile phase composition is optimized to achieve a suitable retention time and resolution from potential interferences.
-
Parameters:
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications.[9] The high selectivity is achieved by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
Rationale: For the highly selective and sensitive LC-MS/MS, a simpler and faster sample preparation technique like protein precipitation can often be employed.[10] This method removes the majority of proteins from the sample, which can interfere with the analysis and damage the chromatographic column.
-
Procedure:
-
To 100 µL of plasma/urine sample, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of this compound is ideal for minimizing matrix effects).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[10]
-
2. LC-MS/MS Conditions
-
Rationale: The chromatographic conditions are optimized for a fast analysis time while ensuring separation from any isobaric interferences. The mass spectrometric parameters are tuned to achieve the highest sensitivity and specificity for this compound.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Cross-Validation of HPLC-UV and LC-MS/MS Methods
The cross-validation will be performed by analyzing a set of quality control (QC) samples at low, medium, and high concentrations with both analytical methods.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Prepare Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix at three concentration levels: low, medium, and high.
-
Analyze with Both Methods: Analyze each batch of QC samples using both the validated HPLC-UV and LC-MS/MS methods.
-
Calculate Concentrations: Determine the concentration of this compound in each QC sample using the calibration curve from each respective method.
-
Compare the Results: For each QC level, calculate the percentage difference between the mean concentration obtained from the HPLC-UV method and the LC-MS/MS method. The formula for percentage difference is:
-
% Difference = ((Conc_Method1 - Conc_Method2) / mean(Conc_Method1, Conc_Method2)) * 100
-
-
Apply Acceptance Criteria: The acceptance criterion for cross-validation is typically that the percentage difference should not exceed ±20% for at least 67% of the samples at each concentration level.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on literature for tricyclic antidepressants.
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity Range | 50 - 2000 ng/mL | 1 - 500 ng/mL | LC-MS/MS is significantly more sensitive, allowing for a lower limit of quantification. |
| Coefficient of Determination (R²) | > 0.995 | > 0.998 | Both methods should exhibit excellent linearity, with LC-MS/MS often showing slightly better correlation. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Both methods should be accurate, but the higher selectivity of LC-MS/MS can reduce bias from interfering substances. |
| Precision (%RSD) | < 15% | < 10% | The robustness of LC-MS/MS and the use of stable isotope-labeled internal standards typically result in better precision. |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~1 ng/mL | The high sensitivity of the mass spectrometer allows for the detection and quantification of much lower concentrations of the analyte. |
| Selectivity | Moderate | High | HPLC-UV can be susceptible to co-eluting compounds with similar UV absorbance, while LC-MS/MS is highly selective due to the monitoring of specific MRM transitions. |
| Analysis Time | ~10-15 min | ~5 min | Modern UPLC systems coupled with MS/MS allow for faster gradient separations and shorter run times. |
Visualizing the Sample Preparation Workflow
Caption: Comparison of sample preparation workflows for HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not required, such as in later-stage clinical trials with higher dosing.
-
LC-MS/MS is the preferred method for studies requiring high sensitivity and selectivity, such as early-stage pharmacokinetic studies or when analyzing low sample volumes. Its speed also makes it ideal for high-throughput analysis.
A successful cross-validation provides the confidence that data generated by either method is comparable and reliable, allowing for flexibility in laboratory operations and the ability to compare data from different studies or sites. It is a critical component of a robust quality system in any analytical laboratory.
References
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Retrieved from [Link]
-
Patsalos, P. N., & Patsalos, O. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Encyclopedia. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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Agilent Technologies. (n.d.). Ultrafast Analysis of a Tricyclic Antidepressant Drug Panel in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent. Retrieved from [Link]
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Haskins, N. (2014). FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Retrieved from [Link]
- Lynch, K. L. (2012). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In LC-MS in Drug Analysis (pp. 235-245). Humana Press.
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Dr. Maisch GmbH. (n.d.). Determination of tricyclic Antidepressants by HPLC. Dr. Maisch. Retrieved from [Link]
- Pesce, A., & West, C. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. Journal of analytical toxicology, 36(6), 390-8.
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Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. WSP. Retrieved from [Link]
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- 10. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Neuroprotective Potential of Protriptyline and its Active Metabolite, 10-Hydroxy Protriptyline
For decades, tricyclic antidepressants (TCAs) have been a cornerstone in the pharmacological management of depression.[1] Beyond their well-documented effects on mood, emerging evidence has highlighted their potential in mitigating neuronal damage, positioning them as candidates for neuroprotective therapies. Protriptyline, a secondary amine TCA, is distinguished by its energizing effects and efficacy in treating depressive disorders.[2][3] Like other TCAs, it undergoes hepatic metabolism, primarily through hydroxylation, to form active metabolites, including 10-hydroxy protriptyline.[4][5][6] This guide provides a comprehensive comparison of the neuroprotective profiles of the parent drug, protriptyline, and its principal metabolite, this compound, offering a framework for future research and drug development.
Section 1: Mechanistic Foundations of Neuroprotection
Protriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing their synaptic concentrations.[2][3] However, its neuroprotective capabilities likely stem from a more complex interplay of molecular events. Recent studies have demonstrated that protriptyline can improve spatial memory and reduce oxidative damage in preclinical models of Alzheimer's disease. This is achieved by modulating the NFκB-BDNF/CREB signaling axis, a critical pathway involved in neuronal survival, plasticity, and response to stress.
The neuropharmacological profile of this compound is less defined in the literature. However, studies on the hydroxylated metabolites of other TCAs, such as nortriptyline and imipramine, have shown that these compounds are not mere inactive byproducts. They can be pharmacologically active, often retaining the ability to inhibit neurotransmitter reuptake to a similar extent as the parent compound.[7] The addition of a hydroxyl group increases the polarity of the molecule, which could influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB) and its clearance rate.[5] Notably, some hydroxylated metabolites of TCAs are substrates for P-glycoprotein, an efflux transporter at the BBB, which could limit their central nervous system (CNS) exposure compared to the parent drug.[8][9]
Section 2: A Proposed Framework for Comparative Efficacy Evaluation
Direct comparative studies on the neuroprotective effects of protriptyline and this compound are currently lacking in published literature. Therefore, this guide proposes a robust experimental framework to elucidate their relative efficacy. This framework is designed to be a self-validating system, incorporating multiple assays to assess key hallmarks of neurodegeneration.
The initial screening of neuroprotective agents is most efficiently conducted using in vitro models that replicate specific aspects of neuronal damage. Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary cortical neurons provide a reliable platform for these investigations. A standardized model of oxidative stress-induced neuronal death can be established by exposing these cells to hydrogen peroxide (H₂O₂).
The following diagram outlines a comprehensive workflow for the comparative assessment of protriptyline and this compound.
Caption: Proposed experimental workflow for comparing the neuroprotective effects.
Section 3: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
The MTT assay is a colorimetric method that measures the metabolic activity of mitochondria, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of protriptyline or this compound for 2 hours.
-
Induction of Injury: Add H₂O₂ (e.g., 100 µM) to the wells (except for the vehicle control) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Step-by-Step Methodology:
-
Sample Preparation: Grow and treat cells on glass coverslips as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
TdT Labeling: Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei.
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Principle: H₂DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells in a 96-well black-walled plate as previously described.
-
Probe Loading: Wash the cells with warm PBS and then incubate them with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate by MTT assay or cell counting) and express as a percentage of the H₂O₂-treated control.
Section 4: Data Presentation and Comparative Analysis
The data obtained from the proposed experiments should be organized to facilitate a direct comparison between protriptyline and this compound.
Table 1: Comparative Neuroprotective Efficacy Against Oxidative Stress
| Compound | EC₅₀ for Neuroprotection (µM) | Max. Protection (% of Control) | Reduction in Apoptosis (%) at EC₅₀ | Reduction in ROS (%) at EC₅₀ |
| Protriptyline | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10-OH Protriptyline | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
EC₅₀ (Half-maximal effective concentration) values should be calculated from the dose-response curves of the MTT assay.
Section 5: Signaling Pathway Analysis
To investigate the underlying mechanisms, Western blotting can be employed to assess the activation of key signaling proteins. The NFκB-BDNF/CREB pathway is a primary target for this investigation.
Caption: Hypothesized signaling cascade for neuroprotection.
Section 6: Discussion and Future Perspectives
This guide outlines a systematic approach to compare the neuroprotective effects of protriptyline and its metabolite, this compound. While protriptyline has demonstrated promise by reducing oxidative damage through the NFκB-BDNF/CREB pathway, the activity of its hydroxylated metabolite remains an open question.
The key differentiators are likely to be found in their pharmacokinetic profiles. The increased polarity of this compound may reduce its ability to cross the BBB, potentially leading to lower efficacy in the CNS compared to the parent drug.[5] Conversely, differences in protein binding or interaction with efflux transporters could lead to unexpected variations in their central bioavailability and neuroprotective potency.[8][9] Furthermore, the hydroxylated metabolite may exhibit a different side-effect profile, particularly concerning anticholinergic effects, which are a known issue with TCAs.[10]
Future research should not only perform the direct in vitro comparisons proposed here but also extend these findings to in vivo models of neurodegeneration. Such studies should include pharmacokinetic analyses to correlate drug concentrations in the brain with neuroprotective outcomes. A thorough understanding of the relative contributions of protriptyline and its metabolites to neuroprotection will be crucial for optimizing therapeutic strategies and for the potential repositioning of this class of drugs for neurodegenerative diseases.
Section 7: References
-
Sramec, I., et al. (2023). Protriptyline. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Thour, A., et al. (2023). Tricyclic Antidepressants. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Protriptyline. PubChem Compound Summary for CID 4976. Retrieved from: [Link]
-
Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409. Available from: [Link]
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Wikipedia contributors. (n.d.). Protriptyline. Wikipedia. Retrieved from: [Link]
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Mayo Clinic. (n.d.). Protriptyline (Oral Route). Retrieved from: [Link]
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WebMD. (n.d.). Protriptyline - Uses, Side Effects, and More. Retrieved from: [Link]
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ClinPGx. (n.d.). Metabolism of tricyclic antidepressants. Retrieved from: [Link]
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Potter, W. Z., et al. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Communications in psychopharmacology, 3(2), 91–96. Available from: [Link]
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Uhr, M., et al. (2000). Penetration of amitriptyline, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption. Neuropsychopharmacology, 22(4), 380–387. Available from: [Link]
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Uhr, M., et al. (2006). Blood-brain barrier penetration and pharmacokinetics of amitriptyline and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls. Journal of psychiatric research, 40(3), 207–213. Available from: [Link]
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ResearchGate. (n.d.). Human P-glycoprotein differentially affects antidepressant drug transport: Relevance to blood-brain barrier permeability. Request PDF. Retrieved from: [Link]
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Dr.Oracle. (2025). What are the cognitive effects of Tricyclic Antidepressants (TCAs)?. Retrieved from: [Link]
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LITFL. (2021). Pharm 101: Tricyclic Antidepressants. Retrieved from: [Link]
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Wikipedia contributors. (n.d.). Tricyclic antidepressant. Wikipedia. Retrieved from: [Link]
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A Comparative Guide to the Monoamine Transporter Binding Affinity of 10-Hydroxy Protriptyline
This guide provides a detailed comparison of the relative binding affinity of the tricyclic antidepressant protriptyline and its primary metabolite, 10-hydroxy protriptyline, for the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.
Introduction: The Critical Role of Monoamine Transporters in Neurotransmission
Monoamine transporters are a class of integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[1][2] By reuptaking serotonin (5-HT), norepinephrine (NE), and dopamine (DA) into presynaptic neurons, SERT, NET, and DAT, respectively, play a pivotal role in modulating mood, cognition, and behavior.[1][2] Consequently, these transporters are the primary targets for a wide array of antidepressant medications.[3]
Protriptyline is a tricyclic antidepressant (TCA) that has been used in the treatment of major depressive disorder.[4][5] Like other TCAs, its therapeutic efficacy is attributed to its ability to inhibit the reuptake of monoamine neurotransmitters.[3][4][6] Understanding the binding profile of protriptyline and its metabolites is crucial for elucidating its mechanism of action and predicting its clinical effects.
Comparative Binding Affinities at Monoamine Transporters
The binding affinity of a compound for a transporter is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporter binding sites in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Protriptyline: A Potent Norepinephrine Transporter Inhibitor
Experimental data demonstrates that protriptyline exhibits a strong binding affinity for the human norepinephrine transporter (NET), with a significantly lower affinity for the serotonin transporter (SERT) and a negligible affinity for the dopamine transporter (DAT) at clinically relevant concentrations.[7] This profile characterizes protriptyline as a potent and selective norepinephrine reuptake inhibitor (NRI).
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Protriptyline | 19.6[7] | 1.41[7] | 2100[7] |
| Sertraline (Reference SSRI) | 0.29 | 25 | 22 |
| Desipramine (Reference NRI) | 17 | 0.8 | 185 |
| GBR 12909 (Reference DRI) | 2,700 | 250 | 1.8 |
Table 1: Comparative binding affinities (Ki) of protriptyline and selected reference compounds for human monoamine transporters. Lower Ki values indicate higher affinity.
This compound: The Impact of Metabolism on Binding Affinity
Generally, the introduction of a hydroxyl group to the cyclic structure of a TCA, as is the case with this compound, tends to decrease its binding affinity for both NET and SERT. This is likely due to the increased polarity of the molecule, which may hinder its ability to optimally interact with the binding pockets of these transporters. Therefore, it is hypothesized that this compound possesses a lower binding affinity for NET and SERT compared to its parent compound, protriptyline. Further experimental validation is required to quantify the precise binding profile of this metabolite.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities for monoamine transporters is typically conducted using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target transporter.
Principle of the Assay
The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT, or [³H]-WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound for binding to membranes prepared from cells expressing the transporter of interest. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.
Caption: Principle of the competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture cells stably expressing the human monoamine transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, or HEK293-hDAT).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the test compound (e.g., this compound) or a reference compound.
-
Add a fixed concentration of the appropriate radioligand.
-
For the determination of non-specific binding, add a high concentration of a known inhibitor for the respective transporter to a set of wells.
-
For the determination of total binding, add only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a radioligand binding assay.
Conclusion
Protriptyline is a potent norepinephrine reuptake inhibitor with substantially lower affinity for the serotonin and dopamine transporters. Its major metabolite, this compound, is likely to exhibit a reduced affinity for both NET and SERT compared to the parent compound, although direct experimental data is needed for confirmation. The radioligand binding assay remains the gold standard for determining the binding affinities of novel and existing compounds at monoamine transporters, providing crucial data for drug development and neuropharmacological research.
References
-
Protriptyline. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
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Tricyclic antidepressant. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Saef, M. A., Yilanli, M., & Saadabadi, A. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, inverse agonists: a radioligand binding perspective. Trends in Pharmacological Sciences, 14(7), 270-275.
- Roth, B. L., & Driscol, J. (2011). PDSP Ki Database.
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Protriptyline. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
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Drugs.com. (n.d.). Protriptyline. Retrieved from [Link]
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WebMD. (n.d.). Protriptyline. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Synapse. (2024). What is Protriptyline Hydrochloride used for? Patsnap. Retrieved from [Link]
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A Head-to-Head Comparison of 10-Hydroxy Protriptyline with Other Tricyclic Antidepressant Metabolites: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of 10-Hydroxy Protriptyline, the primary active metabolite of the tricyclic antidepressant (TCA) protriptyline, with other significant TCA metabolites. It is intended for researchers, scientists, and drug development professionals engaged in the study of antidepressant pharmacology and toxicology. This document synthesizes available data, outlines detailed experimental protocols for comparative analysis, and provides the necessary context for understanding the clinical relevance of these metabolites.
Introduction: The Evolving Landscape of Tricyclic Antidepressant Metabolism
Tricyclic antidepressants (TCAs) have been a cornerstone in the treatment of major depressive disorder for decades.[1][2] Their mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[1][3] Protriptyline, a secondary amine TCA, is noted for its stimulating rather than sedating effects.[3]
TCAs undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.[1] These metabolites are not always inert; many possess significant pharmacological activity and can contribute to both the therapeutic efficacy and the adverse effects of the parent drug.[1] The hydroxylation of the tricyclic ring system is a major metabolic pathway, producing hydroxylated metabolites that can be further conjugated and excreted.[4]
This guide focuses on this compound and its comparative pharmacology and toxicology with other key hydroxylated TCA metabolites, such as (E)- and (Z)-10-hydroxynortriptyline (from nortriptyline) and 10-hydroxyamitriptyline (from amitriptyline). Understanding the distinct profiles of these metabolites is crucial for a comprehensive assessment of TCA therapy, including inter-individual variability in response and the risk of adverse events, particularly cardiotoxicity.
Metabolic Pathways of Protriptyline and Other TCAs
The metabolism of TCAs is a complex process involving multiple enzymatic reactions. The two primary pathways are N-demethylation and hydroxylation. For protriptyline, a secondary amine, the main metabolic route is hydroxylation at the 10th position of the dibenzocycloheptene ring, forming this compound.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Metabolic Pathway of Protriptyline."
Similarly, other TCAs like amitriptyline (a tertiary amine) are first demethylated to nortriptyline (a secondary amine), which is then hydroxylated to form (E)- and (Z)-10-hydroxynortriptyline.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Metabolic Pathway of Amitriptyline to Hydroxylated Metabolites."
Comparative Pharmacological Activity
A critical aspect of evaluating TCA metabolites is their ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). While direct comparative data for this compound is limited, studies on other hydroxylated TCA metabolites suggest that they can be as potent as their parent compounds.[5]
Table 1: Comparative Monoamine Reuptake Inhibition of TCA Metabolites (Hypothetical Data Based on General Findings)
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Protriptyline | High | Low |
| This compound | Data Not Available | Data Not Available |
| Nortriptyline | Moderate | Low |
| (E)-10-Hydroxynortriptyline | Moderate | Low |
| (Z)-10-Hydroxynortriptyline | Moderate | Low |
| Amitriptyline | Low | Moderate |
| 10-Hydroxyamitriptyline | Data Not Available | Data Not Available |
Note: This table is illustrative. Direct experimental data for this compound is needed for a definitive comparison.
Experimental Protocol: Monoamine Transporter Binding Assay
To determine the affinity of this compound and other TCA metabolites for the serotonin and norepinephrine transporters, a radioligand binding assay can be employed.
Objective: To measure the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
[³H]Citalopram (for hSERT) or [³H]Nisoxetine (for hNET)
-
Test compounds: this compound, Protriptyline, (E)-10-Hydroxynortriptyline, (Z)-10-Hydroxynortriptyline, Nortriptyline, 10-Hydroxyamitriptyline, Amitriptyline
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Prepare cell membranes from HEK293 cells expressing hSERT or hNET.
-
In a 96-well plate, add cell membranes, radioligand ([³H]Citalopram for hSERT or [³H]Nisoxetine for hNET) at a concentration near its Kd, and varying concentrations of the test compounds.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., fluoxetine for hSERT, desipramine for hNET).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) and then convert to Ki values using the Cheng-Prusoff equation.
dot graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Monoamine Transporter Binding Assay."
Comparative Cardiotoxicity
A significant concern with TCAs is their potential for cardiotoxicity, which is a major risk in overdose situations.[6] The primary mechanisms of TCA-induced cardiotoxicity include blockade of cardiac sodium channels and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[6]
While data on this compound is scarce, studies on nortriptyline's metabolites have shown differential cardiotoxic effects. For instance, both nortriptyline and (Z)-10-hydroxynortriptyline have been shown to be more cardiotoxic than (E)-10-hydroxynortriptyline in animal models.
Table 2: Comparative Cardiotoxicity Profile of TCA Metabolites (Qualitative)
| Compound | Cardiac Sodium Channel Blockade | hERG Channel Inhibition | Arrhythmogenic Potential |
| Protriptyline | High | Moderate | High |
| This compound | Data Not Available | Data Not Available | Unknown |
| Nortriptyline | High | Moderate | High |
| (E)-10-Hydroxynortriptyline | Low | Low | Low |
| (Z)-10-Hydroxynortriptyline | High | Moderate | High |
| Amitriptyline | High | High | Very High |
| 10-Hydroxyamitriptyline | Data Not Available | Data Not Available | Unknown |
Note: This table is illustrative and based on general knowledge of TCA cardiotoxicity. Direct experimental data for this compound is urgently needed.
Experimental Protocol: In Vitro Cardiotoxicity Assessment
A comprehensive in vitro assessment of the cardiotoxic potential of TCA metabolites can be performed using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and specific ion channel assays.
Objective: To evaluate the effects of TCA metabolites on cardiac ion channels and the electrophysiological properties of cardiomyocytes.
Part A: hERG Potassium Channel Assay (Patch Clamp Electrophysiology)
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Test compounds
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
Perform whole-cell patch clamp recordings.
-
Apply a voltage protocol to elicit hERG currents.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compounds.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value for hERG inhibition.
Part B: Cardiac Sodium Channel Assay (Patch Clamp Electrophysiology)
Materials:
-
Cells expressing the cardiac sodium channel (Nav1.5), such as hiPSC-CMs or a stable cell line.
-
Patch clamp rig and solutions as in Part A.
-
Test compounds.
Procedure:
-
Perform whole-cell patch clamp recordings on cells expressing Nav1.5.
-
Apply a voltage protocol to elicit sodium currents.
-
Assess both the peak and late sodium currents in the absence and presence of increasing concentrations of the test compounds.
-
Determine the IC50 values for the inhibition of both peak and late sodium currents.
Part C: Multi-Electrode Array (MEA) with hiPSC-CMs
Materials:
-
hiPSC-CMs
-
MEA system with recording plates
-
Culture medium for hiPSC-CMs
-
Test compounds
Procedure:
-
Plate hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.
-
Record baseline field potentials.
-
Apply increasing concentrations of the test compounds.
-
Record changes in field potential duration (FPD), beat rate, and the occurrence of arrhythmias (e.g., early after-depolarizations).
-
Analyze the data to assess the pro-arrhythmic potential of the compounds.
dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for In Vitro Cardiotoxicity Assessment."
Analytical Methodologies for Simultaneous Quantification
To accurately assess the pharmacokinetic and pharmacodynamic relationships of protriptyline and its metabolites, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple analytes in biological matrices.
Experimental Protocol: LC-MS/MS for TCA Metabolites in Plasma
Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of protriptyline, this compound, and other relevant TCAs and their hydroxylated metabolites in human plasma.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Human plasma
-
Certified reference standards of all analytes and their stable isotope-labeled internal standards (SIL-IS)
-
Protein precipitation and/or solid-phase extraction (SPE) materials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the SIL-IS mixture.
-
Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Optimize the MRM transitions for each analyte and its SIL-IS.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its SIL-IS against the concentration.
-
Quantify the concentration of each analyte in the unknown samples using the calibration curves.
-
Validate the method according to regulatory guidelines for bioanalytical method validation (e.g., linearity, accuracy, precision, selectivity, and stability).
-
dot graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for LC-MS/MS Analysis of TCA Metabolites."
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of this compound with other major TCA metabolites. While there is a significant body of literature on the pharmacology and toxicology of some TCA metabolites, there is a clear and critical gap in the data available for this compound.
Future research should prioritize the following:
-
Synthesis and purification of this compound to enable in vitro and in vivo studies.
-
Comprehensive pharmacological profiling of this compound, including its affinity for monoamine transporters and other relevant receptors.
-
Thorough cardiotoxicity assessment of this compound, with a focus on its effects on cardiac sodium and potassium channels.
-
Direct comparative studies of this compound with other TCA metabolites using the standardized protocols outlined in this guide.
By filling these knowledge gaps, the scientific community can achieve a more complete understanding of the clinical pharmacology of protriptyline and other TCAs, ultimately leading to safer and more effective treatments for depression and other conditions.
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Tricyclic Antidepressants. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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Design, synthesis and biological evaluation of a novel hydroxytyrosol. Dovepress. Published April 1, 2025. Accessed January 26, 2026. [Link]
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Protriptyline: Package Insert / Prescribing Information. Drugs.com. Accessed January 26, 2026. [Link]
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A Guide to Inter-Laboratory Comparison of 10-Hydroxy Protriptyline Quantification: Ensuring Accuracy and Reproducibility in Therapeutic Drug Monitoring
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the quantification of 10-Hydroxy Protriptyline, the active metabolite of the tricyclic antidepressant Protriptyline. Accurate and reproducible measurement of this analyte is critical for effective therapeutic drug monitoring (TDM), ensuring patient safety and optimizing treatment outcomes.[1][2][3][4] Given the inherent variability in analytical methodologies and laboratory practices, this guide presents a standardized protocol and a robust framework for comparing and harmonizing results across different facilities. While direct inter-laboratory studies for this specific metabolite are not widely published, the principles outlined here are synthesized from established practices for tricyclic antidepressants and bioanalytical method validation guidelines.[5]
The Clinical Imperative for Standardized this compound Measurement
Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression.[6] Like many TCAs, it is extensively metabolized in the liver, primarily through hydroxylation, to form active metabolites such as this compound. This metabolite contributes to both the therapeutic and potentially toxic effects of the parent drug. Due to significant inter-individual variability in metabolism, fixed-dose regimens can result in widely different plasma concentrations, leading to either therapeutic failure or adverse effects.[7]
Therapeutic Drug Monitoring (TDM) is therefore essential for optimizing protriptyline therapy.[3][4] This requires accurate measurement of both the parent drug and its active metabolites.[1] An inter-laboratory comparison, or proficiency testing program, is the cornerstone of quality assurance, enabling laboratories to assess their performance against their peers and ensure the reliability of their results for clinical decision-making.[8][9]
Analytical Methodology: The Gold Standard
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of TCAs and their metabolites due to its high sensitivity and specificity.[1][10][11][12] Unlike immunoassays, which may suffer from cross-reactivity, LC-MS/MS can definitively distinguish between the parent drug and its various metabolites.[11]
Causality in Method Selection
The choice of a robust analytical method is the first line of defense against inter-laboratory variability. Key considerations include:
-
Sample Preparation: The goal is to efficiently extract this compound from the biological matrix (typically plasma or serum) while minimizing matrix effects. Solid-phase extraction (SPE) is often preferred over simpler protein precipitation as it provides a cleaner extract, reducing ion suppression or enhancement in the MS source.[10]
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, providing the most accurate correction for analytical variability. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., Protriptyline-d3) can be a suitable alternative.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically employed. A C18 column with a gradient elution using a mobile phase of acetonitrile or methanol and water with a modifier like formic acid provides good separation of the analyte from other matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ of this compound and the internal standard. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor ions are selected and fragmented to produce characteristic product ions. This highly selective detection minimizes interferences.
A Proposed Framework for an Inter-Laboratory Comparison Study
This section outlines a hypothetical but practical protocol for conducting an inter-laboratory comparison for this compound quantification.
Study Design and Materials
-
Coordinating Center: A designated reference laboratory is responsible for preparing and distributing the study materials and for collating and analyzing the data.
-
Study Samples:
-
Calibration Standards: A full set of calibration standards prepared in a certified drug-free human plasma matrix.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high) prepared in the same matrix.
-
Blinded Samples: A set of 5-6 blinded samples, also in human plasma, with concentrations spanning the therapeutic range. These are the core of the comparison.
-
-
Reference Materials: All participants should use a certified reference material for this compound and a specified internal standard to minimize variability from starting materials.
Standardized Analytical Protocol
All participating laboratories must adhere strictly to the following protocol.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Allow all plasma samples (calibrators, QCs, blinded samples) and reagents to thaw to room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the internal standard working solution (e.g., this compound-d3 at 500 ng/mL). Vortex briefly.
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 280.2) → Product ion (e.g., m/z 219.1). Note: Specific m/z values should be empirically determined.
-
Internal Standard (e.g., this compound-d3): Precursor ion (e.g., m/z 283.2) → Product ion (e.g., m/z 222.1).
-
-
-
Data Acquisition and Processing
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.
-
Use a linear regression model with a 1/x² weighting.
-
Quantify the QC and blinded samples using the calibration curve.
-
Data Acceptance Criteria
Each laboratory must ensure their analytical run meets the following criteria, based on FDA and EMA guidelines:
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibrators must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Quality Controls: At least 2/3 of the QC samples must be within ±15% of their nominal concentrations.
Inter-Laboratory Data Analysis
The coordinating center will perform the following analysis on the results from the blinded samples:
-
Calculate Descriptive Statistics: For each blinded sample, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) across all participating laboratories.
-
Set Performance Limits: The acceptable range for reported concentrations is typically defined as the overall mean ± 2 SD.
-
Identify Outliers: Results falling outside this range should be flagged for investigation.
Visualization of Workflows and Variability
Inter-Laboratory Comparison Workflow
Caption: Workflow for the inter-laboratory comparison study.
Potential Sources of Inter-Laboratory Variability
Caption: Key factors contributing to inter-laboratory result variability.
Data Presentation and Interpretation
The results of the inter-laboratory comparison should be summarized in a clear and concise manner.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Blinded Samples
| Sample ID | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) |
| BL-01 | 15.5 | 16.1 | 15.8 | 17.5 | 16.3 |
| BL-02 | 48.9 | 51.2 | 50.5 | 52.0 | 50.8 |
| BL-03 | 122.4 | 125.0 | 123.3 | 126.1 | 124.5 |
| BL-04 | 245.1 | 251.8 | 248.9 | 255.3 | 250.2 |
| BL-05 | 8.2 | 8.8 | 8.5 | 9.5 | 8.6 |
*Indicates a result outside the acceptance range.
Table 2: Statistical Summary of Inter-Laboratory Results
| Sample ID | N | Mean (ng/mL) | SD (ng/mL) | %CV | Acceptance Range (Mean ± 2SD) |
| BL-01 | 5 | 16.2 | 0.79 | 4.9% | 14.6 - 17.8 |
| BL-02 | 5 | 50.7 | 1.15 | 2.3% | 48.4 - 53.0 |
| BL-03 | 5 | 124.3 | 1.43 | 1.1% | 121.4 - 127.2 |
| BL-04 | 5 | 250.3 | 3.82 | 1.5% | 242.6 - 258.0 |
| BL-05 | 5 | 8.7 | 0.50 | 5.7% | 7.7 - 9.7 |
Conclusion: A Pathway to Harmonized Quantification
Ensuring the accuracy and reproducibility of this compound quantification is a shared responsibility among clinical and research laboratories. While challenging, establishing an inter-laboratory comparison program is essential for achieving harmonized results that can be confidently used in patient care and drug development. By adopting a standardized, high-quality analytical method and participating in external quality assessment schemes, laboratories can validate their performance and contribute to the overall improvement of therapeutic drug monitoring for tricyclic antidepressants. This guide provides a robust, scientifically grounded framework to initiate and sustain such a vital quality assurance program.
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MedlinePlus. (2024). Tricyclic Antidepressant (TCA) Screen. MedlinePlus Medical Test. [Link]
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Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]
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U.S. Food and Drug Administration. (n.d.). A 510(k) Number K231020. [Link]
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ARUP Laboratories. (n.d.). Tricyclic Antidepressants, Quantitative, Urine. ARUP Laboratories Test Directory. [Link]
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Wilson, J. M., Williamson, L. J., & Raisys, V. A. (1977). Analysis of tricyclic antidepressants in human plasma by GLC--chemical-ionization mass spectrometry with selected ion monitoring. Clinical Chemistry, 23(6), 1012-1017. [Link]
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ResearchGate. (n.d.). Proposed major fragmentation site (A) and El mass spectrum (B) of the.... [Link]
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Clark, W., & Wilson, N. K. (2025). Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update. Clinical and Experimental Rheumatology. [Link]
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The IQ Consortium Metabolite Bioanalysis Working Group. (2023). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Clinical Pharmacology & Therapeutics. [Link]
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Bio-Rad. (n.d.). EQAS Therapeutic Drug Monitoring Program. [Link]
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MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
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Ravinandan, A. P., et al. (2022). Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review. Medicon Medical Sciences. [Link]
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ACS Publications. (n.d.). Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. [Link]
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Safety Operating Guide
Navigating the Disposal of 10-Hydroxy Protriptyline: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 10-Hydroxy Protriptyline, a key metabolite of the tricyclic antidepressant Protriptyline. Our focus is to empower your laboratory with the knowledge to manage this waste stream responsibly, ensuring the safety of your personnel and the preservation of our environment.
Understanding the Compound: Hazard Identification and Risk Assessment
Protriptyline hydrochloride is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Given the structural similarity, it is prudent to assume that this compound exhibits a comparable hazard profile.
Key Chemical and Physical Properties (of parent compound Protriptyline):
| Property | Value | Source |
| Molecular Formula | C19H21N | [3] |
| Molecular Weight | 263.38 g/mol | [3] |
| Metabolism | Primarily hepatic | [3] |
| Half-life | 54–92 hours | [3] |
The long half-life of Protriptyline suggests that its metabolites, including this compound, may also be persistent.[1][4] The environmental persistence of antidepressants and their metabolites is a growing concern, as they can have ecotoxicological effects on non-target organisms in aquatic environments.[5][6] Therefore, direct disposal into the sanitary sewer system is strictly prohibited.[7][8]
The Golden Rule of Disposal: Segregation and Professional Management
The cornerstone of responsible chemical waste management is the understanding that hazardous chemicals must never be poured down the drain .[8] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies mandate that such waste be handled by certified hazardous waste disposal services.[9]
The following workflow outlines the decision-making process for the disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards associated with the parent compound, the following PPE is mandatory when handling this compound in any form, including waste:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Wear nitrile gloves. For extensive handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is essential.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup), a properly fitted respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol details the procedure for the collection and temporary storage of this compound waste pending removal by a certified disposal company.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Secondary containment bin
-
Spill kit appropriate for chemical spills
Procedure:
-
Container Selection and Labeling:
-
Choose a container that is in good condition and compatible with the waste.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Do not mix with incompatible waste streams. If the waste is a solution, be mindful of the solvent's compatibility with other collected wastes.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not allow waste to accumulate for extended periods.
-
Decontamination and Spill Response
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[8][11]
-
Disposable items (e.g., pipette tips, gloves) that are contaminated should be placed in a sealed bag and then into the hazardous waste container.
Spill Cleanup:
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Contain the Spill: Use absorbent pads or other materials from your chemical spill kit to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed bag and then into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department.
The Rationale Behind the Rigor: Environmental and Safety Imperatives
The procedures outlined in this guide are not merely bureaucratic hurdles; they are founded on the principles of chemical safety and environmental stewardship. The improper disposal of pharmacologically active compounds can lead to the contamination of water systems, posing a threat to aquatic life and potentially entering the human food chain.[6] Within the laboratory, mishandling of this waste can lead to accidental exposures, with potentially serious health consequences. By adhering to these protocols, you are upholding your professional responsibility to your colleagues and the broader community.
References
Sources
- 1. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protriptyline - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmental Antidepressants Disrupt Metabolic Pathways in Spirostomum ambiguum and Daphnia magna: Insights from LC-MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 10-Hydroxy Protriptyline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent pharmaceutical compounds. This guide provides essential, immediate safety and logistical information for handling 10-Hydroxy Protriptyline, a metabolite of the tricyclic antidepressant Protriptyline. By offering procedural, step-by-step guidance, this document aims to be a trusted resource for laboratory safety and chemical handling.
Understanding the Risks: Hazard Identification
Based on the toxicological data of the parent compound, Protriptyline hydrochloride, researchers must assume that this compound presents similar hazards. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.
Hazard Summary Table:
| Hazard Statement | Classification | Primary Route of Exposure |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Ingestion |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Dermal Contact |
| Causes skin irritation | Skin Irritation (Category 2) | Dermal Contact |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Eye Contact |
| May cause respiratory irritation | Specific Target Organ Toxicity | Inhalation |
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory activities.
PPE Requirements Table:
| Activity | Minimum Required PPE |
| Unpacking and visual inspection | Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses |
| Weighing and aliquoting (in a ventilated enclosure) | Double-gloving (Nitrile), Disposable lab coat, Safety goggles, Face shield, N95 respirator |
| Solution preparation and handling | Double-gloving (Nitrile), Disposable lab coat, Safety goggles, Face shield |
| In-vitro/In-vivo experiments | Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses |
| Waste disposal | Double-gloving (Nitrile), Disposable lab coat, Safety goggles, Face shield |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the integrity of the research.
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling this compound, preferably a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a spill kit and emergency eyewash station/shower are accessible.
-
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage.[2]
-
If damaged, do not open. Follow institutional protocols for damaged chemical shipments.
-
If intact, transfer the package to the designated unpacking area, which should be under negative pressure.[2]
-
Don appropriate PPE before opening the package.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a containment device such as a ventilated balance enclosure or a glove box to minimize aerosol generation.[3]
-
Use anti-static measures to prevent dispersal of the powder.
-
Employ a "wetting" technique (e.g., adding a small amount of the dissolution solvent to the powder) to reduce dust generation.
-
-
Solution Preparation and Use:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Emergency Preparedness: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill with absorbent materials from a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to institutional guidelines.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
-
In all cases of exposure, seek prompt medical evaluation and report the incident to the appropriate institutional safety office.
-
End-of-Life Cycle: Waste Disposal
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containment:
-
Solid waste should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste should be collected in a labeled, leak-proof container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. This may involve incineration or other specialized treatment methods. Do not dispose of this compound down the drain.[5][6] The U.S. Food and Drug Administration (FDA) provides guidelines for the proper disposal of unused medicines.[7][8]
By implementing these comprehensive safety and handling procedures, research professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
Mayo Clinic. (n.d.). Protriptyline (Oral Route). Retrieved from [Link]
-
WebMD. (2024, August 7). Protriptyline - Uses, Side Effects, and More. Retrieved from [Link]
-
Wikipedia. (2024, November 25). Protriptyline. Retrieved from [Link]
-
Pharmaceutical Insights. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
-
Drugs.com. (2025, December 9). Protriptyline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). How to Dispose of Unused Medicines. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
-
Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]
-
Cerilliant. (2021, May 7). Protriptyline hydrochloride Safety Data Sheet. Retrieved from [Link]
-
MedlinePlus. (2018, September 15). Protriptyline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal. Retrieved from [Link]
-
Environmental Science & Technology. (2018, March 27). New Framework To Diagnose the Direct Disposal of Prescribed Drugs in Wastewater – A Case Study of the Antidepressant Fluoxetine. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ashp.org [ashp.org]
- 3. content.siegfried.ch [content.siegfried.ch]
- 4. cerilliant.com [cerilliant.com]
- 5. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
